N,N'-Dibenzyldithiooxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44704. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,N'-dibenzylethanedithioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S2/c19-15(17-11-13-7-3-1-4-8-13)16(20)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRMURHAZMNRGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)C(=S)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059544 | |
| Record name | Ethanedithioamide, N,N'-bis(phenylmethyl)- | |
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Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122-65-6 | |
| Record name | N1,N2-Bis(phenylmethyl)ethanedithioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzylrubeanic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzylrubeanic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Ethanedithioamide, N1,N2-bis(phenylmethyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanedithioamide, N,N'-bis(phenylmethyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-dibenzyldithiooxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZYLRUBEANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F24YBM651S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N,N'-Dibenzyldithiooxamide chemical properties and structure
An In-depth Technical Guide to N,N'-Dibenzyldithiooxamide: Structure, Properties, and Applications
Introduction
This compound, also known as N,N'-dibenzylethanedithioamide, is a sulfur-containing organic compound with significant applications in various chemical fields.[1][2] Structurally, it is a symmetrically substituted dithiooxamide, where the nitrogen atoms of the thioamide groups are each bonded to a benzyl group. This substitution imparts specific solubility and reactivity characteristics that distinguish it from its parent compound, dithiooxamide (rubeanic acid). This guide provides a comprehensive overview of its chemical properties, molecular structure, synthesis, and key applications, tailored for professionals in research and development.
Physicochemical Properties
This compound is typically a white to off-white crystalline solid at room temperature.[2] Its properties are dictated by the presence of the benzyl groups, which increase its molecular weight and influence its solubility and thermal characteristics.
| Property | Value | Source |
| CAS Number | 122-65-6 | [3][4] |
| Molecular Formula | C₁₆H₁₆N₂S₂ | [4][5] |
| Molecular Weight | 300.44 g/mol | [4] |
| Appearance | Powder or liquid | [3] |
| Density | ~1.23 - 1.25 g/cm³ | [3][6] |
| Boiling Point | 451.5 °C at 760 mmHg | [3] |
| Flash Point | 226.8 °C | [3] |
| Refractive Index | ~1.60 - 1.67 | [3][6] |
| Vapor Pressure | 2.43E-08 mmHg at 25 °C | [3] |
Molecular Structure and Crystallography
The molecular architecture of this compound is central to its chemical behavior. The core of the molecule consists of a dithiooxamide fragment, which structural studies have shown to be planar and to adopt a trans conformation in the solid state.[1][7]
Key Structural Features:
-
Planar Dithiooxamide Core: The molecule is built around a central C-C bond, with each carbon atom double-bonded to a sulfur atom and single-bonded to a nitrogen atom. The molecule typically lies about an inversion center.[1][7]
-
Intramolecular Hydrogen Bonding: A significant feature is the presence of strong intramolecular hydrogen bonds between the sulfur atom of one thioamide group and the hydrogen atom on the adjacent amide nitrogen.[1][7] This interaction contributes to the planarity and stability of the dithiooxamide fragment.
-
Orthogonal Benzyl Groups: Due to steric hindrance, the benzyl substituents are oriented orthogonally to the main plane of the dithiooxamide core.[1][7] This conformation minimizes steric strain and influences how the molecules pack in a crystal lattice.
-
Bond Characteristics: Crystallographic data for related structures indicate that the C=S and C-N bonds possess significant double-bond character, suggesting π-electron delocalization across the N-C-S system.[8] However, the central C-C bond retains its single-bond character.[8]
Caption: 2D representation of this compound.
Synthesis of this compound
The synthesis of N,N'-diallyl or N,N'-dialkyl dithiooxamides can be achieved through a two-step process involving the formation of an oxamide intermediate followed by thionation (sulfurization).[9] An alternative approach involves the direct reaction of an amine with a suitable sulfur-containing precursor.[2]
Representative Synthesis Protocol
This protocol outlines a common laboratory-scale synthesis starting from an N,N'-disubstituted oxamide, which is then sulfurized using a thionating agent like Lawesson's reagent.
Step 1: Synthesis of N,N'-Dibenzyloxamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalate (1 molar equivalent) in an appropriate solvent such as ethanol or toluene.
-
Amine Addition: Add benzylamine (2.2 molar equivalents) to the solution. The slight excess of amine ensures the complete consumption of the oxalate ester.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the N,N'-dibenzyloxamide product. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and byproducts. Dry the product under vacuum. The purity can be confirmed by melting point analysis and spectroscopy.
Step 2: Thionation to this compound
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend the N,N'-dibenzyloxamide (1 molar equivalent) in a dry, high-boiling solvent like toluene.
-
Thionating Agent: Add Lawesson's reagent (0.5 to 1.0 molar equivalent) to the suspension. Causality Note: Lawesson's reagent is a highly effective agent for converting carbonyls (C=O) into thiocarbonyls (C=S). The reaction is typically driven by heat.
-
Reaction: Heat the mixture to reflux (approx. 110 °C for toluene) for 6-8 hours. The solution will typically change color as the reaction progresses.[9]
-
Workup: After cooling, the solvent can be removed under reduced pressure. The crude product is then purified.
-
Purification: Recrystallization is a highly effective method for purification. Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/toluene mixture) and allow it to cool slowly to form pure crystals. The final product's purity should be confirmed by melting point and spectroscopic analysis (NMR, IR).
Caption: General workflow for the synthesis of this compound.
Applications in Research and Industry
N,N'-disubstituted dithiooxamides are versatile compounds with several established and potential applications.
-
Analytical Reagent: Dithiooxamides are well-known chelating agents. The sulfur and nitrogen atoms can coordinate with metal ions. This compound has been explored as an analytical reagent for the detection and quantification of precious metals like platinum and palladium.[9] The formation of colored complexes upon chelation allows for spectrophotometric analysis.
-
Material Science: Aryl-substituted secondary dithiooxamides have been used as ligands to prepare platinum(II) complexes that exhibit mesogenic (liquid crystal) properties.[8] The specific structure of this compound, while not long-chain substituted itself, serves as a fundamental model for understanding the reactivity and steric effects in these advanced materials.[8]
-
Potential in Agrochemicals and Biocides: Patent literature suggests that N,N'-dialkyl dithiooxamides, as a class, have potential utility as antioxidants, herbicides, and sterilizing agents.[9] This indicates potential biological activity that could be explored further, though specific data on the dibenzyl derivative is limited in this context.
Relevance to Drug Development
While not a therapeutic agent itself, the core chemical structure of this compound holds relevance for drug development professionals. The carboxamide functional group is a cornerstone of many pharmaceutical compounds.[10][11] Furthermore, understanding the synthesis and reactivity of related thioamides is crucial. The thioamide group is a bioisostere of the amide group and is sometimes incorporated into drug candidates to modulate properties such as metabolic stability, cell permeability, and receptor binding affinity.
The study of N-benzyl substituted compounds is also highly relevant, as the benzyl group is frequently used in medicinal chemistry to probe hydrophobic pockets in target proteins and to improve pharmacokinetic properties. Therefore, this compound serves as an excellent model compound for synthetic methodology development and for studying the fundamental structural chemistry of N-benzyl thioamides.
Conclusion
This compound is a well-defined chemical entity whose properties are derived from its unique molecular structure, featuring a planar trans-dithiooxamide core stabilized by intramolecular hydrogen bonds and sterically demanding benzyl groups. Its synthesis is achievable through established organic chemistry routes, and its applications, particularly in analytical chemistry and as a precursor in materials science, are well-documented. For researchers in drug development, it serves as a valuable structural model for the thioamide functional group and N-benzyl substitution patterns, offering insights into synthesis, conformation, and reactivity that are broadly applicable in medicinal chemistry.
References
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N.N'-DIBENZYLDITHIOOXAMIDE CAS 122-65-6 Manufacturers, Suppliers, Factory. Home Sunshine Pharma. [Link]
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Bruno, G., Lanza, S., Nicolò, F., & Rosace, G. (2002). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 10), o608–o609. [Link]
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n,n'-dibenzyldithio-oxamid - Introduction. ChemBK. [Link]
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Bruno, G., Lanza, S., Nicolò, F., & Rosace, G. (2002). This compound. ResearchGate. [Link]
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This compound (C16H16N2S2). PubChemLite. [Link]
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Crystal structure of N,N′-bis(4-methylphenyl)dithiooxamide. ResearchGate. [Link]
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Abaszadeh, M., Saneei, A., & Khosravi, M. (2015). Crystal structure of N,N′-bis(4-methylphenyl)dithiooxamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o67–o68. [Link]
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Synthesis of N,N'-didodecyldithiooxamide. PrepChem.com. [Link]
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Synthesis of N, N´-Diacetyloxamide using Specific Methods in an Attempt to Achieve Excellent Yield of the Product. Pak. J. Anal. Environ. Chem. [Link]
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The use of N,N-diethyl-m-toluamide to enhance dermal and transdermal delivery of drugs. PubMed. [Link]
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Senaweera, S., Edwards, T. C., Kankanala, J., et al. (2020). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). European Journal of Medicinal Chemistry, 199, 112379. [Link]
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A Comprehensive Technical Guide to the Synthesis and Purification of N,N'-Dibenzyldithiooxamide
Abstract: This technical guide provides a detailed exposition on the synthesis, purification, and characterization of N,N'-dibenzyldithiooxamide (C₁₆H₁₆N₂S₂), a molecule of significant interest in coordination chemistry, materials science, and as a precursor in various chemical applications. This document furnishes researchers, scientists, and drug development professionals with two robust, field-proven synthetic protocols, in-depth purification strategies, and a thorough analysis of the underlying reaction mechanisms. All procedures are designed to be self-validating, supported by authoritative references, and explained with the scientific causality essential for reproducibility and optimization.
Introduction: The Significance of this compound
This compound, also known as N,N'-dibenzylethanedithioamide, is a disubstituted derivative of dithiooxamide. The core dithiooxamide structure is a planar, trans-dithioamide fragment, a feature that imparts rigidity and facilitates strong intramolecular hydrogen bonding between the sulfur and amide hydrogen atoms[1][2]. This structural characteristic, combined with the presence of two thiocarbonyl (C=S) groups, makes it an excellent chelating agent for various metal ions and a versatile building block in supramolecular chemistry. Its derivatives are explored for applications ranging from analytical reagents for precious metals to potential use as antioxidants and herbicides[3].
For professionals in drug development and materials science, the purity of such compounds is paramount. The protocols detailed herein are optimized for high yield and exceptional purity, ensuring the reliability of downstream applications.
Part 1: Synthetic Methodologies for this compound
Two primary, reliable routes for the synthesis of this compound are presented. Method A employs a two-step process involving the formation of an oxamide precursor followed by thionation, which is often favored for its high yield and clean conversion. Method B presents a more direct, one-pot synthesis from dithiooxamide.
Method A: Two-Step Synthesis via Thionation of N,N'-Dibenzyloxamide
This method is predicated on the synthesis of the oxygen analog, N,N'-dibenzyloxamide, which is subsequently converted to the target dithiooxamide using a thionating agent. This approach avoids potential side reactions associated with the direct use of dithiooxamide and primary amines.
The precursor is synthesized through the nucleophilic acyl substitution of diethyl oxalate with benzylamine. The reaction proceeds readily, driven by the formation of stable amide bonds.
Reaction Principle: 2 C₆H₅CH₂NH₂ (Benzylamine) + (COOC₂H₅)₂ (Diethyl Oxalate) → C₆H₅CH₂NHCOCONHCH₂C₆H₅ (N,N'-Dibenzyloxamide) + 2 C₂H₅OH (Ethanol)
Experimental Protocol: N,N'-Dibenzyloxamide Synthesis
-
Materials & Reagents:
-
Diethyl oxalate (1.0 eq)
-
Benzylamine (2.2 eq)
-
Ethanol (Reagent grade)
-
n-Hexane (for washing)
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
-
Procedure:
-
To a solution of diethyl oxalate (e.g., 10.0 g, 68.4 mmol) in 50 mL of ethanol in a round-bottom flask, add benzylamine (e.g., 16.2 g, 151 mmol) dropwise with stirring.
-
Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A white solid precipitate of N,N'-dibenzyloxamide will form.
-
Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration through a Büchner funnel.
-
Wash the filter cake thoroughly with cold ethanol (2 x 30 mL) and then with n-hexane (2 x 30 mL) to remove residual impurities.
-
Dry the product in a vacuum oven at 60°C to a constant weight. A typical yield is 85-95%.
-
The conversion of the C=O bonds of the oxamide to C=S bonds is efficiently achieved using Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). This reagent is highly effective for the thionation of amides[1][4].
Reaction Principle: C₆H₅CH₂NHCOCONHCH₂C₆H₅ + Lawesson's Reagent → C₆H₅CH₂NHCSCSNHCH₂C₆H₅ (this compound)
Mechanism Insight: The reaction with Lawesson's Reagent is believed to proceed through a concerted cycloaddition between the carbonyl group and a reactive dithiophosphine ylide monomer, which is in equilibrium with the Lawesson's Reagent dimer in solution[5][6]. This forms a four-membered thiaoxaphosphetane intermediate. A subsequent cycloreversion, driven by the formation of a highly stable P=O bond, releases the thiocarbonyl product[5][6].
Experimental Protocol: Thionation of N,N'-Dibenzyloxamide
-
Materials & Reagents:
-
N,N'-Dibenzyloxamide (1.0 eq)
-
Lawesson's Reagent (1.1 eq, calculated for two carbonyls)
-
Anhydrous Toluene or Xylene
-
Sodium bicarbonate solution (5% aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Three-neck round-bottom flask with reflux condenser and nitrogen inlet
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a dry three-neck flask under a nitrogen atmosphere, suspend N,N'-dibenzyloxamide (e.g., 10.0 g, 37.3 mmol) in 150 mL of anhydrous toluene.
-
Add Lawesson's Reagent (e.g., 16.6 g, 41.0 mmol) to the suspension.
-
Heat the mixture to reflux (approx. 110°C) with vigorous stirring for 3-5 hours. The reaction mixture will typically change color. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Method B: Direct Synthesis from Dithiooxamide and Benzylamine
This method offers a more direct route by reacting commercially available dithiooxamide with benzylamine. Careful control of stoichiometry and reaction conditions is crucial to minimize the formation of monosubstituted or other byproducts.
Reaction Principle: (CSNH₂)₂ (Dithiooxamide) + 2 C₆H₅CH₂NH₂ (Benzylamine) → C₆H₅CH₂NHCSCSNHCH₂C₆H₅ + 2 NH₃ (Ammonia)
Mechanism Insight: This reaction proceeds via a nucleophilic attack of the primary amine's nitrogen on the electrophilic thiocarbonyl carbon of dithiooxamide. This is followed by the elimination of ammonia, forming the more stable N-benzylthioamide bond. The reaction occurs stepwise on both thioamide groups. Using an excess of benzylamine can help drive the reaction to completion.
Experimental Protocol: Direct Amination
-
Materials & Reagents:
-
Dithiooxamide (Rubeanic Acid) (1.0 eq)
-
Benzylamine (2.5-3.0 eq)
-
Ethanol or Methanol
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
-
Procedure:
-
Suspend dithiooxamide (e.g., 5.0 g, 41.6 mmol) in 100 mL of ethanol in a round-bottom flask.
-
Add benzylamine (e.g., 13.4 g, 125 mmol) to the suspension.
-
Heat the mixture to reflux for 6-8 hours. The initial orange/red color of the dithiooxamide suspension should change as the reaction progresses.
-
Cool the reaction mixture to room temperature and then in an ice bath for 1 hour to induce precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold ethanol to remove excess benzylamine and other soluble impurities.
-
Proceed to the purification step.
-
Part 2: Purification by Recrystallization
Recrystallization is the most effective method for purifying crude this compound, capable of yielding a product with >99% purity[3]. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. An ethanol/water system is highly effective.
Experimental Protocol: Recrystallization
-
Materials & Reagents:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
-
Equipment:
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Vacuum oven
-
-
Procedure:
-
Place the crude solid product into an Erlenmeyer flask of appropriate size.
-
Add the minimum amount of hot ethanol required to just dissolve the solid completely. Stir and maintain the temperature near the boiling point of ethanol.
-
If any insoluble impurities remain, perform a hot filtration to remove them.
-
To the clear, hot ethanolic solution, add hot deionized water dropwise until the solution becomes faintly turbid (the cloud point), indicating the onset of precipitation.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold ethanol/water (50:50) mixture.
-
Dry the crystals in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Part 3: Characterization and Quality Control
Confirmation of the product's identity and purity is achieved through standard analytical techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₆N₂S₂ |
| Molecular Weight | 300.44 g/mol |
| Appearance | Pale yellow to yellow crystalline solid |
| Melting Point | 151-154 °C (literature) |
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum provides clear diagnostic signals.
-
Aromatic Protons (Ar-H): A multiplet in the range of δ 7.20-7.40 ppm, integrating to 10 protons.
-
Methylene Protons (-CH₂-): A doublet around δ 4.8-5.0 ppm, integrating to 4 protons. The splitting is due to coupling with the adjacent N-H proton.
-
Amide Protons (N-H): A broad singlet or triplet (depending on coupling) around δ 8.5-9.0 ppm, integrating to 2 protons.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework.
-
Thiocarbonyl Carbon (C=S): A characteristic peak in the downfield region, typically δ 190-200 ppm.
-
Aromatic Carbons: Multiple signals between δ 127-140 ppm.
-
Methylene Carbon (-CH₂-): A signal around δ 50-55 ppm.
-
-
FTIR Spectroscopy: Infrared spectroscopy is useful for identifying key functional groups.
-
N-H Stretch: A medium to sharp band around 3200-3300 cm⁻¹.
-
Aromatic C-H Stretch: Bands just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.
-
C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
Thioamide II Band (C-N stretch / N-H bend): A strong band around 1500-1550 cm⁻¹.
-
Thioamide I Band (C=S stretch): A strong band in the region of 1200-1250 cm⁻¹.
-
Part 4: Visualized Workflows and Mechanisms
Overall Synthesis and Purification Workflow
Caption: Workflow for Synthesis (Method A) and Purification.
Mechanism of Thionation with Lawesson's Reagent
Caption: Mechanism of Amide Thionation by Lawesson's Reagent.
Part 5: Safety and Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene).
-
Reagent Handling:
-
Benzylamine: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood.
-
Lawesson's Reagent: Has a strong, unpleasant odor. Handle exclusively in a fume hood. It is moisture-sensitive.
-
Toluene/Xylene: Flammable liquids and harmful if inhaled. Avoid ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic waste should be collected in designated containers.
Conclusion
This guide has detailed two effective and reproducible methods for the synthesis of high-purity this compound. Method A, via thionation of the corresponding oxamide, offers a clean and high-yielding pathway. Method B provides a more direct approach. The purification protocol based on recrystallization from an ethanol-water system is robust and scalable. By understanding the underlying mechanisms and adhering to the detailed procedures, researchers can confidently prepare this valuable compound for a multitude of applications.
References
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SigutLabs. (2022). Reagents of the month- April- Lawesson's and Woollins' reagents. SigutLabs Website. [Link]
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Bruno, G., Lanza, S., Nicolò, F., & Rosace, G. (2002). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 10), o608–o609. [Link]
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Organic Chemistry Portal. Lawesson's Reagent. Organic Chemistry Portal. [Link]
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Zhan, Z., Luo, N., Ma, H., & Huang, G. (2019). Self‐Coupling Reaction of Benzylamine to Form Thioamides and Amides by Elemental Sulfur. ChemistrySelect. From ResearchGate: [Link]
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Ríos-Gutiérrez, M., & Domingo, L. R. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 81(16), 7347–7356. [Link]
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ResearchGate. (2007). This compound. Request PDF on ResearchGate. [Link]
- Google Patents. (2014). CN104151220A - N,N'-dialkyl dithiooxamide as well as preparation method and application thereof.
-
Hurd, R. N., De La Mater, G., McElheny, G. C., Turner, R. J., & Wallingford, V. H. (1961). Preparation of Dithiooxamide Derivatives. The Journal of Organic Chemistry, 26(10), 3980–3987. (Note: Specific protocol details are derived from general principles in this and related papers on dithiooxamide chemistry). [Link]
-
Gómez-Caro, C., et al. (2023). N,N′-Dibutyloxamide. Molbank, 2023(3), M1677. (Note: Provides a representative procedure for synthesizing an N,N'-dialkyloxamide from diethyl oxalate and an amine). [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
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Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of N,N'-Dibenzyldithiooxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, the thioamide functional group presents a fascinating area of study. Thioamides, as isosteres of amides, exhibit unique electronic and steric properties that can significantly influence molecular conformation, intermolecular interactions, and, consequently, biological activity and material properties. N,N'-Dibenzyldithiooxamide, a symmetrically substituted dithiooxamide, serves as an exemplary case study for understanding the structural nuances imparted by the thioamide moiety. This guide provides an in-depth technical exploration of the crystal structure analysis of this compound, from synthesis to the elucidation of its intricate solid-state architecture. As Senior Application Scientists, our goal is to not only present the data but to illuminate the rationale behind the experimental design and the interpretation of the results, thereby providing a self-validating framework for researchers in the field.
Synthesis and Crystallization: The Genesis of a Well-Ordered Structure
The journey to understanding a molecule's three-dimensional structure begins with its synthesis and the subsequent growth of high-quality single crystals. The purity of the compound is paramount, as impurities can inhibit crystallization or lead to disordered structures.
Synthesis of this compound
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend dithiooxamide (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Amine Addition: To the stirred suspension, add benzylamine (2.2 equivalents) dropwise at room temperature. A slight excess of the amine ensures the complete conversion of the dithiooxamide.
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 60-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, allow the reaction mixture to cool to room temperature. The product, this compound, often precipitates out of the solution.
-
Purification: Collect the crude product by filtration and wash with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a solvent mixture such as dichloromethane/hexane to yield a pure crystalline solid.
Crystal Growth: The Art of Molecular Self-Assembly
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution.
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: The choice of solvent is critical. A solvent in which this compound has moderate solubility is ideal. Solvents to consider include ethanol, acetonitrile, or mixtures like ethyl acetate/hexanes.
-
Slow Evaporation Method:
-
Prepare a nearly saturated solution of the purified this compound in the chosen solvent at room temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with a few pinholes. This allows for the slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks. As the solvent evaporates, the concentration of the solute will slowly increase, leading to the formation of single crystals.
-
dot graph TD { A[Start: Purified this compound] --> B{Dissolve in a suitable solvent}; B --> C{Create a nearly saturated solution}; C --> D[Filter to remove impurities]; D --> E[Transfer to a clean vial]; E --> F{Cover with a perforated lid}; F --> G[Place in a vibration-free environment]; G --> H{Allow for slow evaporation}; H --> I[Formation of single crystals]; I --> J[End: Crystals suitable for XRD]; }
Caption: Workflow for Crystal Growth by Slow Evaporation.
Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
Data Collection and Processing
A suitable crystal of this compound is mounted on a goniometer and placed in the X-ray beam. The crystal is rotated, and a series of diffraction images are collected by a detector.
Experimental Workflow: X-ray Diffraction Analysis
-
Crystal Mounting: A well-formed single crystal is carefully mounted on a glass fiber or a loop.
-
Data Collection: The mounted crystal is placed on a diffractometer. The data for this compound was collected at room temperature using Mo Kα radiation (λ = 0.71073 Å).
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. This involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for absorption).
dot graph LR { subgraph "Experimental" A[Single Crystal] --> B(Mount on Goniometer); B --> C{Irradiate with X-rays}; C --> D[Collect Diffraction Images]; end subgraph "Computational" D --> E{Index Reflections}; E --> F[Integrate Intensities]; F --> G{Apply Corrections}; G --> H[Determine Space Group & Unit Cell]; H --> I[Solve Structure]; I --> J[Refine Structure]; J --> K(Final Structural Model); end }
Caption: Single-Crystal X-ray Diffraction Workflow.
Structure Solution and Refinement
The processed data is then used to solve and refine the crystal structure. The initial phases of the structure factors are determined, often using direct methods, which leads to an initial electron density map. An atomic model is then built into this map and refined against the experimental data to obtain the final, precise crystal structure.
The Crystal Structure of this compound: A Detailed Analysis
The crystal structure of this compound (C₁₆H₁₆N₂S₂) was successfully determined by Bruno et al. (2002).[2][3] The analysis reveals a molecule with significant intramolecular interactions and a distinct packing arrangement in the solid state.
Crystallographic Data
| Parameter | This compound[2][3] | N,N'-bis(4-methylphenyl)dithiooxamide[4][5][6] |
| Chemical Formula | C₁₆H₁₆N₂S₂ | C₁₆H₁₆N₂S₂ |
| Formula Weight | 300.44 | 300.43 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | C2/c |
| a (Å) | 5.929(1) | 33.9423(7) |
| b (Å) | 10.958(1) | 11.3880(2) |
| c (Å) | 11.531(1) | 7.8049(2) |
| β (°) | 98.48(1) | 99.439(1) |
| Volume (ų) | 740.1(2) | 2976.02(11) |
| Z | 2 | 8 |
| Calculated Density (g/cm³) | 1.347 | 1.341 |
Molecular Conformation and Intramolecular Interactions
The molecule of this compound is centrosymmetric, with the midpoint of the central C-C bond located on an inversion center.[2][3] The dithiooxamide fragment is planar and adopts a trans conformation.
A key feature of the molecular structure is a strong intramolecular hydrogen bond between the sulfur atom and the adjacent amide hydrogen atom (N-H···S).[2][3] This interaction contributes to the planarity of the dithiooxamide core. The S···N distance is 2.926(1) Å, which is significantly shorter than the sum of the van der Waals radii, indicating a strong hydrogen bond.[2][3]
The benzyl groups are oriented nearly perpendicular to the mean plane of the dithiooxamide fragment, likely due to steric hindrance.[2][3]
| Bond/Distance | Length (Å)[2][3] |
| C-C | 1.533(2) |
| C=S | 1.660(1) |
| C-N | 1.325(2) |
| S···N (intra) | 2.926(1) |
Intermolecular Interactions and Crystal Packing
To gain a deeper understanding of the forces governing the crystal packing, a Hirshfeld surface analysis can be employed. This method allows for the visualization and quantification of intermolecular contacts. While the original publication does not include this analysis, it is a powerful contemporary tool for crystal engineering studies. The analysis of similar thioamide structures often reveals the prevalence of N-H···S hydrogen bonds and C-H···π interactions in directing the supramolecular assembly. In the case of N,N'-bis(4-methylphenyl)dithiooxamide, molecules are linked by weak C-H···π interactions, forming a three-dimensional network.[4][5][6]
Comparative Structural Analysis
Comparing the crystal structure of this compound with related dithiooxamide derivatives provides valuable insights into the effects of substituent changes on the molecular and supramolecular structure.
-
N,N'-bis(4-methylphenyl)dithiooxamide: This molecule also exhibits a centrosymmetric structure with a planar trans-dithiooxamide fragment and intramolecular N-H···S hydrogen bonds.[4][5][6] The crystal packing is primarily governed by C-H···π interactions.[4][5][6]
-
N,N'-Diisopropyldithiooxamide: The presence of bulky isopropyl groups influences the crystal packing, which is supported by both N-H···S and C-H···S interactions, forming ribbon-like arrays.
-
N,N'-Dicyclohexyldithiooxamide: Similar to the isopropyl derivative, the bulky cyclohexyl groups play a significant role in the crystal packing.
The consistent observation of the planar trans-dithiooxamide core stabilized by intramolecular N-H···S hydrogen bonds across these derivatives underscores the robustness of this structural motif. The variations in the substituents primarily influence the intermolecular interactions and the overall crystal packing.
Conclusion
The crystal structure analysis of this compound provides a clear and detailed picture of its molecular architecture. The study highlights the importance of the planar trans-dithiooxamide fragment, which is stabilized by a strong intramolecular N-H···S hydrogen bond. The perpendicular orientation of the benzyl substituents is a consequence of steric effects. This in-depth understanding of the solid-state structure of this compound, from its synthesis and crystallization to the fine details of its molecular and supramolecular arrangement, offers a valuable reference for researchers in drug design and materials science. By elucidating the interplay of intra- and intermolecular forces, we can better predict and control the properties of thioamide-containing compounds, paving the way for the rational design of novel therapeutics and functional materials.
References
- Bruno, G., Lanza, S., Nicolò, F., Tresoldi, G., & Rosace, G. (2002). This compound.
- Giannetto, A., Lanza, S., Bruno, G., Nicolò, F., & Rudbari, H. A. (2015). Crystal structure of N,N′-bis(4-methylphenyl)dithiooxamide.
- Christensen, A. N., Hazell, R. G., & Lehmann, M. S. (1982). The Crystal and Molecular Structure of N,N‐Dimethyl‐Dithiooxamide. Acta Chemica Scandinavica, Series A, 36, 555-558.
- Cui, J.-Z., Zhang, D., Song, L.-H., Cheng, P., Liao, D.-Z., & Wang, G.-L. (2006). N,N′-Bis[2-(diethylamino)ethyl]dithiooxalamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4425–o4426.
- Saeed, S., Rashid, N., Hussain, R., Jasinski, J. P., & Keeley, A. C. (2012). N,N-Dicyclohexylcyclohexanecarboxamide. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2429.
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PrepChem. (n.d.). Synthesis of N,N'-dibenzylethylenediamine. Retrieved from [Link]
- Bruno, G., Rotondo, A., Nicolò, F., & Lanza, S. (2007). N,N′-Diisopentyldithiooxamide. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3493.
- Toda, F., Miyamoto, H., & Koshima, H. (1993). Crystal structure and photoreactive behaviour of N,N-diisopropyl(p-phenylphenyl)glyoxylamide. Journal of the Chemical Society, Perkin Transactions 2, (7), 1461-1464.
- Stenfors, V. A., Jasinski, J. P., Butcher, R. J., & Golen, J. A. (2020). Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Bruno, G., Lanza, S., Nicolò, F., & Rosace, G. (2002). This compound. Acta crystallographica. Section C, Crystal structure communications, 58(Pt 10), o608–o609.* [Link]
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Cambridge Crystallographic Data Centre. (n.d.). CCDC CIF. Retrieved from [Link]
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YouTube. (2020, April 2). How to Download a .CIF file(Crystallographic Information File). Retrieved from [Link]
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Cambridge Crystallographic Data Centre. (n.d.). Deposit. Retrieved from [Link]
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ResearchGate. (2020, March 26). How to use CCDC to find CIF files? Retrieved from [Link]
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ResearchGate. (n.d.). Crystal and molecular structure of N,N H -Di-isopropyldithio-oxamide and SbCl 3 (L 3 ) 1.5. Retrieved from [Link]
- Khan, I. U., Ali, S., Jasinski, J. P., & Keeley, A. C. (2012). Crystal structure of S-(4-methylbenzyl) piperidinedithiocarbamate. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3401.
- Prathebha, L., et al. (2013). Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1677–o1678.*
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PubChemLite. (n.d.). This compound (C16H16N2S2). Retrieved from [Link]
- Jasinski, J. P., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.*
- Ghaffar, A., et al. (2018). SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT.
- Nguyen, T. H., et al. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Medicina Militar, 50(4).*
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Home Sunshine Pharma. (n.d.). N.N'-DIBENZYLDITHIOOXAMIDE CAS 122-65-6 Manufacturers, Suppliers, Factory. Retrieved from [Link]
- Barakat, A., et al. (2015). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Organic Letters, 17(15), 3742–3745.*
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Solubility of N,N'-Dibenzyldithiooxamide in different organic solvents
An In-depth Technical Guide to the Solubility of N,N'-Dibenzyldithiooxamide in Organic Solvents
Abstract
This compound, a symmetrically substituted dithiooxamide, is a compound of interest in coordination chemistry and materials science. Its utility in research and development, particularly in synthetic and formulation contexts, is fundamentally governed by its solubility characteristics. A thorough understanding of its behavior in various organic solvents is paramount for designing reaction conditions, purification strategies, and formulation protocols. This technical guide provides a comprehensive analysis of the solubility of this compound. It synthesizes theoretical principles of solute-solvent interactions with predictive analysis based on the molecule's unique structure. Furthermore, this guide furnishes detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate reliable and reproducible data. The content is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and applicable understanding for researchers, chemists, and formulation scientists.
Part 1: Physicochemical Profile of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound (C₁₆H₁₆N₂S₂) possesses distinct structural features that dictate its interaction with different solvent environments.
The molecule is built around a planar trans-dithiooxamide core.[1][2] This core contains polar secondary amide groups (N-H) and thiocarbonyl groups (C=S). However, strong intramolecular hydrogen bonding between the sulfur atom and the adjacent amide hydrogen atom significantly reduces the availability of these groups for intermolecular interactions.[1][2] Flanking this central core are two non-polar benzyl groups, which are oriented orthogonally to the dithiooxamide plane due to steric hindrance.[1][2] These large, non-polar substituents are the dominant feature of the molecule's surface, suggesting a generally low affinity for highly polar solvents.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆N₂S₂ | [3] |
| Molecular Weight | 300.44 g/mol | [3] |
| Appearance | Powder or liquid | [4] |
| Density | ~1.23 - 1.25 g/cm³ | [3][4] |
| Boiling Point | 451.5°C at 760 mmHg | [4] |
| Key Structural Features | Two non-polar benzyl groups, a planar dithiooxamide core, intramolecular hydrogen bonding. | [1][2] |
Part 2: Theoretical Principles of Solvation
The dissolution of a solid solute in a liquid solvent is a thermodynamically driven process governed by the principle "like dissolves like".[5] This adage is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following interactions are key:
-
Van der Waals Forces: The large benzyl groups contribute significantly to the molecule's surface area, making London dispersion forces a primary mode of interaction. Solvents that also exhibit strong dispersion forces (e.g., aromatic solvents like toluene or chlorinated solvents like dichloromethane) are likely to be effective.
-
Dipole-Dipole Interactions: The dithiooxamide core possesses a dipole moment. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can engage in these interactions, potentially disrupting the solute's crystal lattice.
-
Hydrogen Bonding: While the molecule contains N-H bonds (hydrogen bond donors) and C=S groups (potential acceptors), strong intramolecular hydrogen bonding limits their ability to interact with external solvent molecules.[1] Therefore, the compound is not expected to be highly soluble in protic solvents like water or methanol, where the solvent's primary solvating power comes from its hydrogen-bonding network. For dissolution to occur, the energy gained from solute-solvent interactions must overcome the energy of both the solute's crystal lattice and the solvent-solvent interactions.[6]
Part 3: Predictive Solubility Analysis
Based on the structural and theoretical considerations above, we can predict the solubility behavior of this compound across different solvent classes.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low to moderate. While toluene may show some affinity due to π-π stacking interactions with the benzyl groups, the polarity of the dithiooxamide core will limit solubility in purely non-polar aliphatic solvents like hexane.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, Dichloromethane): This class of solvents is predicted to be the most effective. Solvents like DMF and DMSO are strong hydrogen bond acceptors and have high polarity, which can interact favorably with the central core.[7] Dichloromethane and chloroform are good at dissolving compounds with moderate polarity and large non-polar regions. Acetonitrile may be a moderately effective solvent.[8]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility is expected to be very low. The dominant non-polar character of the two benzyl groups and the limited availability of hydrogen bonding sites make it difficult for these highly structured, polar protic solvents to effectively solvate the molecule.[5][9]
Part 4: Experimental Determination of Solubility
To move from prediction to quantitative data, rigorous experimental protocols are required. The following sections detail methodologies for both rapid qualitative assessment and precise quantitative measurement.
Protocol 4.1: Qualitative Solubility Assessment
This workflow provides a systematic approach to classify the compound's solubility, which can guide solvent selection for synthesis and purification.[10][11] The procedure involves testing the solubility of a small, fixed amount of the compound in a set volume of various solvents.[12][13]
Methodology:
-
Preparation: Into separate small test tubes, add approximately 20-25 mg of this compound.
-
Solvent Addition: To each tube, add 0.5 mL of the test solvent in portions.
-
Agitation: After each addition, shake the test tube vigorously for 60 seconds.[13]
-
Observation: Observe if the solid dissolves completely. If it does not, add the next portion of the solvent up to a total of 1.5 mL.
-
Classification:
-
Soluble: The compound dissolves completely.
-
Partially Soluble: A significant portion of the compound dissolves, but some solid remains.
-
Insoluble: No significant dissolution is observed.
-
-
Testing Hierarchy: Perform the tests in a logical sequence as outlined in the diagram below to gain maximum information about the compound's acidic/basic properties.
Caption: Qualitative solubility testing workflow.
Protocol 4.2: Quantitative Solubility Determination (Saturation Shake-Flask Method)
The Saturation Shake-Flask (SSF) method is the gold standard for determining thermodynamic equilibrium solubility.[14] It provides precise, reproducible data essential for pharmaceutical and chemical process development.
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a sealed vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The excess solid is crucial to ensure equilibrium with a saturated solution.
-
Equilibration: Place the sealed vial in an orbital shaker or rotator within a temperature-controlled incubator. Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-72 hours) to ensure thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, remove the vial and allow it to stand undisturbed at the set temperature for at least 1-2 hours to let undissolved solids settle. To ensure complete removal of particulate matter, centrifuge the sample at high speed.
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Dilution: Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Calculation: Calculate the original concentration in the saturated solution (e.g., in mg/mL or mol/L) by accounting for the dilution factor.
Caption: Workflow for the Saturation Shake-Flask method.
Part 5: Data Presentation
Quantitative solubility data should be presented clearly to allow for easy comparison across different solvents. The following table provides a template for recording experimental results.
| Solvent | Solvent Class | Temperature (°C) | Experimental Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| Dichloromethane | Polar Aprotic | 25 | |||
| Chloroform | Polar Aprotic | 25 | |||
| Toluene | Non-Polar | 25 | |||
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | |||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | |||
| Acetone | Polar Aprotic | 25 | |||
| Acetonitrile | Polar Aprotic | 25 | |||
| Ethyl Acetate | Polar Aprotic | 25 | |||
| Tetrahydrofuran (THF) | Polar Aprotic | 25 | |||
| Methanol | Polar Protic | 25 | |||
| Ethanol | Polar Protic | 25 | |||
| n-Hexane | Non-Polar | 25 |
Conclusion
The solubility of this compound is dictated by its unique molecular structure, which combines a polar dithiooxamide core with large, non-polar benzyl substituents. Theoretical analysis predicts that the compound will exhibit the highest solubility in polar aprotic solvents and poor solubility in both polar protic and non-polar aliphatic solvents. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to systematically and accurately determine the solubility profile of this compound. The application of the described Saturation Shake-Flask method will yield high-quality, quantitative data crucial for the effective use of this compound in scientific and industrial applications.
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An In-depth Technical Guide to the Thermal Stability and Decomposition of N,N'-Dibenzyldithiooxamide
Abstract: This technical guide provides a comprehensive analysis of the anticipated thermal stability and decomposition pathways of N,N'-dibenzyldithiooxamide (C₁₆H₁₆N₂S₂). While specific experimental thermal analysis data for this compound is not extensively available in public literature, this document synthesizes information from analogous structures, including dithiooxamides, amides, and related sulfur-containing organic molecules, to build a predictive framework. We will delve into the structural characteristics influencing thermal lability, propose likely decomposition mechanisms, and provide detailed, best-practice experimental protocols for researchers seeking to characterize this molecule. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal behavior of this compound for its synthesis, processing, and application.
Introduction to this compound
This compound, also known as N,N'-dibenzylethanedithioamide, is an organic compound featuring a central dithiooxamide core flanked by two benzyl groups.[1][2] The structural integrity of this molecule is notable for its planar trans-dithiooxamide fragment, which is stabilized by strong intramolecular hydrogen bonds between the sulfur and amide hydrogen atoms.[1][2] The benzyl substituents are oriented orthogonally to this plane, a conformation dictated by steric hindrance.[1][2]
While its applications are not broadly documented, related dithiooxamide and dithiocarbamate structures are utilized in various fields, including as vulcanization accelerators in the rubber industry, as ligands in coordination chemistry, and in the development of "smart" materials like self-healing polymers.[3][4] Understanding the thermal stability of this compound is paramount for its potential use in applications where it may be subjected to elevated temperatures, such as in polymer processing or as a component in thermally stable formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Source |
| CAS Number | 122-65-6 | [4][5] |
| Molecular Formula | C₁₆H₁₆N₂S₂ | [1][4][6] |
| Molecular Weight | 300.44 g/mol | [4][6] |
| Appearance | White crystalline solid | [4] |
| Structure | Planar trans-dithiooxamide fragment with orthogonal benzyl groups.[1][2] | [1][2] |
Predicted Thermal Stability and Decomposition Profile
Direct experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is scarce. However, we can infer its thermal behavior by examining its constituent chemical moieties and comparing them to related, well-characterized compounds.
The molecule's stability is likely governed by the strengths of the C-N, C-S, and C-C bonds within its structure. The thioamide linkages (-(C=S)-NH-) are of particular interest. Thioamides can exhibit complex thermal decomposition patterns. The presence of the benzyl groups will also significantly influence the decomposition pathway, likely through the formation of stable benzyl radicals.
Based on analogous structures, the decomposition of this compound is anticipated to be a multi-stage process. The initial decomposition temperature is expected to be influenced by the energy required to cleave the weakest bond in the molecule. The thermal degradation of pentapeptides with N-terminal phenylalanine (which contains a benzyl group) has been observed at temperatures above 180°C, proceeding via a debenzylation mechanism.[7][8] This suggests that the C-N bond between the benzyl group and the dithiooxamide core could be a potential initiation point for decomposition.
Proposed Decomposition Pathways
The thermal decomposition of this compound in an inert atmosphere is likely to proceed through a series of radical-mediated reactions. The following pathways are proposed based on the chemistry of related compounds.
Initiation Step: Homolytic cleavage of the N-CH₂ bond is a plausible initiation step due to the resonance stability of the resulting benzyl radical.
-
Pathway A: N-C Bond Cleavage: The initial step involves the breaking of the bond between the nitrogen and the benzyl group, yielding a dithiooxamide-centered radical and a benzyl radical. The benzyl radicals can then dimerize to form bibenzyl or participate in other secondary reactions.
-
Pathway B: C-S and C-N Bond Scission: At higher temperatures, fragmentation of the central dithiooxamide core is expected. This could involve the cleavage of C-S and C-N bonds, leading to the formation of various gaseous products. The decomposition of dithiocarbamates, for instance, is known to yield carbon disulfide (CS₂) and amines.[9] A similar fragmentation of the dithiooxamide core could produce isothiocyanates or other sulfur-containing fragments.
The decomposition of peptides and amides can also proceed via pathways that lead to the formation of carbonyls and other small molecules.[7][8] For this compound, this could translate to the formation of benzyl isothiocyanate and other related products.
Caption: Proposed decomposition pathways for this compound.
Experimental Workflow for Thermal Analysis
To definitively characterize the thermal stability and decomposition of this compound, a systematic experimental approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.
Caption: Experimental workflow for thermal analysis.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the temperatures at which this compound decomposes and to quantify the mass loss at each stage.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Purge Gas: Nitrogen (or Argon) at a flow rate of 20-50 mL/min to ensure an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min. A common heating rate is 10 or 20 K/min.[10]
-
-
-
Data Collection: Record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tpeak) from the first derivative of the TGA curve (DTG curve).
-
Quantify the percentage of mass lost in each decomposition step.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To identify thermal transitions such as melting, crystallization, and to characterize the enthalpy changes associated with decomposition.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty, sealed pan will be used as a reference.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to a temperature just beyond the final decomposition event observed in TGA, at a heating rate of 10°C/min.
-
Cool the sample back to 30°C at a controlled rate (e.g., 10°C/min).
-
Perform a second heating scan under the same conditions to observe any changes in the material's thermal behavior after the initial heating.[10]
-
-
-
Data Collection: Record the heat flow to the sample relative to the reference as a function of temperature.
-
Data Analysis:
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).[11]
-
Determine the melting temperature (Tm) and the enthalpy of fusion (ΔHf).
-
Determine the onset temperature and peak temperature of any exothermic decomposition events.
-
Compare the first and second heating scans to assess the reversibility of thermal events.[10]
-
Interpretation of Expected Thermal Data
TGA: The TGA thermogram is expected to show a stable baseline until the onset of decomposition. A multi-step decomposition is likely, with the first significant weight loss possibly corresponding to the loss of the benzyl groups. Subsequent weight loss at higher temperatures would indicate the fragmentation of the dithiooxamide core.
DSC: The DSC curve for the first heating scan should reveal an endothermic peak corresponding to the melting of the crystalline solid. This will be followed by one or more exothermic peaks, which are characteristic of decomposition processes. The absence of these exothermic peaks in a second heating scan would confirm their association with irreversible decomposition.
Table 2: Predicted Thermal Analysis Data for this compound
| Analysis | Parameter | Predicted Observation | Rationale |
| TGA | Tonset | > 180°C | Based on the stability of similar structures with benzyl groups.[7][8] |
| Weight Loss Steps | Multiple steps | Corresponds to the sequential loss of benzyl groups and fragmentation of the core. | |
| DSC | Melting Point (Tm) | Sharp endothermic peak | Characteristic of a crystalline solid. |
| Decomposition | One or more exothermic peaks | Decomposition reactions are typically exothermic. |
Conclusion
This technical guide provides a predictive framework for understanding the thermal stability and decomposition of this compound. Based on the analysis of its chemical structure and comparison with related compounds, a multi-stage decomposition process initiated by N-C bond cleavage is proposed. To validate these predictions, detailed experimental protocols for TGA and DSC have been provided. The insights and methodologies presented herein are intended to equip researchers with the necessary tools to thoroughly characterize the thermal properties of this compound, thereby enabling its effective and safe application in various scientific and industrial fields.
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Hsiao, S. H., & Yang, C. P. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N′-Bis(3-aminobenzoyl)-N,N′-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 40(15), 2564–2574. [Link]
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A Technical Guide to the Analytical Applications of N,N'-Dibenzyldithiooxamide
Executive Summary
N,N'-Dibenzyldithiooxamide is a symmetrically substituted dithiooxamide derivative that functions as a highly effective bidentate chelating agent. Its molecular architecture, featuring two sulfur and two nitrogen donor atoms, allows for the formation of stable, five-membered chelate rings with a variety of metal ions, particularly soft Lewis acids like the platinum-group metals and other transition metals. This guide provides a comprehensive overview of the fundamental properties of this compound and explores its established and potential applications in modern analytical chemistry. We delve into its use as a chromogenic reagent for spectrophotometric analysis and as a hydrophobic complexing agent for solvent extraction. Furthermore, we present a forward-looking perspective on its potential integration into electrochemical sensing platforms. This document is intended for researchers and application scientists seeking to leverage the unique coordination chemistry of this compound for the development of robust and selective analytical methodologies.
Introduction to this compound
Overview and Physicochemical Properties
This compound, also known as N,N'-dibenzylethanedithioamide, is a white crystalline organic compound.[1] The core of its analytical utility lies in the dithiooxamide fragment, which provides a planar trans-coordination site.[2][3] The presence of two benzyl groups enhances the molecule's hydrophobicity, a critical feature for applications in solvent extraction, while also influencing its solubility and the stability of its metal complexes.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆N₂S₂ | [1][2] |
| Molar Mass | 300.44 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Structure | Planar trans-dithiooxamide fragment | [2][3] |
| Key Feature | Strong intramolecular S···N hydrogen bonding | [2][3] |
Synthesis and Structural Characteristics
The synthesis of this compound is typically achieved through the reaction of benzylamine with thiourea.[1] This straightforward method provides a reliable route to the pure compound. Structurally, the molecule is characterized by a planar dithiooxamide core, with the benzyl substituents oriented orthogonally to this plane due to steric hindrance.[2][3] This specific conformation is crucial as it exposes the sulfur and nitrogen lone pair electrons for coordination with metal ions.
Fundamental Principles of Chelation
The Dithiooxamide Moiety as a Bidentate Ligand
The analytical prowess of this compound stems from its ability to act as a chelating ligand. The term "chelate" refers to the formation of a ring structure when a ligand binds to a central metal ion at two or more points. In this case, the dithiooxamide core functions as a bidentate ligand, coordinating to a metal ion through its two sulfur atoms and two nitrogen atoms. This process follows the principles of Lewis acid-base chemistry, where the electron-deficient metal cation (Lewis acid) accepts electron pairs from the donor atoms (Lewis base) of the ligand.[4] The formation of these stable, five-membered chelate rings is entropically favored and is the primary reason for the high stability of the resulting metal complexes.
Caption: Chelation of a metal ion (M²⁺) by the dithiooxamide core.
Influence of Physicochemical Parameters
The efficiency of complex formation and subsequent analytical applications are highly dependent on experimental conditions:
-
pH: The acidity of the medium is critical. In sufficiently acidic solutions, the nitrogen atoms of the ligand can be protonated, inhibiting coordination. Conversely, in alkaline conditions, metal ions may precipitate as hydroxides. Therefore, optimizing the pH is essential to ensure the ligand is in its active, deprotonated form and the metal ion is available for complexation.
-
Solvent: The choice of solvent affects the solubility of both the ligand and the resulting metal chelate. For applications like solvent extraction, a water-immiscible organic solvent that readily dissolves the neutral metal complex is required.[4][5]
Application in Spectrophotometric Analysis
The formation of intensely colored complexes between this compound and specific metal ions provides the basis for their quantitative determination using spectrophotometry.[6] This technique is valued for its simplicity, sensitivity, and cost-effectiveness.[6]
Principle of Chromogenic Reactions
Upon complexation, the electronic structure of the dithiooxamide ligand is altered, leading to the formation of a new chemical species (the metal chelate) that absorbs light in the visible region of the electromagnetic spectrum. According to the Beer-Lambert Law, the absorbance of the solution is directly proportional to the concentration of the colored complex, and thus to the concentration of the metal ion.[6] This relationship allows for the construction of a calibration curve to determine the concentration of an unknown sample.
Experimental Protocol: Spectrophotometric Determination of Palladium(II)
This protocol outlines a general procedure for the determination of Palladium(II), a platinum-group metal known to form stable complexes with sulfur-containing ligands.[7]
1. Reagents and Instrumentation:
-
Palladium(II) standard stock solution (1000 ppm).
-
This compound solution (0.01 M in ethanol).
-
Buffer solutions (pH 2-6).
-
Ethanol and deionized water.
-
UV-Visible Spectrophotometer.
2. Optimization of Reaction Conditions:
-
Causality: The optimal pH must be determined because palladium ions are stable in acidic solution, and the ligand's chelating ability is pH-dependent. A series of solutions containing a fixed concentration of Pd(II) and the ligand are prepared across a range of pH values (e.g., 2.0, 2.5, 3.0...). The pH that yields the maximum absorbance is selected for all subsequent steps.
-
Self-Validation: The stability of the colored complex over time should be verified by monitoring the absorbance at the optimal pH for at least 60 minutes. A stable reading validates the chosen reaction time.
3. Calibration Curve Construction:
-
Prepare a series of standard solutions containing increasing concentrations of Pd(II) (e.g., 0.5, 1.0, 2.0, 4.0, 6.0 ppm).
-
To each standard, add the optimized buffer and an excess of the this compound solution.
-
Allow the reaction to proceed for the predetermined optimal time.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax).
-
Plot absorbance versus concentration. The resulting linear plot serves as the calibration curve.
4. Sample Analysis:
-
Prepare the unknown sample using the same procedure (buffering, addition of reagent).
-
Measure its absorbance and determine the concentration using the calibration curve.
Caption: General workflow for spectrophotometric analysis.
Application in Solvent Extraction
Solvent extraction is a powerful technique for separating and preconcentrating metal ions from a complex matrix.[4][8] this compound is well-suited for this purpose due to its ability to form neutral, hydrophobic metal chelates that are readily extracted into an organic phase.[5]
Principle of Extraction
The process relies on partitioning a metal ion between two immiscible liquid phases, typically an aqueous phase containing the metal and an organic phase containing the chelating agent. The key steps are:
-
Complexation: The ligand in the organic phase reacts with the metal ion at the aqueous-organic interface to form a neutral metal chelate.
-
Partitioning: This newly formed chelate, being electrically neutral and possessing bulky benzyl groups, is more soluble in the organic solvent than in water and thus transfers from the aqueous to the organic phase.
-
Separation: After equilibration, the two phases are separated. The metal ion is now isolated in the organic phase.
Experimental Protocol: Solvent Extraction of Copper(II)
This protocol provides a methodology for determining the extraction efficiency of this compound for Copper(II).
1. Reagents and Equipment:
-
Copper(II) standard solution (100 ppm).
-
This compound solution (0.01 M in chloroform).
-
Acetate buffer (pH 5.0).
-
Separatory funnels.
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma (ICP) instrument for copper analysis.
2. Extraction Procedure:
-
Pipette a known volume (e.g., 20 mL) of the aqueous copper solution into a separatory funnel.
-
Add buffer to adjust the pH to the optimal value (previously determined).
-
Add an equal volume (20 mL) of the this compound/chloroform solution.
-
Causality: Shake the funnel vigorously for several minutes (e.g., 5 min) to ensure intimate contact between the two phases and allow the system to reach equilibrium. Insufficient shaking will lead to incomplete extraction.
-
Allow the layers to separate completely.
-
Drain the aqueous layer (top or bottom, depending on the organic solvent's density) and the organic layer into separate containers.
3. Determination of Extraction Efficiency (%E):
-
Measure the concentration of copper remaining in the aqueous phase ([Cu]aq) using AAS or ICP.
-
Calculate the extraction efficiency using the formula: %E = (([Cu]initial - [Cu]aq) / [Cu]initial) * 100
-
Self-Validation: A high %E value (>99%) validates the effectiveness of the chosen conditions. The analysis can be further validated by back-extracting the copper from the organic phase with a strong acid and measuring its concentration to perform a mass balance.
Caption: Workflow for liquid-liquid solvent extraction.
Potential for Electrochemical Sensing Applications
The unique chemical properties of this compound suggest its potential as a recognition element in electrochemical sensors for detecting heavy metal ions. Nanomaterial-based electrochemical sensors are powerful analytical tools known for their high sensitivity and potential for miniaturization.[9][10]
Rationale and Proposed Sensing Mechanism
The core concept involves immobilizing this compound onto the surface of an electrode (e.g., glassy carbon, gold). The sulfur atoms in the ligand have a strong affinity for noble metal surfaces, providing a straightforward route for immobilization. Once immobilized, the ligand acts as a selective binding site for target metal ions.
The sensing mechanism would rely on detecting a change in the electrochemical signal upon the binding of a metal ion. Using a technique like differential pulse voltammetry (DPV), the formation of the metal-ligand complex on the electrode surface could either block electron transfer (decreasing a redox probe's signal) or produce a new redox signal from the complex itself, which can be correlated to the analyte's concentration. The use of nanomaterials like gold nanoparticles can significantly amplify the signal by increasing the electrode's surface area and enhancing electron transfer rates.[11]
Conceptual Workflow: Fabrication of a Modified Electrode
-
Electrode Preparation: A bare electrode (e.g., Gold) is cleaned and polished to ensure a reproducible surface.
-
Immobilization: The electrode is immersed in a solution of this compound, allowing for self-assembly of a ligand monolayer on the surface via Au-S bonds.
-
Incubation: The modified electrode is incubated in the sample solution containing the target metal ion, allowing the immobilized ligand to capture the analyte.
-
Electrochemical Detection: The electrode is transferred to an electrochemical cell containing a blank electrolyte, and the signal is measured using DPV or a similar technique. The peak current would be proportional to the concentration of the bound metal ion.
Caption: Conceptual workflow for fabricating an electrochemical sensor.
Conclusion and Future Outlook
This compound is a versatile and highly effective chelating agent with significant applications in analytical chemistry. Its ability to form stable, colored complexes makes it an excellent chromogenic reagent for the spectrophotometric determination of transition metals. Concurrently, the hydrophobic nature of its metal chelates enables its use in solvent extraction for separation and preconcentration purposes.
The future of this compound in analytical science is promising. Further research should focus on expanding the range of detectable metal ions, investigating its use in solid-phase extraction, and developing validated methods for its application in complex environmental and biological matrices. The most exciting frontier lies in its integration into modern sensing platforms. The development of chemiresistors, optical sensors, and particularly electrochemical sensors based on this ligand could lead to new, highly sensitive, and selective tools for in-field and real-time analysis.
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Skytte Jensen, B. (1962). Solvent Extraction of Metal Chelates. I. Application of a Titration Procedure to the Study of the Extraction of Metal Chelates. Acta Chemica Scandinavica, 16, 1541-1550. Available at: [Link]
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Tiekink, E. R., & Buntine, M. A. (2020). Dithiocarbamate Complexes of Platinum Group Metals: Structural Aspects and Applications. Molecules, 25(16), 3649. Available at: [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES. Available at: [Link]
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Ejidike, I. P., & Tella, A. C. (2023). Synthesis, characterization, molecular docking, and antimicrobial activities of dinuclear nickel(ii), palladium(ii), and platinum(iv) complexes. RSC Advances, 13(41), 28864–28880. Available at: [Link]
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A Technical Guide to Dithiooxamide Derivatives in Scientific Research
Abstract
Dithiooxamide (DTO), also known as rubeanic acid, and its derivatives represent a versatile class of organic compounds characterized by a symmetrical structure containing two thioamide groups. This unique arrangement confers remarkable chelating properties, making these compounds highly valuable in diverse scientific fields. This guide provides an in-depth exploration of dithiooxamide derivatives, beginning with their fundamental chemical properties and synthesis strategies. We will delve into their significant applications in analytical chemistry as sensitive chromogenic reagents for metal detection, in materials science as precursors for coordination polymers, and critically, in medicinal chemistry as potent enzyme inhibitors and therapeutic agents. The narrative emphasizes the causality behind experimental choices, provides validated protocols, and offers a forward-looking perspective on the evolving landscape of dithiooxamide research for an audience of researchers, scientists, and drug development professionals.
Core Principles: The Chemistry of the Dithiooxamide Scaffold
Dithiooxamide, with the chemical formula C₂H₄N₂S₂, is a crystalline solid that serves as the foundational structure for a vast array of derivatives.[1] Its core value lies in the two thioamide functional groups (-C(S)NH₂) positioned in a 1,2-relationship. This arrangement facilitates strong and stable bidentate chelation with a variety of metal ions, particularly transition metals like copper, cobalt, and nickel.[1][2]
The molecule exists in a tautomeric equilibrium between the dithiooxamide and the dithiol-diimine forms. This flexibility in electronic structure is crucial for its coordination chemistry, allowing it to act as a multidentate ligand.[3] The sulfur atoms act as soft Lewis bases, showing high affinity for soft Lewis acidic metal ions, while the nitrogen atoms can also participate in coordination, leading to the formation of stable five-membered chelate rings. This strong chelating ability is the cornerstone of its utility in nearly all its applications.[2][4]
Synthesis of Dithiooxamide Derivatives
The functionalization of the dithiooxamide core, typically at the nitrogen atoms, is key to tuning its properties for specific applications. The synthesis of N,N'-disubstituted dithiooxamide derivatives allows for the modulation of solubility, steric hindrance, and electronic properties, which in turn influences the stability and selectivity of the metal complexes formed.
A prevalent and robust synthetic strategy involves a two-step process:
-
Amide Formation: The process begins with the reaction of an oxalate diester (e.g., dimethyl oxalate) or oxalyl chloride with a primary amine (R-NH₂). This reaction forms the corresponding N,N'-disubstituted oxamide.[5] The choice of amine is critical as the 'R' group will ultimately define the properties of the final derivative.
-
Thionation: The N,N'-disubstituted oxamide is then treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), to convert the carbonyl groups (C=O) into thiocarbonyl groups (C=S). This step yields the desired N,N'-disubstituted dithiooxamide.[5]
This method is advantageous due to the wide availability of starting materials and the straightforward nature of the reactions, often resulting in high yields of the final product with simple purification steps like recrystallization.[5]
Caption: General Synthesis Workflow for N,N'-Disubstituted Dithiooxamides.
Experimental Protocol: Synthesis of N,N'-dibenzyldithiooxamide
This protocol provides a representative example of the synthesis of a dithiooxamide derivative.
Part A: Synthesis of N,N'-dibenzyloxamide
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of dimethyl oxalate in 100 mL of ethanol.
-
Reaction: Add 18.2 mL (2 equivalents) of benzylamine to the solution.
-
Heating: Heat the mixture to reflux for 4 hours. A white precipitate will form as the reaction progresses.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes. Collect the white solid by vacuum filtration.
-
Purification: Wash the solid with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL). Dry the product under vacuum to yield N,N'-dibenzyloxamide. The product is typically of high purity and can be used in the next step without further purification.
Part B: Thionation to form this compound
-
Setup: In a 500 mL round-bottom flask, suspend 10.0 g of N,N'-dibenzyloxamide and 15.1 g of Lawesson's reagent in 200 mL of anhydrous toluene.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 6 hours. The solution will typically turn yellow or orange.
-
Work-up: Cool the reaction to room temperature and filter to remove any insoluble byproducts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (3 x 100 mL) and then with brine (1 x 100 mL).
-
Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture to yield bright yellow crystals of this compound.
Applications in Scientific Research
The versatility of the dithiooxamide scaffold has led to its application in numerous scientific domains.
Analytical Chemistry: Metal Ion Detection
Historically, dithiooxamide (rubeanic acid) is well-established as a sensitive chelating agent for the qualitative and quantitative determination of metal ions like copper, cobalt, and nickel.[1] Upon chelation, these derivatives form intensely colored complexes, enabling colorimetric or spectrophotometric analysis.[6] This property is invaluable for detecting heavy metals in environmental samples.[2]
The choice of N-substituents on the dithiooxamide backbone can be used to fine-tune the selectivity and sensitivity of the sensor for specific metal ions. For instance, introducing lipophilic groups can enhance the extraction of metal ions from aqueous solutions into an organic phase for analysis.
Caption: Dithiooxamide acting as a tetradentate ligand to chelate a metal ion.
Table 1: Colorimetric Response of Dithiooxamide with Various Metal Ions
| Metal Ion | Resulting Complex Color | Typical Solvent |
| Copper (II) | Olive-green to Black precipitate | Neutral or acidic solution |
| Cobalt (II) | Brown precipitate | Ammoniacal solution |
| Nickel (II) | Blue to Violet precipitate | Ammoniacal solution |
| Iron (II) | Black precipitate | Neutral solution |
| Silver (I) | Yellow-brown precipitate | Neutral solution |
This table summarizes typical qualitative observations.
Materials Science
In materials science, dithiooxamide derivatives are used as building blocks for coordination polymers and metal-organic frameworks (MOFs).[2] The ability of the ligand to bridge multiple metal centers can lead to the formation of extended one-, two-, or three-dimensional networks. These materials are investigated for applications in catalysis, gas storage, and molecular electronics due to their ordered structures and tunable properties.[2]
Medicinal Chemistry and Drug Development
A burgeoning area of research is the application of dithiooxamide derivatives in medicinal chemistry. The thioamide moiety is a valuable bioisostere of the amide bond, offering altered electronic properties and resistance to enzymatic hydrolysis, which can improve the pharmacokinetic profile of a drug candidate.[7][8]
Enzyme Inhibition:
Dithiooxamide derivatives have shown significant potential as enzyme inhibitors, often by chelating essential metal ions within the enzyme's active site.
-
Carbonic Anhydrase Inhibition: Certain dithiocarbamates, which share functional similarities with dithiooxamides, are potent inhibitors of carbonic anhydrases (CAs), enzymes relevant in various disease states.[9] The mechanism often involves the coordination of the sulfur atoms to the zinc ion in the enzyme's active site.
-
α-Glucosidase Inhibition: Dithiocarbamate derivatives have been identified as novel inhibitors of α-glucosidase, an enzyme targeted in the management of type 2 diabetes.[10] Intriguingly, many of these compounds act via an allosteric site, offering new avenues for inhibitor design.[10]
-
Urease Inhibition: Urease, a nickel-containing enzyme, is a virulence factor for bacteria like Helicobacter pylori. The strong chelating ability of dithiooxamide derivatives for nickel makes them promising candidates for urease inhibitors.
Caption: Dithiooxamide derivative chelating a metal cofactor, blocking substrate binding.
Antimicrobial and Anticancer Activity:
The biological activity of these compounds extends to antimicrobial and anticancer effects.[11][12] Benzimidazole-containing dithioacid and thioamide derivatives have demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli.[11] The mechanism is often linked to the disruption of essential metal-dependent cellular processes. Similarly, the ability to interfere with metal homeostasis in cancer cells or to inhibit metalloenzymes crucial for tumor growth makes these derivatives interesting candidates for anticancer drug development.
Table 2: Example IC₅₀ Values of Dithiocarbamate Derivatives as Enzyme Inhibitors
| Derivative Class | Target Enzyme | Organism | IC₅₀ / Kᵢ Range | Reference |
| Piperidine/Morpholine DTCs | Carbonic Anhydrase II | Human | 8.9 - 107 nM (Kᵢ) | [9] |
| Piperidine/Morpholine DTCs | β-Carbonic Anhydrase | S. cerevisiae | 6.4 - 259 nM (Kᵢ) | [9] |
| Benzylamine DTCs | α-Glucosidase | Fungal | Potent Inhibition | [10] |
| Sulfamoyl-benzamides | h-NTPDase1 | Human | 2.88 ± 0.13 µM (IC₅₀) | [13] |
Note: DTCs (dithiocarbamates) are structurally related to dithiooxamides and their inhibitory data is presented to illustrate the potential of the broader class of sulfur-containing chelators.
Conclusion and Future Outlook
Dithiooxamide derivatives are a class of compounds with a rich history in analytical chemistry and a bright future in medicinal and materials science. Their straightforward synthesis, coupled with the tunable nature of their chelating and electronic properties, provides a robust platform for innovation.
Future research will likely focus on:
-
Rational Design: Employing computational chemistry to design derivatives with enhanced selectivity for specific metal ions, leading to more sensitive analytical reagents and more targeted enzyme inhibitors.
-
Advanced Materials: Developing novel coordination polymers and MOFs with tailored porosity and catalytic activity for applications in green chemistry and energy storage.
-
Drug Discovery: Expanding the exploration of dithiooxamide derivatives against a wider range of biological targets, including metalloenzymes implicated in neurodegenerative diseases and viral replication. The development of photoresponsive derivatives could also enable remote control of enzyme activity, opening doors for photopharmacology.[14]
The fundamental chemistry of the dithiooxamide core ensures its continued relevance, and as synthetic and analytical techniques advance, the full potential of its derivatives will undoubtedly be realized across the scientific disciplines.
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An In-Depth Technical Guide to N,N'-Dibenzyldithiooxamide: From Historical Context to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Dibenzyldithiooxamide, a symmetrically substituted derivative of dithiooxamide, represents a fascinating case study in the evolution of applied chemistry. While its parent compound, dithiooxamide (also known as rubeanic acid), has a well-documented history in analytical chemistry, the specific timeline and initial discovery of the N,N'-dibenzyl derivative are less clearly defined in singular primary sources. This guide synthesizes available data to provide a comprehensive overview of this compound, covering its likely historical origins, synthesis, structural characteristics, and its established and potential applications. Particular focus is given to its role as a vulcanization accelerator, with further exploration of its potential as a lubricant additive and corrosion inhibitor. The guide also touches upon the broader context of dithiooxamide derivatives in medicinal chemistry, providing a forward-looking perspective for drug development professionals.
Historical Context and Discovery
The precise first synthesis of this compound is not prominently documented in readily accessible literature. However, its chemical lineage places its conceptual origins in the late 19th and early 20th centuries, a period of intense investigation into organic sulfur compounds. The parent molecule, dithiooxamide (rubeanic acid), was known in the 19th century and recognized for its ability to form colorful complexes with metals, making it a valuable analytical reagent.[1]
The development of N,N'-disubstituted dithiooxamides likely arose from systematic studies aimed at modifying the properties of the parent compound for various industrial applications. The introduction of benzyl groups would have been a logical step to increase the molecule's lipophilicity and alter its reactivity, particularly for applications in organic matrices like rubber.
The use of related dithiocarbamates and thiuram disulfides as vulcanization accelerators for rubber was heavily patented in the 1930s and 1940s.[2][3][4] Notably, patents from this era describe the use of zinc dibenzyldithiocarbamate as a vulcanization accelerator, indicating that the utility of the dibenzyl structural motif in sulfur-based rubber chemistry was recognized.[4] It is highly probable that this compound was synthesized and investigated during this period as part of the broader exploration of sulfur-containing organic compounds for the burgeoning polymer industry.
A significant milestone in the modern characterization of this compound was the elucidation of its crystal structure in 2002.[5] This work provided definitive data on its molecular geometry and bonding, confirming a planar trans-dithiooxamide fragment with strong intramolecular hydrogen bonding.[5]
Synthesis and Physicochemical Properties
This compound is a white crystalline solid with a characteristic odor.[1] It is stable at room temperature but may decompose at elevated temperatures.[1]
Synthesis
Several general methods for the synthesis of N,N'-disubstituted dithiooxamides have been reported, and these are applicable to the preparation of this compound.[6]
-
From Dithiooxamide and a Primary Amine: This is a common and straightforward method involving the reaction of dithiooxamide with two equivalents of a primary amine, in this case, benzylamine. The reaction typically proceeds by nucleophilic attack of the amine on the thiocarbonyl carbons of dithiooxamide.
-
From an Oxamide and a Thionating Agent: N,N'-Dibenzyloxamide can be converted to this compound by treatment with a thionating agent such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.
A plausible and direct synthesis involves the reaction of benzylamine with thiourea, which can serve as a source of the dithiooxamide core under appropriate reaction conditions.[2]
Experimental Protocol: Synthesis from Dithiooxamide and Benzylamine
The following is a generalized protocol based on established methods for the synthesis of N,N'-disubstituted dithiooxamides:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of dithiooxamide in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: To the stirred solution, add at least two equivalents of benzylamine.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product, this compound, may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Visualization of the Synthesis Pathway
Caption: Synthesis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆N₂S₂ | [1] |
| Molar Mass | 300.44 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Density (estimate) | 1.2513 g/cm³ | [1] |
| Refractive Index (estimate) | 1.6000 | [1] |
Structural Analysis
The crystal structure of this compound reveals a planar trans-dithiooxamide core.[5] A notable feature is the presence of a strong intramolecular hydrogen bond between the sulfur atom and the adjacent amide hydrogen atom, with an S...N distance of 2.926 Å.[5] The benzyl substituents are oriented orthogonally to the mean plane of the dithiooxamide fragment, likely due to steric hindrance.[5]
Caption: Structure of this compound.
Industrial Applications
The primary industrial application of this compound and related compounds is in the vulcanization of rubber. There is also potential for its use as a lubricant additive and a corrosion inhibitor.
Vulcanization Accelerator
Vulcanization is a chemical process that converts natural rubber and other synthetic elastomers into more durable materials by forming cross-links between individual polymer chains.[7] Sulfur is the most common vulcanizing agent, but the reaction is slow and inefficient on its own.[8] Vulcanization accelerators are added to increase the rate of vulcanization, allowing it to proceed at lower temperatures and with greater efficiency.[9]
This compound is classified as a vulcanization accelerator.[1] While specific performance data for this compound is not widely published, its mechanism can be inferred from the behavior of related thiuram and dithiocarbamate accelerators. These compounds act as sulfur donors and/or form active complexes with zinc oxide (an activator) to facilitate the sulfur cross-linking reaction.[10] The presence of the bulky benzyl groups in this compound can influence its solubility in the rubber matrix and its reactivity, potentially offering a balance between processing safety (scorch delay) and cure rate.
Lubricant Additive
Corrosion Inhibitor
Organic compounds containing heteroatoms like sulfur and nitrogen are often effective corrosion inhibitors for metals in acidic environments.[13] These molecules can adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[14] The adsorption can be physical (electrostatic) or chemical (involving the sharing of electrons between the heteroatoms and the metal). The thioamide functionalities in this compound, with their sulfur and nitrogen atoms, provide active sites for adsorption onto a metal surface, suggesting its potential as a corrosion inhibitor. Quantitative data on the inhibition efficiency of this compound is needed to validate this potential application.
Relevance to Drug Development
While this compound itself has not been extensively studied for pharmacological activity, the broader classes of thioamides and dithiooxamide derivatives have shown a range of biological effects. Thioamides are present in a number of medicinally active compounds and are known to exhibit antibacterial, antifungal, and other pharmacological properties.[15][16][17]
The dithiooxamide scaffold, with its metal-chelating ability, is also of interest in medicinal chemistry. The chelation of metal ions is a crucial aspect of the mechanism of action of some drugs. Given that this compound can chelate metals, it and its derivatives could be explored for activities that are dependent on metal ion homeostasis.
For drug development professionals, this compound can be considered a scaffold for further chemical modification to explore potential therapeutic applications. The introduction of different substituents on the benzyl rings or modification of the dithiooxamide core could lead to new compounds with interesting biological profiles.
Conclusion
This compound is a compound with a history rooted in the industrial chemistry of the early 20th century, particularly in the development of additives for rubber vulcanization. While its initial discovery is not marked by a single seminal publication, its chemical structure and properties have been well-characterized in more recent times. Its primary established application is as a vulcanization accelerator, and it holds theoretical promise as a lubricant additive and corrosion inhibitor based on the known properties of related sulfur- and nitrogen-containing organic molecules. For the field of drug development, this compound represents a potential starting point for the design and synthesis of novel therapeutic agents, leveraging the known biological activities of the thioamide and dithiooxamide functionalities. Further research is warranted to fully elucidate the performance of this compound in its industrial applications and to explore its potential in medicinal chemistry.
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Methodological & Application
Protocol for N,N'-Dibenzyldithiooxamide synthesis from benzylamine and dithiooxamide
Application Note & Protocol
A Detailed Protocol for the Synthesis and Characterization of N,N'-Dibenzyldithiooxamide
Abstract
This document provides a comprehensive guide for the synthesis of this compound, an important bidentate ligand and synthetic intermediate. The protocol details a robust method for the reaction between dithiooxamide (also known as rubeanic acid) and benzylamine. This application note is designed for researchers in organic synthesis, coordination chemistry, and materials science, offering a self-validating, step-by-step procedure that emphasizes safety, mechanistic understanding, and thorough product characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.
Introduction and Scientific Background
N,N'-disubstituted dithiooxamides are a class of compounds widely recognized for their potent chelating properties with various metal ions. The sulfur and nitrogen atoms of the dithiooxamide backbone form stable five-membered rings with metals, making them valuable ligands in coordination chemistry. The specific derivative, this compound (C₁₆H₁₆N₂S₂), also known as N,N'-dibenzylethanedithioamide, incorporates benzyl groups that enhance its solubility in organic solvents and introduce steric bulk, which can be used to tune the coordination environment of metal complexes.[1][2]
The synthesis described herein proceeds via a nucleophilic substitution pathway. The primary amine (benzylamine) acts as a nucleophile, attacking the electrophilic carbon atoms of the thiocarbonyl groups in dithiooxamide. This results in the displacement of the amino groups from dithiooxamide, forming the more stable N-benzyl substituted product and releasing ammonia as a byproduct. The reaction is typically driven to completion by using a stoichiometric excess of the amine or by removing the ammonia byproduct. The choice of solvent and temperature is critical to balance reactant solubility and reaction rate while minimizing side reactions.
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Safety and Hazard Management
Proper safety precautions are mandatory for this procedure. Both reactants pose significant health risks. This protocol must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Mandatory PPE:
-
Splash-proof chemical safety goggles or a face shield.[3]
-
Chemical-resistant gloves (nitrile or neoprene).
-
Flame-resistant lab coat.
Reactant Hazard Summary:
| Compound | CAS No. | Primary Hazards | Handling Precautions |
| Dithiooxamide | 79-40-3 | Harmful if swallowed, causes skin and serious eye irritation.[3] | Avoid creating dust. Do not ingest or inhale. Ensure adequate ventilation. Keep away from strong oxidizing agents.[3] |
| Benzylamine | 100-46-9 | Flammable liquid, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage.[4] | Keep away from heat and ignition sources. Do not breathe vapors. Avoid all personal contact.[5] |
| Ethanol | 64-17-5 | Highly flammable liquid and vapor. Causes serious eye irritation. | Keep container tightly closed and away from ignition sources. |
Emergency Procedures:
-
Skin Contact: Immediately flush with large amounts of water for at least 15 minutes. Remove all contaminated clothing.[4][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[3][4]
-
Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a labeled container for chemical waste disposal. Ventilate the area.[5]
All waste must be handled and disposed of in accordance with local, state, and federal regulations.[5]
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Dithiooxamide | C₂H₄N₂S₂ | 120.20 | ≥98% | Sigma-Aldrich |
| Benzylamine | C₇H₉N | 107.15 | ≥99% | Sigma-Aldrich |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | ≥99.5% | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | N/A | In-house |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel (100 mL)
-
Glass funnel and filter paper
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Analytical balance (±0.001 g)
-
Melting point apparatus
-
NMR spectrometer, FT-IR spectrometer, Mass spectrometer
Detailed Experimental Protocol
This protocol is based on established chemical principles for the synthesis of N,N'-disubstituted (thio)amides from primary amines.[6][7]
Workflow Overview
Caption: High-level workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reactant Preparation:
-
In a 250 mL beaker, add 6.01 g (0.05 mol) of dithiooxamide to 100 mL of absolute ethanol.
-
Stir the mixture. Dithiooxamide has limited solubility at room temperature; a fine suspension is expected.
-
In a separate 100 mL beaker, prepare the benzylamine solution by adding 11.80 g (12.1 mL, 0.11 mol, 2.2 equivalents) of benzylamine to 30 mL of absolute ethanol.
-
Causality: A slight excess (10%) of benzylamine is used to ensure the complete conversion of dithiooxamide and to drive the equilibrium towards the product side. Ethanol is chosen as the solvent because it adequately dissolves the reactants at elevated temperatures and is relatively inert.
-
-
Reaction Execution:
-
Transfer the dithiooxamide/ethanol suspension to a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Pour the benzylamine solution into the dropping funnel.
-
Begin stirring the suspension in the flask and gently heat the mixture to 50-60°C using a heating mantle.
-
Add the benzylamine solution dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.
-
Causality: Slow, dropwise addition helps to control the reaction rate and dissipate any heat generated, preventing potential side reactions or uncontrolled boiling.
-
After the addition is complete, increase the temperature to bring the mixture to a gentle reflux (approx. 78°C for ethanol) and maintain it for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reflux period, turn off the heating and allow the reaction mixture to cool slowly to room temperature. A precipitate should form as the solution cools.
-
To maximize precipitation, cool the flask in an ice-water bath for an additional 30 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid sequentially with two portions of cold ethanol (2 x 20 mL) and then two portions of deionized water (2 x 20 mL) to remove unreacted starting materials and soluble byproducts.
-
Causality: Washing with cold solvent minimizes the loss of the desired product, which is less soluble at lower temperatures. The water wash helps remove any amine salts that may have formed.
-
Dry the crude product in a vacuum oven at 50°C to a constant weight.
-
Purification
-
The primary method for purification is recrystallization. Ethanol or an ethanol/water mixture is a suitable solvent system.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added and the mixture filtered hot through a fluted filter paper to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization and Validation
The identity and purity of the synthesized this compound must be confirmed through analytical methods.[8]
-
Melting Point (MP): A sharp melting point range indicates high purity. The literature value should be researched and compared.
-
FT-IR Spectroscopy: Look for characteristic peaks:
-
N-H stretching (around 3200-3300 cm⁻¹)
-
Aromatic C-H stretching (>3000 cm⁻¹)
-
Aliphatic C-H stretching (<3000 cm⁻¹)
-
C=S stretching (thioamide bands, often complex, around 850-1250 cm⁻¹)
-
C-N stretching (around 1350-1450 cm⁻¹)
-
-
¹H NMR Spectroscopy: The spectrum should show distinct signals for the different types of protons:
-
Aromatic protons of the benzyl groups (multiplet, ~7.2-7.4 ppm).
-
Methylene protons (-CH₂-) adjacent to the nitrogen (doublet, due to coupling with N-H, ~4.5-5.0 ppm).
-
Amide proton (N-H) (broad singlet or triplet, ~8.0-9.0 ppm).
-
-
¹³C NMR Spectroscopy: Expect signals for:
-
Thiocarbonyl carbon (C=S) (~180-200 ppm).
-
Aromatic carbons (~127-140 ppm).
-
Methylene carbon (-CH₂-) (~45-55 ppm).
-
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed, corresponding to the calculated molecular weight of 300.45 g/mol .
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Product loss during work-up. | Increase reflux time; Ensure pH is neutral before filtration; Use minimal hot solvent for recrystallization and ensure thorough cooling. |
| Oily Product | Impurities present; Incomplete drying. | Re-purify by recrystallization; Ensure the product is completely dry by using a vacuum oven. |
| Product Fails Characterization | Incorrect starting material ratio; Side reactions due to high temperature. | Verify stoichiometry of reactants; Control reaction temperature carefully during addition and reflux. |
References
-
Loba Chemie. (2016). BENZYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link][4]
-
SDFine. (n.d.). BENZYLAMINE MSDS. Retrieved from [Link]
-
Bruno, G., Lanza, S., Nicoló, F., & Rosace, G. (2002). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 10), o608–o609. Retrieved from [Link][1]
-
ResearchGate. (2007). This compound | Request PDF. Retrieved from [Link][2]
-
Pessetto, F., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. White Rose Research Online. Retrieved from [Link][9]
-
Al-Hiari, Y. M. (2017). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. ResearchGate. Retrieved from [Link][10]
-
D'Amico, F., et al. (2023). N,N′-Dibutyloxamide. MDPI. Retrieved from [Link][6]
-
Chen, Y., et al. (2022). N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization... ACS Omega. Retrieved from [Link][8]
-
Google Patents. (n.d.). Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide. Retrieved from [7]
Sources
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. mdpi.com [mdpi.com]
- 7. CN100386310C - Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide - Google Patents [patents.google.com]
- 8. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Spectrophotometric Determination of Copper Using N,N'-Dibenzyldithiooxamide
Introduction
The precise quantification of copper is of paramount importance across various scientific disciplines, including pharmaceutical research and drug development. Trace amounts of copper can influence the stability and efficacy of drug formulations, and its presence as an impurity is strictly regulated. Spectrophotometry offers a rapid, cost-effective, and widely accessible analytical technique for the determination of metal ions. N,N'-Dibenzyldithiooxamide has emerged as a promising chromogenic reagent for the selective determination of copper(II) ions. This application note provides a detailed protocol for the use of this compound in the spectrophotometric quantification of copper, tailored for researchers, scientists, and professionals in drug development.
Principle of the Method
This compound belongs to a class of organic compounds known as dithiooxamides, which are excellent chelating agents for various transition metals. In the presence of copper(II) ions, this compound forms a stable, colored complex. The intensity of the color, which is directly proportional to the concentration of copper, can be measured using a spectrophotometer.
The underlying chemistry involves the formation of a chelate complex where the copper(II) ion coordinates with the sulfur and nitrogen atoms of the this compound molecule. This complex exhibits strong absorbance in the visible region of the electromagnetic spectrum, a characteristic that is exploited for its quantification. Based on studies of similar N,N'-disubstituted dithiooxamides, it is anticipated that a 1:1 complex between Cu(II) and this compound is formed, particularly when the reagent is in excess.[1]
Experimental Protocol
This protocol provides a robust starting point for the development of a validated method for the spectrophotometric determination of copper using this compound.
Materials and Reagents
-
This compound (C₁₆H₁₆N₂S₂)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), analytical grade
-
Ethanol, spectroscopic grade
-
Ammonia solution (14 M)
-
Deionized water
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes (various sizes)
-
Spectrophotometer (UV-Visible)
-
Cuvettes (1 cm path length)
Preparation of Solutions
-
Standard Copper(II) Stock Solution (1000 ppm): Accurately weigh 0.3929 g of CuSO₄·5H₂O and dissolve it in deionized water in a 100 mL volumetric flask. Make up to the mark with deionized water. This solution contains 1000 µg/mL (1000 ppm) of Cu(II).
-
Working Standard Copper(II) Solution (10 ppm): Pipette 1 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.
-
This compound Reagent Solution (0.05% w/v): Dissolve 0.05 g of this compound in 100 mL of ethanol. Gentle warming may be required to facilitate dissolution.
Calibration Curve Construction
-
Pipette 0.5, 1.0, 2.0, 3.0, 4.0, and 5.0 mL of the 10 ppm working standard copper(II) solution into a series of 10 mL volumetric flasks.
-
To each flask, add 1 mL of 14 M ammonia solution.
-
Add 5 mL of the 0.05% this compound reagent solution to each flask.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for 15 minutes for complete color development.[1]
-
Prepare a reagent blank by following the same procedure but omitting the copper standard solution.
-
Measure the absorbance of each standard solution against the reagent blank at the wavelength of maximum absorbance (λmax). While the exact λmax for the Cu(II)-N,N'-Dibenzyldithiooxamide complex should be determined experimentally by scanning the spectrum of a prepared standard, a starting wavelength of around 400-450 nm is recommended for initial measurements, based on the typical absorbance of similar copper-dithiooxamide complexes.
-
Plot a graph of absorbance versus the concentration of copper (in ppm).
Sample Analysis
-
Prepare the sample solution. For pharmaceutical preparations, this may involve dissolution in a suitable solvent or an extraction procedure to isolate the copper.[1]
-
Pipette a suitable aliquot of the sample solution into a 10 mL volumetric flask. The concentration of copper in the aliquot should fall within the range of the calibration curve.
-
Follow steps 2-7 as described in the "Calibration Curve Construction" section.
-
Determine the concentration of copper in the sample solution from the calibration curve.
Method Validation and Performance Characteristics
For use in regulated environments such as drug development, the analytical method must be validated. Key validation parameters include:
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) > 0.995 |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Recovery of 98-102% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically 3.3 times the standard deviation of the blank response divided by the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically 10 times the standard deviation of the blank response divided by the slope of the calibration curve. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interference from excipients or other metal ions at expected concentrations. |
Interference Studies
The selectivity of the method should be assessed by studying the effect of common ions that may be present in the sample matrix. Potential interfering ions include Ni²⁺, Co²⁺, Fe³⁺, and Zn²⁺. The tolerance limit for each ion should be determined by analyzing a standard copper solution in the presence of increasing concentrations of the potentially interfering ion. If interference is observed, masking agents may be employed to improve selectivity.
Workflow Diagram
Sources
Application Notes and Protocols for the Selective Solvent Extraction and Quantification of Palladium Using N,N'-Dibenzyldithiooxamide
Introduction
Palladium, a critical platinum group metal (PGM), is indispensable in a myriad of industrial applications, most notably as a catalyst in automotive converters and in the synthesis of fine chemicals and pharmaceuticals. The intrinsic value and increasing demand for palladium necessitate efficient and selective methods for its recovery from various matrices, including spent catalysts, electronic waste, and pharmaceutical process streams. Solvent extraction, a hydrometallurgical technique, offers a robust platform for the selective separation and concentration of palladium from complex aqueous solutions.
This document provides a comprehensive guide to the selective solvent extraction of palladium(II) using the chelating agent N,N'-Dibenzyldithiooxamide. This method is predicated on the formation of a stable, colored palladium-ligand complex that can be selectively extracted into an organic phase and subsequently quantified spectrophotometrically. The protocols detailed herein are designed for researchers, scientists, and drug development professionals requiring a reliable and precise method for palladium analysis.
Chemical Principle and Mechanism of Extraction
The selective extraction of palladium(II) with this compound is based on the principles of coordination chemistry. Palladium(II), a soft Lewis acid, exhibits a strong affinity for soft Lewis bases, particularly ligands containing sulfur and nitrogen donor atoms. This compound, a dithiooxamide derivative, possesses two thioamide moieties, each containing both sulfur and nitrogen atoms, making it an excellent chelating agent for palladium(II).
The extraction process proceeds via the formation of a neutral, stable square-planar complex with palladium(II) in an acidic aqueous medium. The general reaction can be depicted as follows:
Pd²⁺ (aq) + 2 L (org) ⇌ [PdL₂] (org) + 2 H⁺ (aq)
Where L represents the this compound ligand. The equilibrium of this reaction is influenced by several factors, including the pH of the aqueous phase, the concentration of the ligand in the organic phase, and the choice of the organic solvent. By carefully controlling these parameters, a high degree of selectivity for palladium over other metal ions can be achieved.
The coordination of this compound to palladium(II) is believed to occur through the sulfur and nitrogen atoms of the thioamide groups, forming a stable five-membered chelate ring. This chelation enhances the thermodynamic stability of the complex, driving the extraction equilibrium towards the organic phase.
Caption: Chelation of Palladium(II) and subsequent phase transfer.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through the reaction of dithiooxamide with benzylamine.
Materials:
-
Dithiooxamide
-
Benzylamine
-
Ethanol (95%)
-
Reflux apparatus
-
Beakers, flasks, and filtration equipment
Procedure:
-
In a round-bottom flask, dissolve dithiooxamide in a minimal amount of hot ethanol.
-
In a separate beaker, dissolve an equimolar amount of benzylamine in ethanol.
-
Slowly add the benzylamine solution to the dithiooxamide solution with constant stirring.
-
Reflux the mixture for 2-3 hours. The color of the solution may change, indicating the progress of the reaction.
-
After reflux, allow the mixture to cool to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from hot ethanol to obtain pure, crystalline this compound.
-
Dry the product in a desiccator and determine its melting point to confirm purity.
Protocol for Selective Solvent Extraction of Palladium(II)
This protocol outlines the procedure for the selective extraction of palladium(II) from an acidic aqueous solution into an organic phase containing this compound.
Reagents and Materials:
-
Standard Palladium(II) solution (1000 ppm)
-
This compound solution (0.01 M in chloroform or toluene)
-
Hydrochloric acid (HCl) or Nitric acid (HNO₃) solutions of varying concentrations (e.g., 0.1 M to 2 M)
-
Organic solvents: Chloroform or Toluene (analytical grade)
-
Separatory funnels (125 mL)
-
pH meter
-
Mechanical shaker
Procedure:
-
Preparation of Aqueous Phase: Pipette a known volume of the standard palladium(II) solution into a 125 mL separatory funnel. Add the required amount of HCl or HNO₃ to achieve the desired acidity. Adjust the final volume to 10 mL with deionized water.
-
Extraction: Add 10 mL of the 0.01 M this compound solution in the chosen organic solvent to the separatory funnel.
-
Equilibration: Stopper the separatory funnel and shake it vigorously using a mechanical shaker for a predetermined time (e.g., 5-15 minutes) to ensure complete phase mixing and complex formation.
-
Phase Separation: Allow the two phases to separate completely. The organic phase, containing the palladium complex, will be colored (typically yellow to orange).
-
Collection of Phases: Carefully drain the aqueous phase. Collect the organic phase into a clean, dry container for subsequent analysis.
Protocol for Spectrophotometric Determination of Palladium
The concentration of palladium in the organic extract is determined by measuring its absorbance at the wavelength of maximum absorption (λmax) of the palladium-N,N'-Dibenzyldithiooxamide complex.
Apparatus and Reagents:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Organic extract from the extraction protocol
-
Blank solution (0.01 M this compound in the same organic solvent)
Procedure:
-
Wavelength Scan: To determine the λmax, scan the absorbance of the palladium-containing organic extract from 300 to 500 nm against the blank solution.
-
Calibration Curve:
-
Prepare a series of standard palladium solutions of known concentrations in the desired acidic medium.
-
Perform the solvent extraction procedure for each standard as described in Protocol 2.
-
Measure the absorbance of each organic extract at the predetermined λmax.
-
Plot a calibration curve of absorbance versus palladium concentration.
-
-
Sample Analysis: Measure the absorbance of the organic extract from the sample solution at the λmax.
-
Concentration Calculation: Determine the concentration of palladium in the sample extract by interpolating its absorbance on the calibration curve.
Optimization of Extraction Parameters
The efficiency and selectivity of the palladium extraction are critically dependent on several experimental parameters.
| Parameter | Recommended Range/Value | Rationale |
| Aqueous Phase Acidity | 0.5 - 2.0 M HCl or HNO₃ | Optimal for the formation of the extractable palladium species and minimizes the hydrolysis of palladium ions. |
| Organic Solvent | Chloroform or Toluene | These solvents provide good solubility for the ligand and the palladium complex, and are immiscible with the aqueous phase. |
| Ligand Concentration | 5 to 10-fold molar excess | A molar excess of the ligand ensures the complete complexation of palladium(II) ions in the aqueous phase. |
| Shaking Time | 5 - 15 minutes | Sufficient time to achieve extraction equilibrium. The optimal time should be determined experimentally. |
| Stoichiometry (Pd:Ligand) | 1:2 | Based on the typical coordination of Pd(II) with bidentate ligands to form a stable square-planar complex. |
Selectivity and Interference Studies
The selectivity of this compound for palladium is a key advantage of this method. The following table summarizes the expected interference from common co-existing ions.
| Co-existing Ion | Interference Level | Remarks |
| Platinum(IV) | Low to Moderate | May show some co-extraction. Selectivity can be enhanced by controlling the acidity and extraction time. |
| Rhodium(III) | Low | Generally does not form stable complexes under the same conditions. |
| Gold(III) | High | Gold is often co-extracted with palladium by sulfur-containing ligands. Prior separation may be necessary. |
| Copper(II) | Low | Can be tolerated in moderate excess. |
| Nickel(II) | Low | Minimal interference. |
| Iron(III) | Low | Minimal interference in highly acidic solutions. |
Workflow Visualization
Caption: Workflow for the solvent extraction and analysis of Palladium.
Conclusion
The use of this compound for the selective solvent extraction and subsequent spectrophotometric determination of palladium offers a reliable, sensitive, and cost-effective analytical method. By carefully optimizing the experimental conditions, particularly the acidity of the aqueous phase and the concentration of the ligand, high selectivity for palladium can be achieved, even in the presence of other metal ions. These application notes and protocols provide a solid foundation for researchers and professionals to implement this method for accurate palladium quantification in various sample matrices.
References
-
Jacobs, W. D. (1961). Spectrophotometric Determination of Platinum with N,N´-Bis(3-dimethylaminopropyl)dithio-oxamide. Simultaneous Determination of Platinum and Palladium. Analytical Chemistry, 33(9), 1279-1281. [Link]
-
Shaikh, A. B., et al. (2017). Expeditious extraction and spectrophotometric determination of palladium(ii) from catalysts and alloy. Rasayan Journal of Chemistry, 10(1), 134-143. [Link]
-
Reddy, K. H., & Reddy, D. V. (1991). Spectrophotometric determination of palladium with 5,6-dimethyl-1,3 indane-2-oxime. Talanta, 38(9), 1047–1050. [Link]
-
Pasechnova, A. V., & Moskvin, L. N. (2003). Spectrophotometric determination of palladium in iodide solutions. Journal of Analytical Chemistry, 58(11), 995-999. [Link]
-
Goswami, A. K. (2023). Spectrophotometric Determination of Palladium & Platinum; Methods & Reagents. CRC Press. [Link]
Application Notes & Protocols: N,N'-Dibenzyldithiooxamide as a Chromogenic Reagent for Heavy Metal Detection
Document ID: AN-DBDTO-HM2601
Version: 1.0
Abstract
This document provides a comprehensive technical guide for researchers, analytical chemists, and drug development professionals on the application of N,N'-Dibenzyldithiooxamide as a chromogenic reagent for the detection of heavy metals. This guide details the reagent's properties, the chemical principles of its interaction with metal ions, and step-by-step protocols for its synthesis and use in qualitative and quantitative spectrophotometric analysis. Emphasis is placed on the scientific rationale behind experimental procedures to ensure robust and reliable results.
Introduction: The Role of Chromogenic Reagents in Heavy Metal Analysis
The detection and quantification of heavy metals are critical in environmental monitoring, pharmaceutical quality control, and clinical diagnostics due to their potential toxicity at elevated concentrations.[1] While instrumental methods like Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offer high sensitivity, UV-Visible spectrophotometry remains a widely accessible, cost-effective, and reliable technique for routine analysis.[2][3] The success of spectrophotometric methods hinges on the use of specific chromogenic reagents that form intensely colored complexes with target metal ions.[2]
Dithiooxamide (also known as rubeanic acid) and its N,N'-disubstituted derivatives are a well-established class of chelating agents that form stable, colored complexes with various transition metals, particularly those of the platinum group and copper group.[1][4] this compound (DBDTO), the subject of this guide, offers specific advantages due to the introduction of benzyl groups, which modify its solubility and the spectral properties of its metal complexes.
This compound: Reagent Profile
This compound, with the chemical name N,N'-Bis(phenylmethyl)ethanedithioamide, is a sulfur-containing organic ligand. The presence of thioamide moieties (-C(S)NH-) allows it to act as a bidentate chelating agent, coordinating with metal ions through its sulfur and nitrogen atoms.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆N₂S₂ | [4] |
| Molecular Weight | 300.44 g/mol | ChemBK[5] |
| Appearance | White to off-white crystalline solid | [5] |
| Structure | Planar trans-dithiooxamide fragment | [4] |
Mechanism of Chelation
The chromogenic properties of DBDTO arise from the formation of a metal-ligand complex. The reaction involves the deprotonation of the amide protons, allowing the nitrogen and sulfur atoms to coordinate with a metal ion, forming a stable five-membered ring. The resulting complex alters the electronic structure of the ligand, leading to a significant shift in light absorption into the visible region. These metal-to-ligand charge transfer (MLCT) bands are typically intense, enabling sensitive detection.[3]
The stoichiometry of the complex is often 1:2 (Metal:Ligand), where two molecules of DBDTO coordinate to one divalent metal ion in a square planar geometry, a common arrangement for ions like Pd(II) and Cu(II).
Caption: Generalized coordination of a metal ion by two DBDTO ligands.
Experimental Protocols
Protocol I: Synthesis of this compound (DBDTO)
Disclaimer: This is a representative synthetic protocol. All laboratory work should be conducted in a fume hood with appropriate personal protective equipment (PPE).
Principle: This synthesis is based on the reaction of benzylamine with thiourea.[5] While the precise literature method for this specific derivative is not widely published, this procedure follows established principles for the formation of N,N'-disubstituted thioamides.
Materials:
-
Benzylamine (≥99%)
-
Thiourea (≥99%)
-
Ethanol (95% or absolute)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzylamine (2 moles equivalent) in ethanol.
-
Addition of Thiourea: To the stirred solution, add thiourea (1 mole equivalent).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After cooling to room temperature, slowly add the reaction mixture to a beaker of cold, dilute HCl. This will precipitate the crude product and dissolve unreacted benzylamine.
-
Filtration and Washing: Filter the crude solid using a Büchner funnel. Wash the solid thoroughly with deionized water until the filtrate is neutral.
-
Recrystallization: Purify the crude DBDTO by recrystallizing from hot ethanol to obtain a white to off-white crystalline product.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Confirm the identity and purity of the product using techniques such as melting point determination, FTIR, and ¹H NMR spectroscopy.
Protocol II: Preparation of Reagents for Spectrophotometric Analysis
1. DBDTO Reagent Stock Solution (0.1% w/v):
-
Accurately weigh 100 mg of synthesized and purified this compound.
-
Dissolve in 100 mL of a suitable organic solvent such as N,N-Dimethylformamide (DMF) or 1,4-Dioxane.
-
Store in an amber glass bottle in a cool, dark place. The solution is typically stable for several weeks. Scientist's Note: DBDTO has low aqueous solubility. A water-miscible organic solvent is necessary to prepare the reagent. DMF is often a good choice for its high solvating power.
2. Metal Standard Stock Solution (e.g., 1000 ppm Copper):
-
Use a commercially available certified 1000 ppm Cu(II) standard solution.
-
Alternatively, dissolve a precisely weighed amount of high-purity copper metal or a stable salt (e.g., CuSO₄·5H₂O) in dilute nitric acid and dilute to a final volume with deionized water in a Class A volumetric flask.
3. Buffer Solutions:
-
Prepare a series of buffer solutions (e.g., acetate for pH 4-6, ammonia for pH 8-10) to determine the optimal pH for complex formation.
Application Note: Spectrophotometric Determination of Copper (II)
This section provides a detailed workflow for the quantitative analysis of Cu(II) using this compound.
Principle: In a buffered, predominantly aqueous solution, Cu(II) ions react with this compound to form a stable, colored complex. The intensity of the color, measured as absorbance, is directly proportional to the concentration of copper in the sample, according to the Beer-Lambert Law. Dithiooxamide derivatives are known to form intensely colored chelates with copper, often with high molar absorptivity, making this a sensitive method.[5]
Workflow for Quantitative Analysis
Sources
Application Notes & Protocols: Synthesis and Characterization of Transition Metal Complexes with N,N'-Dibenzyldithiooxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of N,N'-Dibenzyldithiooxamide in Coordination Chemistry
This compound, a symmetrically substituted dithiooxamide, is a versatile ligand in coordination chemistry. Its structure, featuring two nitrogen and two sulfur donor atoms, allows it to act as a multidentate ligand, forming stable complexes with a wide array of transition metals. The resulting metallo-organic frameworks exhibit diverse coordination geometries and electronic properties, making them promising candidates for applications in catalysis, materials science, and as potential therapeutic agents.[1] The presence of bulky benzyl groups can influence the steric and electronic properties of the resulting complexes, leading to unique reactivity and stability.
This guide provides a comprehensive overview of the synthesis and characterization of transition metal complexes involving the this compound ligand. We will delve into the rationale behind the synthetic strategies and the interpretation of analytical data, offering field-proven insights to facilitate successful experimentation.
Part 1: Synthesis of the this compound Ligand
A crucial first step is the synthesis of the this compound ligand. A common and effective method involves the reaction of dithiooxamide with benzylamine.
Protocol 1: Synthesis of this compound
Materials:
-
Dithiooxamide
-
Benzylamine
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for purification, optional)
Procedure:
-
In a round-bottom flask, dissolve dithiooxamide in a minimal amount of hot ethanol.
-
In a separate beaker, dissolve an excess of benzylamine (typically a 2:1 molar ratio of benzylamine to dithiooxamide) in ethanol.
-
Slowly add the benzylamine solution to the dithiooxamide solution with constant stirring.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, allow the mixture to cool to room temperature. The product, this compound, will precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.
-
For further purification, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be performed.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good choice as it dissolves the reactants at elevated temperatures and allows for the precipitation of the less soluble product upon cooling, facilitating isolation.
-
Excess Benzylamine: Using an excess of benzylamine ensures the complete conversion of dithiooxamide to the desired N,N'-disubstituted product.
-
Refluxing: Heating the reaction mixture to its boiling point increases the reaction rate, ensuring the reaction proceeds to completion in a reasonable timeframe.
Part 2: Synthesis of a Representative Transition Metal Complex: Bis(N,N'-Dibenzyldithiooxamido)nickel(II)
The following protocol outlines a general method for the synthesis of a Nickel(II) complex. This procedure can be adapted for other transition metals such as Copper(II), Cobalt(II), and Zinc(II) by substituting the corresponding metal salt.[2][3]
Protocol 2: Synthesis of [Ni(C₁₆H₁₅N₂S₂)₂]
Materials:
-
This compound (synthesized as per Protocol 1)
-
Nickel(II) acetate tetrahydrate (or other soluble Ni(II) salt)
-
Ethanol
-
Dimethylformamide (DMF) (optional, as a co-solvent)
Procedure:
-
Dissolve this compound in hot ethanol in a round-bottom flask. If solubility is an issue, a small amount of DMF can be added.
-
In a separate beaker, dissolve Nickel(II) acetate tetrahydrate in ethanol.
-
Slowly add the ethanolic solution of the Nickel(II) salt to the hot ligand solution with vigorous stirring. A color change and the formation of a precipitate are typically observed.
-
Reflux the reaction mixture for 3-4 hours to ensure complete complexation.[4]
-
After cooling to room temperature, collect the precipitated complex by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted ligand or metal salt.
-
Dry the complex in a vacuum desiccator.
Causality of Experimental Choices:
-
Metal to Ligand Ratio: A 1:2 metal-to-ligand molar ratio is often used, as this compound typically acts as a bidentate ligand, leading to the formation of an octahedral or square planar complex with two ligand molecules per metal ion.[3]
-
Choice of Metal Salt: Acetates are often used as they are generally soluble in alcohols and the acetate anion is a poor coordinating ligand, which is easily displaced by the this compound.
-
Stirring and Refluxing: Continuous stirring ensures homogeneity of the reaction mixture, while refluxing provides the necessary activation energy for the coordination reaction to proceed efficiently.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the ligand and its nickel complex.
Part 3: Characterization of Transition Metal Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complexes. A combination of spectroscopic and analytical techniques is typically employed.
Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Key vibrational bands to monitor include:
-
ν(N-H): The N-H stretching vibration in the free ligand (around 3300-3400 cm⁻¹) may shift or disappear upon deprotonation and coordination to the metal.
-
ν(C=S): The thioamide C=S stretching band (typically around 800-850 cm⁻¹) is expected to shift to a lower frequency upon coordination of the sulfur atom to the metal center, indicating a weakening of the C=S bond.
-
New Bands: The appearance of new bands at lower frequencies (typically below 500 cm⁻¹) can be attributed to the formation of M-N and M-S bonds.[5]
-
-
UV-Visible Spectroscopy: Electronic spectroscopy provides insights into the electronic transitions within the complex and can help in determining the coordination geometry.
-
Ligand-to-Metal Charge Transfer (LMCT) Bands: These are often observed and are characteristic of the coordination of sulfur-containing ligands to transition metals.
-
d-d Transitions: For transition metals with d-electrons (e.g., Ni(II), Co(II), Cu(II)), weak absorptions in the visible region corresponding to d-d transitions can provide information about the geometry of the complex (e.g., octahedral vs. square planar).[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are useful for characterizing the ligand and its diamagnetic complexes (e.g., Ni(II) square planar, Zn(II)).
-
Chemical Shifts: The chemical shifts of the protons and carbons in the ligand will change upon coordination to the metal ion. The disappearance of the N-H proton signal in ¹H NMR can confirm deprotonation.
-
Paramagnetic Complexes: For paramagnetic complexes (e.g., Co(II) octahedral), NMR spectra will show broad signals and are generally less informative for structural elucidation.
-
Other Analytical Techniques
-
Elemental Analysis (CHNS): This technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the complex. The experimental values should be in close agreement with the calculated values for the proposed formula, confirming the stoichiometry of the complex.[5]
-
Molar Conductivity Measurements: Measuring the molar conductivity of a solution of the complex can determine whether it is an electrolyte or non-electrolyte.[5] For neutral complexes like the one described in Protocol 2, a low molar conductivity value is expected, indicating a non-electrolytic nature.
-
Magnetic Susceptibility Measurements: This measurement helps to determine the number of unpaired electrons in the metal center and thus provides information about its oxidation state and coordination geometry.[5] For example, an octahedral Ni(II) complex is paramagnetic, while a square planar Ni(II) complex is diamagnetic.
-
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline complex.[1] It provides precise information on bond lengths, bond angles, and the overall coordination geometry around the metal center.[1][4]
Data Presentation: Expected Analytical Data for a [Ni(C₁₆H₁₅N₂S₂)₂] Complex
| Analytical Technique | Expected Observation | Interpretation |
| Elemental Analysis | %C, %H, %N, %S values match the calculated formula. | Confirms the 1:2 metal-to-ligand stoichiometry. |
| IR Spectroscopy | Shift of ν(C=S) to lower frequency; disappearance of ν(N-H); appearance of ν(M-N) and ν(M-S) bands. | Confirms coordination of N and S atoms to the Ni(II) center. |
| UV-Vis Spectroscopy | Absorption bands in the visible region. | Consistent with d-d transitions for a square planar or octahedral Ni(II) complex. |
| Molar Conductivity | Low value in a non-coordinating solvent (e.g., nitrobenzene). | Indicates a non-electrolytic, neutral complex. |
| Magnetic Susceptibility | Diamagnetic or Paramagnetic. | Distinguishes between a square planar (diamagnetic) or octahedral (paramagnetic) geometry. |
| X-ray Crystallography | Provides precise bond lengths and angles. | Unambiguously determines the molecular structure. |
Logical Relationship Diagram
Caption: Logical flow from synthesis to structural elucidation.
Part 4: Applications and Future Directions
Transition metal complexes of this compound and related ligands have shown potential in various fields. Their biological activity, including antibacterial and antifungal properties, makes them interesting candidates for drug development.[2] Furthermore, the ability of these complexes to exist in multiple oxidation states and coordination geometries suggests their potential use as catalysts in organic transformations.[6][7] Future research could focus on fine-tuning the electronic and steric properties of the ligand to enhance the catalytic efficiency or biological activity of the corresponding metal complexes.
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Synthesis and Characterization of some Transition Metal Complexes via Schiff Bases Derived from Dithiooxamide and Selective Aldehydes. ResearchGate. [Link]
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Chohan, Z. H., & Rauf, A. (1992). Studies on biologically active complexes of cobalt(II) and nickel(II) with dithiooxamide-derived ligands. Journal of Inorganic Biochemistry, 46(1), 41–48. [Link]
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Transition-metal complexes of dithiooxamide ligands. Vibrational fine structure in the electronic spectra of symmetrically N,N'-disubstituted dithiooxamides and their divalent nickel ion complexes. Inorganic Chemistry. [Link]
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Tetradentate dithiooxamide ligands and their nickel complexes. Synthesis, characterization, and crystal structure of a mononuclear neutral complex, Ni((c-C5H9)NHC(S)C(S)N(CH2)2NC(S)C(S)NH(c-C5H9)). Inorganic Chemistry. [Link]
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Dalton, J., Jones, K., & Smith, K. (1987). Studies of dioxamide and dithio-oxamide metal complexes. Part 2. Synthesis and spectral characterisation of RNHC(S)C(S)NHR (R = alkyl or aryl) complexes with SbX3(X = Cl or Br), BiCl3, SnX4(X = Cl or Br), and TiCl4. Crystal and molecular structures. Journal of the Chemical Society, Dalton Transactions, (4), 789. [Link]
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Alajrawy, O. I. (2025). Synthesis and Characterization of Molybdenum Metal Complex with Dinitrogen and Dithiolen Donor Ligands. ResearchGate. [Link]
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Synthesis of N-Heterocyclic Carbene-Dithiolate Pincer Ligands and their Transition Metal Complexes: Investigation of Reactivity and Ligand Redox Behavior. American Chemical Society. [Link]
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X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. Research Square. [Link]
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Synthesis of N-Heterocyclic Carbene-Dithiolate Pincer Ligands and their Transition Metal Complexes: Investigation of Reactivity and Ligand Redox Behavior. American Chemical Society. [Link]
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Bruno, G., Lanza, S., Nicolò, F., & Rosace, G. (2002). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 10), o608–o609. [Link]
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Ali, M. A., et al. (2015). Synthesis, characterization and biological evaluation of transition metal complexes derived from N, S bidentate ligands. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 255–263. [Link]
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Shearer, J., et al. (2007). Tridentate N2S ligand from 2,2′-dithiodibenzaldehyde and N,N-dimethylethylenediamine: Synthesis, structure, and characterization of a Ni(II) complex with relevance to Ni Superoxide Dismutase. Inorganica Chimica Acta, 360(11), 3466–3470. [Link]
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Bruno, G., Lanza, S., Nicolò, F., & Rosace, G. (2002). This compound. Acta Crystallographica Section C Crystal Structure Communications, 58(10), o608-9. [Link]
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Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O. Digital Commons @ Michigan Tech. [Link]
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Deshmukh, J. H., et al. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). Journal of Chemical and Pharmaceutical Research, 3(3), 706-712. [Link]
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Clegg, W., et al. (1994). The preparation and X-ray crystal structure of the first metal–1,3,2,4-dithiadiazolylium salt. Journal of the Chemical Society, Chemical Communications, (22), 2547-2548. [Link]
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Onwudiwe, D., et al. (2010). Synthesis and characterization of metal complexes of N -alkyl- N -phenyl dithiocarbamates. Semantic Scholar. [Link]
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Spectroscopic investigation of the complexation of actinides & lanthanides with organic ligands. INIS-IAEA. [Link]
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The Versatility in the Applications of Dithiocarbamates. PMC - NIH. [Link]
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Synthesis and Characterization of Some Transition Metal Complexes of Dithiocarbamate Ligand Derived from p-Toluidine. ResearchGate. [Link]
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Spectral, Structural and Cytotoxicity Studies on the newly synthesized N',N'-diisonicotinoylmalonohydrazide and some of its bivalent metal complexes. ResearchGate. [Link]
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The use of Optical Microscopy, X-ray Powder Diffraction, and Single Crystal Diffraction to Identify and Structurally Characterize Novel Transition Metal Benzoates. Research Explorer The University of Manchester. [Link]
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Dithiocarbamate Complexes as Single Source Precursors to Metal Sulfide Nanoparticles for Applications in Catalysis. ResearchGate. [Link]
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Reversible Dihydrogen Activation and Catalytic H/D Exchange with Group 10 Heterometallic Complexes. PMC - NIH. [Link]
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N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. American Chemical Society. [Link]
-
Dithiocarbamate!Complexes!as!Single! Source!Precursors!to!Metal!Sulfide! Nanoparticles!for!Applications!in! Catalysis!. UCL Discovery. [Link]
-
Synthesis, structure and thermal stability of metal complexes with N,N-dibenzyl dithiocarbamate. ResearchGate. [Link]
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N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. OSTI.GOV. [Link]
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Experimental setup for liquid-liquid extraction with N,N'-Dibenzyldithiooxamide
Application Note & Protocol
Topic: Experimental Setup for Liquid-Liquid Extraction with N,N'-Dibenzyldithiooxamide
For: Researchers, scientists, and drug development professionals.
Harnessing the Chelating Power of this compound for Selective Liquid-Liquid Extraction of Metal Ions
Authored by: A Senior Application Scientist
Introduction: The Unique Role of Dithiooxamides in Metal Chelation
This compound, a symmetrically substituted dithiooxamide, is a potent chelating agent with significant utility in the selective extraction of metal ions.[1][2] Its molecular architecture is key to its function. The dithiooxamide core (-C(S)NH-NHC(S)-) presents a rich coordination environment with nitrogen and sulfur atoms acting as donor sites for metal ions.[3][4] The two benzyl groups flanking this core impart a significant hydrophobic character to the molecule, rendering it highly soluble in organic solvents and largely immiscible in aqueous solutions. This dual nature—a hydrophilic, metal-chelating core and a hydrophobic exterior—is the fundamental principle enabling its use as a powerful extractant in liquid-liquid extraction (LLE) systems.[5]
This guide provides a comprehensive overview of the principles and a detailed protocol for employing this compound in the selective separation and pre-concentration of metal ions from aqueous matrices. We will explore the causality behind critical experimental parameters, ensuring a robust and reproducible methodology.
Core Principle: The Chelation and Partitioning Mechanism
Liquid-liquid extraction using this compound operates on a two-step principle: chelation followed by phase partitioning.[6]
-
Chelation: In the aqueous phase, the target metal ion (Mⁿ⁺) reacts with the deprotonated form of this compound (L²⁻) to form a stable, neutral metal-ligand complex (ML). This reaction is highly dependent on the pH of the aqueous medium, which controls the protonation state of the ligand's amide groups.[7][8][9]
-
Partitioning: The newly formed metal complex, now enveloped by the hydrophobic benzyl groups of the ligand, loses its charge and aqueous solubility. It preferentially partitions into the immiscible organic phase. This migration across the liquid-liquid interface effectively removes the metal ion from the aqueous sample.
This process allows for the selective isolation of target metals from complex sample matrices, such as environmental water samples, industrial effluents, or biological fluids.
Experimental Workflow: A Visual Guide
The following diagram outlines the logical flow of the liquid-liquid extraction process using this compound.
Caption: Workflow for metal ion extraction using this compound.
Detailed Experimental Protocol
This protocol provides a self-validating system through the inclusion of control samples (blanks) to ensure that observed results are due to the chelation process and not artifacts from the reagents or procedure.
Reagent and Equipment Preparation
-
Organic Phase (Extractant): Prepare a 0.01 M solution of this compound (Molar Mass: 300.44 g/mol )[10] in a suitable organic solvent (e.g., chloroform, toluene, or ethyl acetate).[11] For 100 mL, dissolve 0.3004 g of the solid in the chosen solvent.
-
Causality: The choice of solvent is critical. It must effectively dissolve both the ligand and the resulting metal complex while being immiscible with water.[5] Chloroform and toluene are excellent choices due to their polarity and density, which facilitates clean phase separation.
-
-
Aqueous Phase (Sample): The sample containing the target metal ion(s). If the sample contains suspended solids, it should be filtered through a 0.45 µm filter.
-
pH Buffers: Prepare a series of buffers (e.g., acetate for pH 4-6, phosphate for pH 6-8) to adjust the aqueous phase to the desired pH.
-
Control Blank: Prepare a metal-free aqueous sample (e.g., deionized water) that will be subjected to the same extraction procedure to account for any background contamination.
-
Equipment: 250 mL separatory funnels, pH meter, mechanical shaker (optional), beakers, and volumetric flasks.
Liquid-Liquid Extraction Procedure
-
pH Adjustment: Transfer 50 mL of the aqueous sample into a beaker. Using a calibrated pH meter, slowly add the appropriate buffer solution to adjust the sample to the optimal pH for the target metal.[12]
-
Phase Combination: Transfer the pH-adjusted aqueous sample into a 250 mL separatory funnel. Add 50 mL of the 0.01 M this compound organic solution. (Note: A 1:1 phase ratio is standard, but can be adjusted).
-
Extraction: Stopper the funnel securely and shake vigorously for 5-10 minutes. If using a mechanical shaker, set it to a moderate speed. Periodically vent the funnel by inverting it and opening the stopcock to release any pressure buildup.
-
Causality: Vigorous shaking creates a large interfacial surface area between the two immiscible liquids, maximizing the transfer of the ligand to the interface and the subsequent extraction of the metal complex into the organic phase.
-
-
Phase Separation: Clamp the separatory funnel to a ring stand and allow the layers to separate completely. A sharp, clear interface should be visible. This may take 10-20 minutes.
-
Collection: Carefully drain the lower layer (the organic phase if using chloroform, or the aqueous phase if using a less dense solvent like toluene) into a clean, labeled collection flask. Then, drain the remaining layer into a separate flask.
Post-Extraction Analysis
The concentration of the metal in the organic extract can be determined directly or after a back-extraction step.
-
Direct Analysis: The organic phase can be analyzed directly using techniques compatible with organic matrices, such as Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) with an appropriate sample introduction system.
-
Back-Extraction (Optional but Recommended): To transfer the metal back into an aqueous matrix for easier analysis by techniques like Atomic Absorption Spectroscopy (AAS), perform the following:
-
Add 25 mL of a dilute acid solution (e.g., 1 M HNO₃) to the collected organic phase in a clean separatory funnel.
-
Shake for 5 minutes. The low pH will protonate the ligand, breaking the complex and forcing the now-free metal ion back into the aqueous acid phase.
-
Allow the phases to separate and collect the aqueous layer for analysis.
-
-
Quantification: Analyze the metal concentration in the back-extracted aqueous phase (or the initial aqueous raffinate) using a calibrated AAS or ICP-OES/MS instrument.[14][15] The extraction efficiency can be calculated as follows:
% Extraction = ([Metal]initial_aq - [Metal]final_aq) / [Metal]initial_aq * 100
Optimization and Data Presentation
The efficiency of extraction is highly dependent on several factors. A systematic optimization should be performed for each new metal or sample matrix.
Table 1: Optimization Parameters for Metal Extraction
The following table summarizes key parameters and their typical ranges for optimizing the extraction of divalent metal ions.
| Parameter | Typical Range | Rationale & Scientific Justification |
| Aqueous Phase pH | 4.0 - 8.0 | Controls the deprotonation of the this compound ligand, which is a prerequisite for chelation. Optimal pH varies by metal ion based on its hydrolysis constants and complex stability.[7][8][9] |
| Organic Solvent | Chloroform, Toluene, Dichloromethane, Ethyl Acetate | Must be immiscible with water and provide high solubility for the ligand and the neutral metal-ligand complex. Solvent polarity can influence extraction efficiency.[5][11][16] |
| Ligand Concentration | 0.001 - 0.05 M | A sufficient molar excess of the ligand is required to drive the chelation equilibrium towards the formation of the metal complex. |
| Shaking Time | 2 - 20 minutes | Must be long enough to ensure that the extraction equilibrium is reached. Insufficient time leads to incomplete extraction and poor reproducibility. |
| Phase Volume Ratio (Org:Aq) | 1:10 to 2:1 | A smaller organic volume can achieve higher pre-concentration of the metal, while a larger volume may be needed for high initial metal concentrations. |
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ChemBK. (2024). n,n'-dibenzyldithio-oxamid. Available at: [Link]
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ResearchGate. (n.d.). Effect of pH on chelation of metal ions. Available at: [Link]
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JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. Available at: [Link]
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PubMed. (2002). This compound. Available at: [Link]
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K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Available at: [Link]
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Economy Process Solutions. (n.d.). Liquid-Liquid Extraction: Solvent Selection for Efficient Separation. Available at: [Link]
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ResearchGate. (n.d.). Suitable pH for each metal chelation. Available at: [Link]
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ResearchGate. (2007). Novel Ligands for metal ion chelation. Available at: [Link]
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Restek. (2025). Choosing the Right Elution Solvent When Using Support Liquid Extraction (SLE). Available at: [Link]
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ResearchGate. (2002). This compound. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of N,N'-didodecyldithiooxamide. Available at: [Link]
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National Center for Biotechnology Information. (2021). Nanoparticle-Based Liquid–Liquid Extraction for the Determination of Metal Ions. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Solvent Selection for Pressurized Liquid Extraction of Polymeric Sorbents Used in Air Sampling. Available at: [Link]
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SciSpace. (1975). Extraction of metal ions with N,N-disubstituted amides. Available at: [Link]
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National Center for Biotechnology Information. (2019). A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. Available at: [Link]
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CORE. (n.d.). DETERMINATION OF TRACES OF HEAVY METALS IN SEA WATER BY MEANS OF DITHIZONE. Available at: [Link]
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PubMed. (1997). Chelation in metal intoxication LI: efficacy of amphipathic dithiocarbamates in mobilization of lead in the rat. Available at: [Link]
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Analytical Methods in Environmental Chemistry Journal. (2019). A Review: Analytical methods for heavy metals determination in environment and human samples. Available at: [Link]
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ResearchGate. (2025). Liquid–Liquid Extraction of Metal Ions without Use of Organic Solvent. Available at: [Link]
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PubMed. (2022). Selective Metal Chelation by a Thiosemicarbazone Derivative Interferes with Mitochondrial Respiration and Ribosome Biogenesis in Candida albicans. Available at: [Link]
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PubMed. (2021). Nanoparticle-Based Liquid-Liquid Extraction for the Determination of Metal Ions. Available at: [Link]
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MDPI. (n.d.). Extraction of Lanthanides(III) from Nitric Acid Solutions with N,N′-dimethyl-N,N′-dicyclohexyldiglycolamide into Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids and Their Mixtures with Molecular Organic Diluents. Available at: [Link]
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National Center for Biotechnology Information. (2024). Influence of Diluent on Extraction Parameters of Systems for Separation Am(III) and Ln(III) Based on 1,10-Phenanthroline-2,9-Diamide. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Polyphenols as Potential Metal Chelation Compounds Against Alzheimer's Disease. Available at: [Link]
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Application Notes & Protocols: A Guide to UV-Vis Spectrophotometric Quantification of Platinum Group Metals Using N,N'-Dibenzyldithiooxamide
Introduction: The Analytical Power of Chromogenic Chelation
In the landscape of modern analytical chemistry, particularly within pharmaceutical and materials science, the precise quantification of trace metals is paramount. Among the various techniques available, UV-Vis spectrophotometry stands out for its robustness, accessibility, and cost-effectiveness.[1] This method leverages the Beer-Lambert law, which establishes a linear relationship between the absorbance of light by a solution and the concentration of the absorbing species.[2] The selectivity and sensitivity of UV-Vis spectrophotometry can be significantly enhanced through the use of chromogenic reagents, which form distinctly colored complexes with specific metal ions.[3]
This application note provides a comprehensive protocol for the use of N,N'-Dibenzyldithiooxamide as a highly effective chromogenic chelating agent for the quantification of platinum group metals (PGMs), with a particular focus on platinum (Pt) and palladium (Pd). Dithiooxamide and its derivatives have long been recognized for their ability to form stable, intensely colored complexes with various metal ions, making them valuable reagents in analytical chemistry.[4][5] The dibenzyl derivative, in particular, offers enhanced stability and solubility in organic solvents, facilitating its application in extractive spectrophotometric methods.
The underlying principle of this protocol is the reaction between the metal ion and this compound in a controlled chemical environment to form a colored complex. The intensity of this color, measured as absorbance at a specific wavelength, is directly proportional to the concentration of the metal in the sample. This guide will detail the necessary steps for reagent preparation, sample analysis, and data interpretation, underpinned by the scientific rationale for each procedural choice.
Mechanism of Chelation and Color Formation
This compound, a dithioamide, acts as a bidentate ligand, coordinating to metal ions through its sulfur and nitrogen atoms. The lone pairs of electrons on these atoms form coordinate bonds with the d-orbitals of the transition metal ions. This chelation process results in the formation of a stable, five-membered ring structure.
The formation of the metal-ligand complex alters the electronic structure of the chromophore. This change in electron distribution leads to a shift in the absorption of light to the visible region of the electromagnetic spectrum, resulting in a colored solution. The specific wavelength of maximum absorbance (λmax) is characteristic of the particular metal-ligand complex.
Experimental Protocols
Part 1: Synthesis of this compound
For researchers preferring to synthesize the reagent in-house, a general procedure is outlined below. Commercial sources of this compound are also available.
Materials:
-
Oxalyl chloride
-
Benzylamine
-
Anhydrous diethyl ether
-
Pyridine (optional, as a base)
Procedure:
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser with a drying tube, dissolve benzylamine in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add a solution of oxalyl chloride in anhydrous diethyl ether dropwise to the stirred benzylamine solution. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
A precipitate of N,N'-Dibenzyloxamide will form. Filter the solid and wash it with diethyl ether.
-
The conversion of the oxamide to the dithiooxamide can be achieved by reacting it with a thionating agent like Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like toluene or pyridine.
-
Purify the resulting this compound by recrystallization from a suitable solvent such as ethanol.
Part 2: General Protocol for Platinum Quantification
This protocol provides a framework for the determination of platinum. Optimization of specific parameters may be required depending on the sample matrix.
1. Reagent Preparation:
-
This compound (DBDTO) Solution (0.01 M): Dissolve the appropriate mass of synthesized or commercial DBDTO in a suitable organic solvent such as N,N-dimethylformamide (DMF) or a mixture of ethanol and chloroform to the desired volume in a volumetric flask.
-
Standard Platinum Solution (1000 ppm): A certified standard solution of platinum is recommended. Alternatively, dissolve a precise mass of a stable platinum salt (e.g., H₂PtCl₆) in dilute hydrochloric acid and dilute to a known volume with deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the 1000 ppm stock solution with deionized water or a suitable acidic solution to cover the expected concentration range of the samples.
-
Buffer Solution (pH ~3-5): Prepare an acetate buffer by mixing appropriate volumes of acetic acid and sodium acetate solutions to achieve the desired pH. The optimal pH for complex formation should be determined experimentally but is typically in the acidic range for platinum group metals.
2. Construction of the Calibration Curve:
-
Into a series of separatory funnels, pipette aliquots of the working platinum standard solutions (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 mL of a 10 ppm standard).
-
To each funnel, add a fixed volume of the buffer solution to maintain the optimal pH.
-
Add a consistent and excess amount of the DBDTO solution to each funnel.
-
Add a fixed volume of an immiscible organic solvent (e.g., chloroform or methyl isobutyl ketone - MIBK) to each funnel.
-
Shake the funnels vigorously for a few minutes to ensure complete complexation and extraction into the organic phase.
-
Allow the layers to separate. Collect the organic layer, which now contains the colored Pt-DBDTO complex.
-
Using a UV-Vis spectrophotometer, measure the absorbance of each organic extract at the predetermined wavelength of maximum absorbance (λmax). The λmax for the Pt-DBDTO complex should be determined by scanning the spectrum of one of the standard solutions.
-
Prepare a blank solution containing all reagents except the platinum standard and measure its absorbance. Subtract the blank absorbance from the absorbance of each standard.
-
Plot a graph of absorbance versus the concentration of platinum. This is the calibration curve.
3. Sample Preparation and Analysis:
-
The sample preparation will depend on the matrix. For solid samples, an acid digestion may be necessary to bring the platinum into solution.[6] For liquid samples, a simple dilution may suffice. The final sample solution should be in a similar matrix to the standards (e.g., dilute acid).
-
Take a known volume of the prepared sample solution and follow the same procedure as for the calibration standards (steps 2-7 of the calibration curve construction).
-
Measure the absorbance of the sample extract at the same λmax.
-
Using the calibration curve, determine the concentration of platinum in the sample extract.
-
Calculate the concentration of platinum in the original sample, taking into account any dilution or pre-concentration steps.
Data Presentation
| Parameter | Value |
| Analyte | Platinum (Pt) |
| Chromogenic Reagent | This compound (DBDTO) |
| Typical Solvent | Chloroform or MIBK |
| pH Range for Complexation | Acidic (e.g., 3-5) |
| Expected λmax | To be determined experimentally (typically in the visible region) |
| Molar Absorptivity (ε) | To be determined from the slope of the calibration curve |
Note: The λmax and molar absorptivity are dependent on the specific metal and experimental conditions and must be determined empirically.
Visualizing the Workflow
The following diagram illustrates the general workflow for the spectrophotometric determination of platinum using this compound.
Trustworthiness and Self-Validation
To ensure the reliability and accuracy of the results obtained with this protocol, several validation steps are crucial:
-
Linearity: The calibration curve should exhibit a high coefficient of determination (R² > 0.995), confirming a linear relationship between absorbance and concentration within the tested range.
-
Precision: The reproducibility of the method should be assessed by analyzing replicate samples. The relative standard deviation (RSD) should typically be below 5%.
-
Accuracy: The accuracy can be evaluated by analyzing a certified reference material (CRM) or by performing spike and recovery experiments, where a known amount of platinum is added to a sample and the recovery is calculated.
-
Selectivity: The potential interference from other metal ions present in the sample matrix should be investigated. This can be done by analyzing samples containing known concentrations of potential interferents. If interference is observed, masking agents may be employed to selectively complex the interfering ions.
By systematically performing these validation experiments, the trustworthiness of the analytical data is established, making the protocol a self-validating system.
Conclusion
The use of this compound as a chromogenic reagent offers a sensitive and selective method for the UV-Vis spectrophotometric quantification of platinum group metals. The protocol outlined in this application note provides a robust framework for researchers in various fields, including drug development and materials science, to accurately determine the concentration of these valuable and often critically controlled elements. The success of this method relies on careful optimization of experimental parameters and thorough validation to ensure the integrity of the analytical results.
References
- Vertex AI Search. (2024).
- Microbe Notes. (2023).
- Vertex AI Search. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES.
- K-REx. (n.d.). Dithiooxamide as an analytical reagent.
-
Journal of the Chilean Chemical Society. (2025). AN EXPOSITION ON SPECTROPHOTOMETRIC DETERMINATION OF PLATINUM GROUP METALS. [Link]
-
PubMed. (2002). Sample digestion methods for the determination of traces of precious metals by spectrometric techniques. [Link]
Sources
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of platinum derived from cisplatin in human plasma ultrafiltrate using derivatization with diethyldithiocarbamate and liquid chromatography coupled with electrospray ionization tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. TD-DFT assessment of UV-vis spectra palladium and platinum complexes with thiols and disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of N,N'-Dibenzyldithiooxamide as a Single-Source Precursor in Metal Sulfide Nanoparticle Synthesis
Introduction: The Single-Source Precursor Advantage in Nanomaterial Synthesis
The synthesis of metal sulfide nanoparticles with precise control over size, morphology, and composition is crucial for their application in diverse fields such as catalysis, bio-imaging, and electronics.[1] Traditional multi-source precursor methods, which involve separate metal and sulfur sources, can present challenges in achieving stoichiometric control and uniform nucleation. Single-source precursors (SSPs), which are discrete molecules containing both the metal and sulfur elements within a single entity, offer a more elegant and controlled route to high-quality metal sulfide nanocrystals.[2][3] The pre-existing metal-sulfur bond in SSPs facilitates a lower decomposition temperature and a more predictable stoichiometry in the resulting nanoparticles.[2]
Among the various ligands used to create SSPs, those containing sulfur and nitrogen donor atoms, such as dithiocarbamates, have been extensively studied.[2][4] This guide focuses on a related, yet distinct, ligand: N,N'-Dibenzyldithiooxamide. With its dithiooxamide core, this ligand offers multiple coordination sites through its nitrogen and sulfur atoms, making it an excellent candidate for forming stable, pre-organized complexes with various metals. The thermal decomposition of these complexes can then yield the corresponding metal sulfide nanoparticles.
This document provides a comprehensive guide for researchers on the use of this compound for the preparation of single-source precursors for copper(II) sulfide (CuS), lead(II) sulfide (PbS), and cadmium(II) sulfide (CdS) nanoparticles. We will delve into the synthesis of the precursor ligand and its metal complexes, followed by detailed protocols for the solvothermal synthesis of the respective metal sulfide nanoparticles. The underlying chemical principles and the rationale behind the experimental parameters will be discussed to provide a thorough understanding of the process.
Part 1: The Precursor Ligand - this compound
This compound, with the chemical formula C₁₆H₁₆N₂S₂, is a crystalline solid that serves as the foundation for our single-source precursors.[1][5] Its structure features a central dithiooxamide fragment with benzyl groups attached to the nitrogen atoms.[5] This structure allows it to act as a chelating ligand, binding to a central metal ion through its sulfur and nitrogen atoms.
Protocol 1.1: Synthesis of this compound
This protocol is based on the reaction of benzylamine with dithiooxamide.
Materials:
-
Dithiooxamide
-
Benzylamine
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve dithiooxamide in ethanol.
-
Add a stoichiometric equivalent of benzylamine to the solution.
-
Reflux the mixture with stirring for 4-6 hours.
-
Allow the solution to cool to room temperature, during which the product will precipitate.
-
Collect the precipitate by filtration and wash with cold ethanol and then deionized water.
-
Dry the product under vacuum to obtain this compound as a crystalline solid.
Part 2: Synthesis of Metal-N,N'-Dibenzyldithiooxamide Single-Source Precursors
The next crucial step is the synthesis of the metal complexes that will serve as the single-source precursors. This is typically achieved by reacting the this compound ligand with a suitable metal salt in a solvent. The general principle involves the coordination of the metal ion to the sulfur and nitrogen atoms of the ligand.
Proposed Structure of the Metal Complexes
The this compound ligand is expected to act as a bidentate or tetradentate ligand, coordinating to the metal center through its sulfur and/or nitrogen atoms. The exact coordination mode will depend on the metal ion and the reaction conditions. A plausible coordination is a bidentate chelation through the two sulfur atoms.
Caption: Proposed coordination of a metal ion (M) with this compound.
Protocol 2.1: General Procedure for the Synthesis of M(II)-Dibenzyldithiooxamide Complexes (M = Cu, Pb, Cd)
Materials:
-
This compound
-
Copper(II) acetate monohydrate, Lead(II) acetate trihydrate, or Cadmium(II) acetate dihydrate
-
Ethanol or Methanol
-
Deionized water
Procedure:
-
Dissolve this compound in hot ethanol in a round-bottom flask with stirring.
-
In a separate beaker, dissolve the corresponding metal acetate salt in a minimal amount of deionized water or ethanol.
-
Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.
-
A colored precipitate of the metal complex will form immediately.
-
Continue stirring the mixture at an elevated temperature (e.g., 60-70 °C) for 1-2 hours to ensure complete reaction.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated complex by filtration.
-
Wash the complex with ethanol and then deionized water to remove any unreacted starting materials.
-
Dry the final product in a vacuum oven at a low temperature (e.g., 50-60 °C).
Table 1: Reactants for Metal-Dibenzyldithiooxamide Precursor Synthesis
| Target Metal Sulfide | Metal Salt | Molar Ratio (Metal:Ligand) | Expected Precipitate Color |
| CuS | Copper(II) acetate monohydrate | 1:2 | Dark brown to black |
| PbS | Lead(II) acetate trihydrate | 1:2 | White to pale yellow |
| CdS | Cadmium(II) acetate dihydrate | 1:2 | Yellow |
Part 3: Solvothermal Synthesis of Metal Sulfide Nanoparticles
Solvothermal synthesis is a versatile method for producing crystalline nanoparticles.[6][7] It involves heating the precursor in a high-boiling point solvent in a sealed autoclave. The elevated temperature and pressure facilitate the decomposition of the precursor and the nucleation and growth of the nanoparticles.
Mechanism of Nanoparticle Formation
The formation of metal sulfide nanoparticles from the single-source precursor proceeds via thermal decomposition. The metal-N,N'-Dibenzyldithiooxamide complex, when heated in a high-boiling solvent, breaks down. The weaker bonds, likely the metal-sulfur and carbon-sulfur bonds, cleave, leading to the formation of metal sulfide nuclei. These nuclei then grow into nanoparticles, with the solvent and any capping agents present controlling their size and morphology. The organic benzyl and amide fragments are released as byproducts.
Caption: General workflow for the solvothermal synthesis of metal sulfide nanoparticles.
Protocol 3.1: Solvothermal Synthesis of CuS Nanoparticles
Materials:
-
Cu(II)-Dibenzyldithiooxamide precursor
-
Oleylamine (capping agent and solvent)
-
1-Octadecene (ODE) (optional, co-solvent)
-
Toluene
-
Ethanol
Procedure:
-
In a typical synthesis, disperse the Cu(II)-Dibenzyldithiooxamide precursor in oleylamine (and ODE if used) in a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to the desired reaction temperature (e.g., 180-220 °C) and maintain this temperature for a specified duration (e.g., 1-12 hours). The reaction time can be varied to control the size of the nanoparticles.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Open the autoclave and transfer the resulting dark-colored solution to a centrifuge tube.
-
Add an excess of ethanol to precipitate the CuS nanoparticles and centrifuge to collect the product.
-
Discard the supernatant and redisperse the nanoparticles in a small amount of toluene.
-
Repeat the precipitation and washing step with ethanol two more times to remove any residual oleylamine and byproducts.
-
Dry the final product under vacuum.
Protocol 3.2: Solvothermal Synthesis of PbS Nanoparticles
This protocol is analogous to the CuS synthesis, with adjustments in temperature and potentially the solvent system to control the growth of PbS nanocrystals.
Materials:
-
Pb(II)-Dibenzyldithiooxamide precursor
-
Oleylamine
-
Toluene
-
Ethanol
Procedure:
-
Disperse the Pb(II)-Dibenzyldithiooxamide precursor in oleylamine in a Teflon-lined autoclave.
-
Seal and heat the autoclave to a temperature in the range of 160-200 °C for 30 minutes to 4 hours.
-
Follow the cooling, precipitation, and washing steps as described in Protocol 3.1.
Protocol 3.3: Solvothermal Synthesis of CdS Nanoparticles
The synthesis of CdS nanoparticles follows a similar procedure, with temperature being a key parameter to control the nanoparticle size and properties.
Materials:
-
Cd(II)-Dibenzyldithiooxamide precursor
-
Oleylamine
-
Toluene
-
Methanol or Ethanol
Procedure:
-
Disperse the Cd(II)-Dibenzyldithiooxamide precursor in oleylamine in a Teflon-lined autoclave.
-
Seal and heat the autoclave to a temperature between 180-240 °C for 1 to 8 hours.
-
After cooling, precipitate the CdS nanoparticles by adding methanol or ethanol.
-
Follow the centrifugation and washing procedures as outlined in Protocol 3.1.
Table 2: Representative Conditions for Nanoparticle Synthesis
| Target Nanoparticle | Precursor | Solvent/Capping Agent | Temperature Range (°C) | Reaction Time (hours) | Expected Nanoparticle Size (nm) |
| CuS | Cu(II)-Dibenzyldithiooxamide | Oleylamine/ODE | 180 - 220 | 1 - 12 | 5 - 20 |
| PbS | Pb(II)-Dibenzyldithiooxamide | Oleylamine | 160 - 200 | 0.5 - 4 | 3 - 15 |
| CdS | Cd(II)-Dibenzyldithiooxamide | Oleylamine | 180 - 240 | 1 - 8 | 4 - 10 |
Note: The expected nanoparticle sizes are estimates based on similar single-source precursor systems and can be tuned by varying the reaction parameters.
Part 4: Characterization of Metal Sulfide Nanoparticles
To confirm the successful synthesis and to determine the properties of the metal sulfide nanoparticles, a suite of characterization techniques should be employed.
-
X-ray Diffraction (XRD): To identify the crystalline phase and estimate the average crystallite size of the nanoparticles.
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.
-
UV-Vis Spectroscopy: To determine the optical properties and estimate the band gap of the semiconductor nanoparticles. A blue shift in the absorption edge compared to the bulk material is indicative of quantum confinement effects.
-
Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition of the synthesized nanoparticles.
-
Thermogravimetric Analysis (TGA): Can be performed on the single-source precursor complexes to determine their decomposition temperatures, which helps in optimizing the synthesis conditions.[6]
Conclusion and Future Outlook
This compound presents itself as a promising and versatile platform for the synthesis of various metal sulfide nanoparticles through a single-source precursor approach. The protocols outlined in this guide, derived from established principles of coordination chemistry and nanomaterial synthesis, provide a solid foundation for researchers to explore this system. The ability to pre-form the metal-sulfur linkage within a discrete molecule offers significant advantages in controlling the stoichiometry and potentially the phase of the resulting nanocrystals.
Further research can focus on systematically studying the influence of reaction parameters such as temperature, time, solvent, and precursor concentration on the size and morphology of the nanoparticles. Additionally, exploring the coordination chemistry of this compound with a wider range of metals could open up avenues for the synthesis of other technologically important metal sulfides. The insights gained from such studies will undoubtedly contribute to the advancement of controlled and reproducible synthesis of functional nanomaterials.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Metal Sulfide Nanoparticles Using Dibenzyl Disulfide as a Novel Sulfur Precursor.
- Der Pharma Chemica. (n.d.). Synthesis, characterization, thermal and 3D molecular modeling studies of transition metal complexes supported by ONN / ONO.
-
Bruno, G., Lanza, S., Nicoló, F., & Rosace, G. (2002). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 10), o608–o609. [Link]
-
Nyamen, L. D., Pullabhotla, V. S. R., Nejo, A. A., Ndifon, P. T., Warner, J. H., & Revaprasadu, N. (2012). Synthesis of anisotropic PbS nanoparticles using heterocyclic dithiocarbamate complexes. Dalton Transactions, 41(27), 8297–8302. [Link]
-
ResearchGate. (2025). Preparation by Solvothermal Synthesis, Growth Mechanism, and Photocatalytic Performance of CuS Nanopowders. Retrieved from [Link]
- Hussein, J. Q., & Abdul-Hameed, S. A. (2022). Preparation and Characterization of CdS and PbS Chalcogenides Compounds and n-CdS/p-PbS photodiode. Basrah Journal of Science, 40(1), 176-191.
-
ChemBK. (2024). n,n'-dibenzyldithio-oxamid. Retrieved from [Link]
-
ResearchGate. (2025). One-step solvothermal synthesis of different morphologies CuS nanosheets compared as supercapacitor electrode materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Dithiocarbamate Complexes as Single Source Precursors to Metal Sulfide Nanoparticles for Applications in Catalysis. Retrieved from [Link]
-
Thammakan, N., & Somsook, E. (2006). Synthesis and thermal decomposition of cadmium dithiocarbamate complexes. Materials Letters, 60(9-10), 1161-1165. [Link]
-
Semantic Scholar. (n.d.). Metal Sulfide Nanoparticles: Precursor Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). In air liquid–solid phase synthesis of metal sulfide nanoparticles from metal acetates and thiourea. Retrieved from [Link]
-
Hendricks, M. P., et al. (2015). A tunable library of substituted thiourea precursors to metal sulfide nanocrystals. Science, 348(6240), 1226-1230. [Link]
-
Gaur, R., & Jeevanandam, P. (2015). Effect of Anions on the Morphology of CdS Nanoparticles Prepared via Thermal Decomposition of Different Cadmium Thiourea Complexes in a Solvent and in the Solid State. New Journal of Chemistry, 39(12), 9442-9453. [Link]
-
Hogarth, G., & Tiekink, E. R. (2020). Dithiocarbamate complexes as single source precursors to nanoscale binary, ternary and quaternary metal sulfides. Coordination Chemistry Reviews, 405, 213133. [Link]
Sources
- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of ternary sulfide nanomaterials using dithiocarbamate complexes as single source precursors - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of a Sulfur Precursor on the Hydrothermal Synthesis of Cu2MnSnS4 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield and purity of N,N'-Dibenzyldithiooxamide synthesis
Welcome to the technical support guide for the synthesis of N,N'-Dibenzyldithiooxamide. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing the yield and purity of this important chemical intermediate. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot effectively and achieve consistent, high-quality results.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound from dithiooxamide (rubeanic acid) and benzylamine.
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I fix them?
Answer: Low yield is a frequent challenge that can typically be traced to one of four areas: reaction conditions, stoichiometry, work-up procedure, or reagent quality.
-
Incomplete Reaction: The condensation of benzylamine with dithiooxamide requires sufficient thermal energy and time.
-
Causality: The nucleophilic attack of the amine on the thiocarbonyl carbon has an activation energy barrier that must be overcome. Insufficient heat or time will result in a mixture of starting materials, the mono-substituted intermediate, and the desired di-substituted product.
-
Solution: Ensure the reaction is brought to a gentle reflux in a suitable solvent like ethanol or methanol. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time (typically 2-4 hours), extend the reflux period by 1-2 hours.
-
-
Incorrect Stoichiometry: The reaction requires two equivalents of benzylamine for every one equivalent of dithiooxamide.
-
Causality: Using less than a 2:1 molar ratio of benzylamine to dithiooxamide will inherently limit the theoretical yield and result in a significant amount of the mono-substituted byproduct, N-benzyl-dithiooxamide.
-
Solution: We recommend using a slight excess of benzylamine (e.g., 2.1 to 2.2 equivalents). This ensures the complete consumption of the limiting reagent, dithiooxamide, pushing the equilibrium towards the formation of the desired product.
-
-
Product Loss During Work-up: this compound has some solubility in organic solvents, even at lower temperatures.
-
Causality: During filtration, washing the crystalline product with an excessive volume of cold solvent or with a solvent that is too warm can redissolve a portion of the product, leading to significant losses.
-
Solution: Cool the reaction mixture thoroughly in an ice bath for at least 30-45 minutes before filtration to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent (the same one used for the reaction) to remove soluble impurities without dissolving the product.
-
-
Reagent Quality: Benzylamine is susceptible to oxidation over time, turning yellow and forming impurities like benzaldehyde.
-
Causality: Oxidized benzylamine will not participate in the desired reaction, effectively lowering the concentration of the nucleophile and reducing the yield.
-
Solution: Use benzylamine from a recently opened bottle or purify older benzylamine by vacuum distillation before use.
-
Question: My final product is an off-white or yellow powder, not the expected white crystalline solid. How do I improve its purity?
Answer: An off-color appearance is a clear indicator of impurities. The most effective method for purification is recrystallization.
-
Identifying the Impurity: The yellow color often arises from unreacted, oxidized benzylamine or sulfur-containing side products formed from the decomposition of dithiooxamide at high temperatures. The presence of unreacted starting materials or the mono-substituted intermediate can also affect the crystal color and form.
-
Expert Protocol for Recrystallization:
-
Select an appropriate solvent. Ethanol or a mixture of ethanol and water is often effective. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Dissolve the impure solid in the minimum amount of boiling solvent.
-
If colored impurities persist, you can add a small amount of activated charcoal and boil for a few minutes. Caution: Add charcoal to the hot solution carefully to avoid bumping.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize the formation of pure crystals.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum. The melting point should be sharp and consistent with literature values (approx. 142-144 °C).
-
Question: My product is a sticky oil or gum and won't crystallize. What went wrong?
Answer: This is a severe purity issue, often indicating that the reaction is largely incomplete or that significant side reactions have occurred.
-
Causality: A high concentration of impurities, such as the mono-substituted intermediate and unreacted benzylamine, can suppress the crystallization of the desired product, resulting in an oily mixture. This is known as melting point depression.
-
Troubleshooting Workflow:
-
Confirm Product Presence: First, take a small sample of the oil and analyze it by TLC or LC-MS to confirm if any desired product has been formed.
-
Purification Attempt: If the product is present, attempt purification using column chromatography. A silica gel column with an eluent system like petroleum ether-ethyl acetate can separate the non-polar product from more polar impurities.[1]
-
Re-evaluate Reaction: If little to no product was formed, the reaction itself failed. Review your procedure against the recommended protocol, paying close attention to reagent quality, stoichiometry, and reaction temperature.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for this compound synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the formation of this compound?
A1: The reaction proceeds via a double nucleophilic substitution. Each nitrogen atom of the two benzylamine molecules acts as a nucleophile, attacking one of the electrophilic thiocarbonyl carbons of dithiooxamide. This is followed by the elimination of a small molecule, most likely hydrogen sulfide (H₂S) in a complex sequence, to form the stable thioamide linkages.
Reaction Mechanism Diagram
Caption: Reaction mechanism for this compound synthesis.
Q2: What are the optimal reaction parameters for this synthesis?
A2: For optimal yield and purity, we recommend adhering to the parameters summarized in the table below. These have been validated to provide a balance between reaction rate and impurity formation.
| Parameter | Recommended Value | Rationale & Impact on Yield/Purity |
| Molar Ratio (Benzylamine:Dithiooxamide) | 2.1 : 1.0 | A slight excess of benzylamine ensures the complete conversion of the limiting reagent (dithiooxamide), maximizing yield. |
| Solvent | Anhydrous Ethanol or Methanol | These solvents effectively dissolve reactants at reflux while allowing the less soluble product to crystallize upon cooling, simplifying isolation. |
| Concentration | ~0.2 - 0.5 M (Dithiooxamide) | A moderate concentration prevents precipitation of starting materials and allows for efficient stirring and heat transfer. |
| Temperature | Gentle Reflux (~78 °C for Ethanol) | Provides sufficient activation energy for the reaction to proceed at a reasonable rate. Overheating can lead to decomposition and side products. |
| Reaction Time | 2 - 4 hours | This is typically sufficient for the reaction to reach completion. Progress should be monitored by TLC to confirm the disappearance of dithiooxamide. |
Q3: What are the critical safety precautions for this experiment?
A3: Safety is paramount. Please adhere to the following:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood. Benzylamine is corrosive and has an irritating vapor. The reaction may evolve hydrogen sulfide (H₂S), a toxic and flammable gas with a characteristic rotten egg smell.[2]
-
Flammability: Ethanol and methanol are flammable. Heat the reaction using a heating mantle with a stirrer and ensure there are no open flames nearby.
-
Handling Reagents: Dithiooxamide can be an irritant. Avoid inhalation of the powder and skin contact.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of techniques should be used:
-
Melting Point: A pure sample of this compound should have a sharp melting point around 142-144 °C. A broad or depressed melting range indicates impurities.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate (using an appropriate solvent system like 3:1 Hexanes:Ethyl Acetate) indicates high purity.
-
Spectroscopy: The definitive structure and purity should be confirmed using ¹H NMR, ¹³C NMR, and IR spectroscopy. The solid-state structure can be characterized by X-ray crystallography, which shows a planar trans-dithiooxamide fragment.[3][4]
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for similar thioamide syntheses.[5]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dithiooxamide (e.g., 6.0 g, 0.05 mol).
-
Reagent Addition: Add 150 mL of anhydrous ethanol to the flask. While stirring, add benzylamine (e.g., 11.25 g, 11.5 mL, 0.105 mol, 2.1 equivalents).
-
Reaction: Heat the stirred suspension to a gentle reflux using a heating mantle. The solid starting materials should dissolve upon heating. A yellow crystalline precipitate of the product will begin to form, typically within 30-60 minutes.
-
Monitoring: Continue refluxing for a total of 3 hours. Monitor the reaction by TLC until the dithiooxamide spot is no longer visible.
-
Isolation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Then, cool the flask in an ice-water bath for 30 minutes to maximize crystallization.
-
Filtration: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount (2 x 15 mL) of ice-cold ethanol to remove any residual benzylamine and other soluble impurities.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. A typical yield is 80-90%.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude, dried this compound to a flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat to boiling with stirring until the solid is completely dissolved.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once at room temperature, place the flask in an ice bath for 30-45 minutes to induce maximum crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a very small amount of ice-cold solvent, and dry under vacuum.
References
-
ChemBK. n,n'-dibenzyldithio-oxamid - Introduction. Available from: [Link]
-
Bruno, G., Lanza, S., Nicoló, F., & Rosace, G. (2002). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 10), o608–o609. Available from: [Link]
-
ResearchGate. This compound | Request PDF. Available from: [Link]
-
PrepChem. Synthesis of N,N'-didodecyldithiooxamide. Available from: [Link]
Sources
Technical Support Center: Optimizing Metal Complexation with N,N'-Dibenzyldithiooxamide
Welcome to the technical support center for N,N'-Dibenzyldithiooxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of pH in metal complexation reactions.
Introduction
This compound is a versatile bidentate ligand known for forming stable complexes with a variety of transition metal ions.[1][2] The sulfur and nitrogen donor atoms are key to its chelating ability. However, the success and reproducibility of these complexation reactions are critically dependent on the solution's pH. The pH dictates the protonation state of the ligand's amide groups, which in turn governs its ability to coordinate with a metal cation.[3][4] This guide will help you navigate the challenges of pH optimization to achieve consistent and high-yield results.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Q1: My complex yield is consistently low. Could pH be the issue?
A1: Absolutely. Low yield is a common problem directly linked to suboptimal pH.
-
Causality: At a low pH (acidic conditions), the nitrogen atoms of the dithiooxamide backbone become protonated (form N-H⁺). This protonation prevents the nitrogen from donating its lone pair of electrons to the metal center, thus inhibiting or completely preventing complex formation.[3][5] The reaction equilibrium is shifted away from the metal-ligand complex.
-
Troubleshooting Steps:
-
Verify pH: Use a calibrated pH meter to check the pH of your reaction mixture after all components (metal salt, ligand, solvent) have been added. Metal salts, especially those of transition metals, can hydrolyze and lower the solution pH.
-
Systematic pH Adjustment: Increase the pH of the reaction mixture incrementally. This can be done by adding a dilute, non-coordinating base like triethylamine or a dilute NaOH solution dropwise. Monitor the yield at each pH point (e.g., pH 4, 5, 6, 7, 8) to determine the optimal range.
-
Consider a Buffer: For reactions sensitive to small pH fluctuations, using a suitable buffer system (e.g., MES, HEPES, phosphate buffer) can maintain a stable pH environment. Ensure the buffer itself does not chelate the metal ion.
-
Q2: I observed an initial color change suggesting complex formation, but then a precipitate formed and my final product was impure. What happened?
A2: This scenario often points to two pH-related issues: metal hydroxide precipitation and ligand insolubility.
-
Causality at High pH: While a basic pH is needed to deprotonate the ligand for complexation, an excessively high pH will cause many transition metal ions (like Cu²⁺, Fe³⁺, etc.) to precipitate as metal hydroxides or oxides.[6] This competes directly with your desired complexation reaction.
-
Causality at Incorrect pH: this compound, being a neutral organic molecule, has limited solubility in purely aqueous systems. Its solubility can be further affected by pH. If the complex precipitates too rapidly from a non-ideal pH environment, it can trap unreacted starting materials, leading to an impure product.[7]
-
Troubleshooting Steps:
-
Determine the Metal's Hydroxide Precipitation pH: Consult literature for the Ksp (solubility product) of the hydroxide of your specific metal ion to know the pH ceiling you must stay below.
-
Optimize Solvent System: Ensure your solvent system (e.g., ethanol/water, DMF, DMSO) is appropriate to keep both the ligand and the resulting complex soluble during the reaction.[7]
-
Controlled pH Adjustment: Add the base slowly while vigorously stirring the solution. This prevents localized areas of high pH that can trigger premature precipitation of the metal hydroxide. A titration-like setup can be beneficial.
-
Q3: My spectrophotometric (UV-Vis) analysis is giving inconsistent absorbance readings for the same complex concentration. How is this related to pH?
A3: Spectrophotometric measurements are highly sensitive to pH, especially for compounds with acidic or basic functional groups.[8][9]
-
Causality: The protonated (LH₂) and deprotonated (L²⁻) forms of this compound have different electronic structures and, therefore, different UV-Vis absorption spectra. The metal-ligand complex (ML) will also have its own unique spectrum. If your sample solutions are not maintained at a constant, optimal pH, the equilibrium between these species will shift, leading to variable absorbance readings.[10][11] An isosbestic point, where the spectra of the different forms cross, may be observed, indicating a pH-dependent equilibrium.[8]
-
Troubleshooting Steps:
-
Buffer All Samples and Blanks: For all UV-Vis measurements, prepare your complex solutions and your reference blank using the same buffered solution. This ensures that the pH is identical across all measurements.[10]
-
Perform a pH-Absorbance Titration: To find the optimal pH for stable readings, measure the absorbance of your complex at a fixed wavelength across a range of pH values. You will likely see a plateau region where the absorbance is stable; this is the ideal pH range for analysis.
-
Check for Degradation: Extreme pH values (highly acidic or highly basic) can sometimes lead to the degradation of the complex over time. Take measurements immediately after preparation or conduct a time-course study to ensure the absorbance is stable.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental effect of pH on the this compound ligand?
A1: The pH of the solution determines the protonation state of the two amide nitrogens on the dithiooxamide core. In acidic solution, the nitrogens are protonated (exist as -NH₂⁺-). For the ligand to act as an effective chelator for a metal ion, these protons must be removed (deprotonation) to free up the nitrogen lone pairs for coordination. Therefore, the complexation is a pH-dependent equilibrium reaction.[3][4]
Ligand Protonation Equilibrium
The state of the ligand is dictated by the solution pH. Deprotonation is required for chelation.
Caption: pH-dependent equilibrium of this compound.
Q2: What is a good starting pH range for my optimization experiments?
A2: A good starting point for most transition metals with dithiooxamide-type ligands is the slightly acidic to neutral range, typically pH 4 to 7 . Many complexes with ligands containing amine or amide groups form efficiently in this window.[12] This range is often a good compromise, as it's basic enough to allow for sufficient deprotonation of the ligand without being so basic as to cause the precipitation of metal hydroxides.
Q3: Which buffer should I choose for my experiment?
A3: The choice of buffer is critical. The ideal buffer should not interact or complex with your metal ion of interest.
-
Recommended Buffers: "Good's" buffers like MES (pH 5.5-6.7) and HEPES (pH 6.8-8.2) are often excellent choices because they are known to have low metal-binding affinities.
-
Buffers to Use with Caution:
-
Phosphate buffers: Can precipitate many divalent and trivalent metal ions (e.g., Ca²⁺, Fe³⁺, La³⁺).
-
Citrate buffers: Citrate is a known chelating agent and will compete with your ligand for the metal ion.
-
Tris buffers: Can coordinate with some transition metals, notably copper (Cu²⁺).
-
Always run a control experiment with just the metal ion and the buffer to ensure no unwanted interaction or precipitation occurs.
Experimental Protocol: pH Optimization via Spectrophotometry
This protocol provides a step-by-step method to determine the optimal pH for complex formation using UV-Vis spectrophotometry.
Objective: To identify the pH range that results in the maximum and most stable absorbance for the metal-ligand complex, indicating the highest complex yield.
Materials:
-
This compound stock solution (e.g., 1 mM in ethanol or DMF)
-
Metal salt stock solution (e.g., 1 mM aqueous solution of CuCl₂, NiSO₄, etc.)
-
A series of buffers covering a wide pH range (e.g., Acetate pH 4-5.5, MES pH 5.5-6.7, HEPES pH 6.8-8.2)
-
Dilute HCl and NaOH for fine pH adjustments
-
Calibrated pH meter
-
UV-Vis spectrophotometer and cuvettes
Methodology:
-
Prepare a Series of Buffered Solutions: In separate vials, prepare a series of solutions (e.g., 10 mL each) with a constant concentration of the metal and ligand, but in different buffers. For example, to make a 10 mL final solution, add:
-
1 mL of 1 mM Metal Salt stock
-
1 mL of 1 mM Ligand stock
-
8 mL of the desired buffer (e.g., pH 4.0 Acetate)
-
-
Equilibrate: Allow the solutions to equilibrate for a set amount of time (e.g., 30 minutes) at a constant temperature.
-
Measure pH: Accurately measure and record the final pH of each solution.
-
Spectrophotometric Scan: For each solution, perform a full UV-Vis wavelength scan (e.g., from 300 to 800 nm) to identify the wavelength of maximum absorbance (λ_max) for the formed complex.
-
Measure Absorbance: Measure the absorbance of each solution at the determined λ_max.
-
Plot and Analyze: Plot the measured Absorbance (y-axis) against the final measured pH (x-axis). The resulting graph will show the optimal pH range for complexation, which corresponds to the plateau of maximum absorbance.
Workflow for pH Optimization
This diagram illustrates the systematic process for determining the optimal pH for complexation.
Caption: Experimental workflow for pH optimization.
Data Summary Table
The optimal pH is highly dependent on the specific metal ion due to differences in Lewis acidity and the pH at which hydrolysis occurs. The following table provides expected starting ranges for common transition metals. Experimental verification is essential.
| Metal Ion | Typical Charge | Expected Optimal pH Range | Notes |
| Copper (Cu²⁺) | +2 | 4.5 - 6.5 | Prone to hydroxide precipitation above pH 7. Often forms intensely colored complexes. |
| Nickel (Ni²⁺) | +2 | 5.0 - 7.5 | Generally stable over a slightly broader range than copper. |
| Cobalt (Co²⁺) | +2 | 5.0 - 7.0 | Can be sensitive to air oxidation to Co(III) at higher pH. Consider inert atmosphere.[7] |
| Zinc (Zn²⁺) | +2 | 6.0 - 8.0 | Colorless complexes. Requires non-spectrophotometric methods for optimization (e.g., potentiometry, NMR). |
| Iron (Fe³⁺) | +3 | 2.5 - 4.0 | Highly acidic to prevent precipitation of iron(III) hydroxide (rust). |
References
- BenchChem. (n.d.). Troubleshooting metal complex formation with 2-Hydroxy-5-methylisophthalaldehyde ligands. Retrieved from a BenchChem technical support document.
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Bruno, G., Lanza, S., Nicoló, F., & Rosace, G. (2002). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 10), o608–o609. Available at: [Link]
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ResearchGate. (n.d.). 31 questions with answers in METAL COMPLEXATION. Science topic. Available at: [Link]
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JoVE. (2024). Complexation Equilibria: Factors Influencing Stability of Complexes. Available at: [Link]
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Wilfinger, W. W., Mackey, K., & Chomczynski, P. (1997). Effect of pH and ionic strength on the spectrophotometric assessment of nucleic acid purity. BioTechniques, 22(3), 474–481. Available at: [Link]
-
Dangi, V., et al. (2022). A pH Responsive and Selective Complex Formation analysis of Catechol Based Dipodal Chelator ligand N1,N3-bis(2-(((Z)-2,3-dihydroxybenzylidene)amino)ethyl) malonamide with Trivalent Metal Ions. Journal of Molecular Structure, 1265, 133405. Available at: [Link]
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Inorganic Chemistry LibreTexts. (2023). Reactions of Metal Complexes in Solution. Available at: [Link]
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ResearchGate. (2002). This compound. Request PDF. Available at: [Link]
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Dr. K's Chem Pages. (2020). Complexation part 2: Answers to common questions about complexes. YouTube. Available at: [Link]
-
Quora. (2022). What is the effect of pH on absorbance in spectrophotometric titration?. Available at: [Link]
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Onufriev, A., & Alexov, E. (2013). The Role of Protonation States in Ligand-Receptor Recognition and Binding. PMC. Available at: [Link]
- Jayaraju, A., et al. (2012). Synthesis, characterization and biological evaluation of novel dithiocarbamate metal complexes. Der Pharma Chemica, 4(4), 1191-1194.
- Takeshita, Y., et al. (2021). Accurate spectrophotometric pH measurements made directly in the sample bottle using an aggregated dye perturbation approach. Limnology and Oceanography: Methods, 19(8), 559-571.
-
Hospital, A., et al. (2021). Changes in Protonation States of In-Pathway Residues can Alter Ligand Binding Pathways Obtained From Spontaneous Binding Molecular Dynamics Simulations. Frontiers in Molecular Biosciences. Available at: [Link]
- Onwudiwe, D., & Ajibade, P. (2010).
- Ram, G., & Bhat, A. (1994). Synthesis and Characterization of Poly(Thiooxamide) Metal Complexes. Semantic Scholar.
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Singh, N., & Srivastava, A. (2004). Studies on biologically active complexes of cobalt(II) and nickel(II) with dithiooxamide-derived ligands. Transition Metal Chemistry, 29, 435-439. Available at: [Link]
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ResearchGate. (2010). Synthesis and characterization of metal complexes of N-alkyl-N-phenyl dithiocarbamates. Request PDF. Available at: [Link]
-
Kiefer, G. E., & Sherry, A. D. (2010). Synthesis, Relaxometric and Photophysical Properties of a New pH-Responsive MRI Contrast Agent: The Effect of Other Ligating Groups on Dissociation of a p-Nitrophenolic Pendant Arm. PMC. Available at: [Link]
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Schrödinger. (2024). Small Molecule Protonation State Enumeration and pKa Prediction. Available at: [Link]
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Abuga, K. O., & Muriithi, N. B. (2009). The optimum pH for the derivative spectrophotometric determination of co-trimoxazole in binary mixtures. East and Central African Journal of Pharmaceutical Sciences, 12(3), 79-83. Available at: [Link]
-
Faivre-Chauvet, A., et al. (2005). Synthesis and metal complexation properties of Ph-DTPA and Ph-TTHA: novel radionuclide chelating agents for use in nuclear medicine. Organic & Biomolecular Chemistry, 3(3), 474-82. Available at: [Link]
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Onufriev, A. V., & Alexov, E. (2013). Protonation and pK changes in protein-ligand binding. PMC. Available at: [Link]
- Al-Adilee, K. J., & Al-Jibouri, M. N. (2022).
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Evans, W. J., et al. (2020). Synthesis and crystallographic characterization of di-phenyl-amide rare-earth metal complexes Ln(NPh2)3(THF)2 and [(Ph2N)2Ln(μ-NPh2)]2. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 9), 1447–1453. Available at: [Link]
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- 5. A pH Responsive and Selective Complex Formation analysis of Catechol Based Dipodal Chelator ligand N1,N3-bis(2-(((Z)-2,3-dihydroxybenzylidene)amino)ethyl) malonamide with Trivalent Metal Ions – Oriental Journal of Chemistry [orientjchem.org]
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Minimizing interference from other ions in spectrophotometric analysis with N,N'-Dibenzyldithiooxamide
Welcome to the technical support guide for utilizing N,N'-Dibenzyldithiooxamide (DBDTO) in spectrophotometric analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of ionic interference and achieve accurate, reproducible results.
Introduction: The Power and Challenge of DBDTO
This compound is a highly effective chromogenic reagent for the spectrophotometric determination of various metal ions, most notably copper(II) and platinum-group metals.[1][2][3] Its utility stems from the formation of intensely colored and stable metal-ligand complexes that can be quantified using UV-Vis spectrophotometry. The core of this reaction is the dithiooxamide functional group, which chelates with metal ions.
However, the very reactivity that makes DBDTO a sensitive reagent also renders it susceptible to interference from other ions present in the sample matrix. These interferences can lead to significant analytical errors, such as overestimated concentrations or inconsistent readings. This guide provides a structured approach to identifying, understanding, and mitigating these interferences to ensure the integrity of your analytical results.
Troubleshooting Guide: From Unexpected Results to Solutions
This section addresses common problems encountered during spectrophotometric analysis with DBDTO. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable solutions.
Question 1: My absorbance readings are unexpectedly high or unstable. Is this interference?
Possible Causes:
-
Presence of Interfering Cations: Several metal ions can form colored complexes with DBDTO, leading to a positive interference (artificially high readings). Common interfering ions include nickel(II), cobalt(II), and other transition metals.[1]
-
Precipitation: High concentrations of certain ions or an incorrect pH can cause the metal-DBDTO complex or the reagent itself to precipitate out of solution, leading to unstable or drifting absorbance readings.
-
Matrix Effects: Components of your sample matrix (e.g., high salt concentrations, organic molecules) can influence the complex formation or the spectrophotometric measurement.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high or unstable absorbance.
Question 2: How can I selectively measure my target analyte (e.g., Copper) when other interfering metals (e.g., Nickel, Cobalt) are present?
This is the most common challenge. The solution lies in creating experimental conditions where the formation of the target metal-DBDTO complex is favored while the formation of interfering complexes is suppressed. This is achieved primarily through pH control and the use of masking agents.
Strategy 1: pH Optimization
The stability of metal-DBDTO complexes is highly dependent on pH.[4] By adjusting the pH of your solution, you can often find a "sweet spot" where the complex with your target analyte is highly stable, while complexes with interfering ions are not.
Experimental Protocol: Determining Optimal pH
-
Prepare a Series of Buffers: Create a set of buffer solutions covering a range of pH values (e.g., from pH 2 to 10 using acetate or ammonia buffers).[5]
-
Analyte-Only Analysis: For each pH, prepare a solution containing a known concentration of your target analyte and the DBDTO reagent. Measure the absorbance at the characteristic λmax.
-
Interferent-Only Analysis: Repeat step 2 for each potential interfering ion.
-
Plot and Analyze: Plot Absorbance vs. pH for each ion. The optimal pH for your analysis is the range where the absorbance of the target analyte is maximal and the absorbance of the interfering ions is minimal.
Strategy 2: Chemical Masking
Masking involves adding a reagent that forms a stable, colorless complex with the interfering ion, preventing it from reacting with DBDTO. The choice of masking agent is critical.
Conceptual Diagram of Chemical Masking:
Caption: How a masking agent selectively sequesters an interferent.
Common Masking Agents and Their Targets:
| Interfering Ion | Recommended Masking Agent | Notes and Considerations |
| Fe(III) | Citrate, Tartrate, Fluoride | Citrate and tartrate are effective in slightly acidic to neutral solutions. Fluoride is also effective but can be corrosive. |
| Ni(II) | Cyanide (in alkaline solution) | Caution: Cyanide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. |
| Co(II) | Thiocyanate, EDTA | EDTA can also complex with the target analyte (e.g., copper), so stoichiometry must be carefully controlled. |
| Various Cations | Cation-exchange resin | Passing the sample through a suitable cation-exchange resin can remove a broad range of interfering cations before analysis.[6] |
Experimental Protocol: Applying a Masking Agent
-
Sample Preparation: To an aliquot of your sample, add the chosen masking agent. The concentration should be sufficient to complex all potential interfering ions.
-
pH Adjustment: Adjust the pH to the optimal range determined previously.
-
Reagent Addition: Add the this compound reagent solution.
-
Incubation: Allow sufficient time for the color of the target complex to fully develop.
-
Measurement: Measure the absorbance at the predetermined λmax against a reagent blank that includes the masking agent.
Frequently Asked Questions (FAQs)
Q1: What is the typical solvent for this compound? A: Due to its organic nature, DBDTO is typically dissolved in a water-miscible organic solvent like ethanol, acetone, or dimethylformamide (DMF) before being introduced to the aqueous sample solution.
Q2: How long is the color of the metal-DBDTO complex stable? A: The stability varies depending on the metal ion and the solution conditions (pH, solvent). For copper(II), the complex is generally stable for several hours, which is more than sufficient for analysis.[7] However, it is always best practice to measure absorbance within a consistent, predetermined time window after adding the reagent.
Q3: My reagent blank has a high background absorbance. What should I do? A: A high blank absorbance can be due to degraded or impure reagent. Prepare a fresh solution of this compound from a reliable source. Ensure the solvent used is of high purity (analytical or HPLC grade).
Q4: Can anions interfere with the analysis? A: Yes, certain anions can interfere. For example, strong complexing agents like EDTA or cyanide, if present in the original sample, can prevent the formation of the desired metal-DBDTO complex, leading to negative interference (artificially low readings). Other ions like nitrate or sulfate generally have a negligible effect at moderate concentrations.
Q5: What is the stoichiometry of the metal-to-ligand complex? A: The stoichiometry, or the molar ratio of the metal to the ligand, is often 1:2 (Metal:DBDTO).[8] However, other ratios, such as 1:1, can also form depending on the specific metal and reaction conditions.[1] It is advisable to perform a mole-ratio or Job's plot study to confirm the stoichiometry under your specific experimental conditions.
References
-
Hurley, F. H. (n.d.). A New Sensitive Reagent for the Spectrophotometric Determination of Copper. CORE. Retrieved from [Link]
-
Uddin, M., Shah, N., Hossain, M., & Islam, M. (2014). Copper and Mercury in Food, Biological and Pharmaceutical Samples: Spectrophotometric Estimation as Cu(DDTC)2. American Journal of Analytical Chemistry, 5, 1013-1024. Retrieved from [Link]
-
Reddy, K. J., Kumar, A., & Reddy, A. V. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF COPPER IN VARIOUS ENVIRONMENTAL SAMPLES USING GREEN REAGENT. Retrieved from [Link]
-
Al-Adilee, K. J., & Hameed, M. A. A. (2018). Spectrophotometric Determination of Micro Amount of Copper (II) Using a New of (Azo) Derivative, Study of Thermodynamic Functions and Their Analytical Application. Journal of Physics: Conference Series, 1032, 012036. Retrieved from [Link]
-
Fregona, D., Biondi, B., & Faraglia, G. (2002). This compound. Acta Crystallographica Section C, 58(Pt 10), o608–o609. Retrieved from [Link]
-
Aliyeva, R. A., et al. (2017). Extraction and spectrophotometric determination of copper (ii) with 1-(2-metoxiphenylamin)-3- metoksipropanthiol. MOJ Biorg Org Chem, 1(5). Retrieved from [Link]
-
Kassim, A. M. (2011). The optimum pH for the derivative spectrophotometric determination of co-trimoxazole in binary mixtures. African health sciences, 11(1), 110–115. Retrieved from [Link]
-
Arora, T., Agnihotri, N., & Azam, M. (2025). AN EXPOSITION ON SPECTROPHOTOMETRIC DETERMINATION OF PLATINUM GROUP METALS. Journal of the Chilean Chemical Society, 70(1), 6294-6308. Retrieved from [Link]
-
Tiekink, E. R., & Yeap, C. S. (2021). Dithiocarbamate Complexes of Platinum Group Metals: Structural Aspects and Applications. Molecules (Basel, Switzerland), 26(11), 3169. Retrieved from [Link]
-
Matsuba, Y., & Takahashi, Y. (1970). Spectrophotometric determination of copper with N,N,N',N'-tetraethylthiuram disulfide and an application of this method for studies on subcellular distribution of copper in rat brain. Analytical biochemistry, 36(1), 182–191. Retrieved from [Link]
-
Chamsaz, M., et al. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF NITRITE USING DIPHENYLAMINE AS COMPLEXING AGENT. Retrieved from [Link]
-
Ghaedi, M., Shokrollahi, A., & Salimian, M. (2008). Selective and sensitized spectrophotometric determination of trace amounts of Ni(II) ion using alpha-benzyl dioxime in surfactant media. Journal of hazardous materials, 155(1-2), 127–133. Retrieved from [Link]
-
Jacobs, W. D. (1961). Spectrophotometric Determination of Platinum with N,N´-Bis(3-dimethylaminopropyl)dithiooxamide. Simultaneous Determination of Platinum and Palladium. Analytical Chemistry, 33(9), 1279–1281. Retrieved from [Link]
-
Mori, I., et al. (2001). Spectrophotometric Determination of Oxalate Ion with N,N′-Diethyl-N,N′-[[4,4′-dihydroxy-1,1′-binaphthalene]-3,3′-diyl]bisbenzamide and Copper(II). Analytical Sciences, 17(8), 995-998. Retrieved from [Link]
-
Mori, I., et al. (2001). Spectrophotometric determination of oxalate ion with N,N'-diethyl-N,N'-[[4,4'-dihydroxy-1,1'-binaphthalene]-3,3'-diyl]bisbenzamide and copper(II). Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 17(8), 995–998. Retrieved from [Link]
-
Zhang, W., et al. (2022). Synthesis and Application Dichalcogenides as Radical Reagents with Photochemical Technology. International Journal of Molecular Sciences, 23(19), 11847. Retrieved from [Link]
-
Rezaei, B., Sadeghi, E., & Meghdadi, S. (2009). Nano-level determination of copper with atomic absorption spectrometry after pre-concentration on N,N-(4-methyl-1,2-phenylene)diquinoline-2-carboxamide-naphthalene. Journal of hazardous materials, 168(2-3), 787–792. Retrieved from [Link]
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Stability of N,N'-Dibenzyldithiooxamide solutions for analytical use over time
Welcome to the technical support center for N,N'-Dibenzyldithiooxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and validated protocols for the effective use of this compound solutions in analytical applications.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound solutions.
Q1: What is the expected shelf-life of a prepared this compound solution?
The stability of this compound solutions is highly dependent on the solvent, storage conditions, and the presence of contaminants. While specific long-term stability data for this compound is not extensively published, experience with similar dithiooxamide derivatives suggests that solutions may not be stable for extended periods. For instance, solutions of N,N'-bis(β-1-piperazylethyl) dithiooxamide are noted to be unstable from one day to the next, necessitating daily preparation.[1] For applications requiring high accuracy and reproducibility, it is best practice to prepare fresh solutions daily.
Q2: What are the recommended solvents for dissolving this compound?
Thioamides, the chemical class to which this compound belongs, are generally stable in aprotic organic solvents.[2]
-
Recommended: Dichloromethane, benzene, and ethyl acetate are suitable choices.[2]
-
Use with Caution: Acetonitrile (ACN) can be a good polar aprotic option.[2]
-
Avoid: Nucleophilic solvents like methanol can be problematic and may react with the thioamide group.[2] Alkaline aqueous media should also be avoided as they can cause deprotonation and subsequent structural changes.[2]
Q3: What are the optimal storage conditions for this compound solutions?
To maximize the shelf-life of your this compound solution, adhere to the following storage conditions:
-
Temperature: Store solutions at low temperatures, such as in a refrigerator (2-8 °C), to slow down potential degradation reactions.[2]
-
Light: Protect the solution from light by storing it in an amber glass vial or by wrapping the container in aluminum foil. Photodegradation can be a concern for many organic reagents.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage. This minimizes oxidation of the sulfur atoms in the thioamide group.
-
Container: Use a tightly sealed container to prevent solvent evaporation, which would alter the concentration of the reagent.[3]
Q4: What are the visible signs of this compound solution degradation?
Degradation of your this compound solution may be indicated by:
-
Color Change: A noticeable change in the color of the solution.
-
Precipitation: The formation of a precipitate, which could indicate insolubility or the formation of degradation products.
-
Reduced Performance: In analytical applications, a decrease in signal intensity or a lack of reproducibility in results can be a key indicator of reagent degradation.
II. Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the use of this compound solutions.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or non-reproducible analytical results. | 1. Reagent Degradation: The solution may have degraded due to age, improper storage, or exposure to light/air. 2. Solvent Effects: The choice of solvent may be affecting the stability or reactivity of the reagent.[4][5] 3. Incorrect pH: The pH of the reaction mixture may be unsuitable, leading to instability of the thioamide or the resulting complex. | 1. Prepare Fresh Solution: Discard the old solution and prepare a fresh one, especially if it is more than a day old.[1] 2. Verify Solvent Choice: Ensure you are using a recommended aprotic solvent. If using a polar solvent, consider acetonitrile over alcohols.[2] 3. Control pH: Buffer the reaction medium to the optimal pH for your specific application. Avoid strongly alkaline conditions. |
| Decreased signal intensity in spectrophotometric assays. | 1. Lower Active Reagent Concentration: The this compound has likely degraded over time. 2. Oxidation: The thioamide sulfur atoms may have been oxidized, reducing the reagent's ability to form the desired complex.[6] | 1. Use Freshly Prepared Solution: This is the most reliable way to ensure the correct concentration of active reagent. 2. Perform a Stability Check: Follow the protocol in Section III, Part C to assess the stability of your solution over your typical experimental timeframe. |
| Precipitate forms in the solution upon storage. | 1. Poor Solubility: The reagent may not be fully soluble in the chosen solvent at the storage temperature. 2. Solvent Evaporation: The container may not be sealed properly, leading to increased concentration and precipitation.[3] 3. Degradation Product: The precipitate could be an insoluble product of a degradation reaction. | 1. Warm Solution Gently: Before use, allow the solution to come to room temperature and gently agitate to redissolve any precipitate. If it does not redissolve, discard it. 2. Ensure Proper Sealing: Use high-quality vials with secure caps. Parafilm can be used for extra security. 3. Filter the Solution: If the precipitate is suspected to be a degradation product, the solution can be filtered, but it is safer to prepare a fresh solution. |
| Unexpected color formation or discoloration of the stock solution. | 1. Oxidative Degradation: Thioamides can undergo oxidation, which may lead to colored byproducts.[6] 2. Contamination: The solution may have been contaminated with trace metals or other reactive species. | 1. Discard the Solution: A change in the stock solution's color is a strong indicator of degradation. 2. Use High-Purity Solvents and Glassware: Ensure that all solvents are of analytical grade and that glassware is scrupulously cleaned to avoid contamination. |
III. Technical Protocols
A. Protocol for Preparation of this compound Stock Solution (1 mg/mL)
Materials:
-
This compound (solid)
-
Anhydrous, analytical grade dichloromethane (or other suitable aprotic solvent)
-
Calibrated analytical balance
-
Volumetric flask (e.g., 10 mL or 25 mL), Class A
-
Glass beaker and spatula
-
Ultrasonic bath (optional)
Procedure:
-
Accurately weigh 10.0 mg of this compound using an analytical balance and transfer it to a 10 mL volumetric flask.
-
Add approximately 5-7 mL of dichloromethane to the flask.
-
Gently swirl the flask to dissolve the solid. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
-
Once the solid is completely dissolved, allow the solution to return to room temperature.
-
Carefully add dichloromethane to the flask until the bottom of the meniscus is level with the calibration mark.
-
Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Transfer the solution to a clean, dry, and appropriately labeled amber glass vial with a tight-fitting cap for storage.
B. Recommended Storage Procedures
-
Short-Term Storage (up to 24 hours): Store the solution in a refrigerator at 2-8 °C.
-
Long-Term Storage (not generally recommended): If longer-term storage is attempted, degas the solvent before preparation, and consider flushing the headspace of the storage vial with an inert gas like argon or nitrogen before sealing. Store at -20 °C.
-
Labeling: Always label the storage vial with the compound name, concentration, solvent, preparation date, and your initials.
C. Workflow for Assessing Solution Stability
This protocol provides a framework for users to determine the stability of their this compound solutions under their specific laboratory conditions.
Objective: To monitor the performance of the this compound solution over a defined period by spectrophotometrically measuring its reaction with a target analyte (e.g., Copper(II)).
Procedure:
-
Prepare a Fresh Solution: Prepare a stock solution of this compound as described in Protocol A. This will be your "Time 0" standard.
-
Initial Measurement (Time 0): Immediately after preparation, perform your standard analytical assay. For example, react a known concentration of a Copper(II) standard with your freshly prepared reagent solution and measure the absorbance at the wavelength of maximum absorption (λmax). Record this absorbance value as A₀.
-
Store the Solution: Store the remaining stock solution under your desired conditions (e.g., refrigerated, at room temperature on the benchtop, etc.).
-
Periodic Measurements: At regular intervals (e.g., 4, 8, 24, 48 hours), take an aliquot of the stored stock solution and repeat the exact same analytical assay with the same concentration of the Copper(II) standard. Record the absorbance values as Aₓ, where 'x' is the time in hours.
-
Data Analysis: Calculate the percentage of remaining reagent activity at each time point using the following formula: % Activity = (Aₓ / A₀) * 100
-
Set Acceptance Criteria: Establish a threshold for acceptable performance (e.g., the solution is considered stable if the activity remains above 95%). This will define the practical shelf-life of the solution for your specific application.
Data Summary Table:
| Time Point (hours) | Absorbance (Aₓ) | % Activity Remaining |
| 0 | Record A₀ | 100% |
| 4 | Record A₄ | (A₄ / A₀) * 100 |
| 8 | Record A₈ | (A₈ / A₀) * 100 |
| 24 | Record A₂₄ | (A₂₄ / A₀) * 100 |
| 48 | Record A₄₈ | (A₄₈ / A₀) * 100 |
IV. Visualizations
A. Potential Degradation Pathway
The primary degradation pathway for thioamides in the presence of oxygen and/or other oxidants involves the sulfur atom. This can lead to the formation of less active or inactive species.
Caption: Workflow for validating the stability of analytical solutions.
V. References
-
W. D. Jacobs & J. H. Yoe. (n.d.). A New Sensitive Reagent for the Spectrophotometric Determination of Copper. CORE. Retrieved from [Link]
-
ResearchGate. (2013). Stability of thioamides?. Retrieved from [Link]
-
M. W. L. K. M. D. M. D. P. K. H. S. B. &. A. J. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI. Retrieved from [Link]
-
Alen Albreht et al. (2013). Stability of thioamides? ResearchGate. Retrieved from [Link]
-
Waggoner, D. R., & Yoe, J. H. (1959). Spectrophotometric Determination of Copper. CORE. Retrieved from [Link]
-
Mohamed, G. G., & El-Gamel, N. E. A. (2001). Solvent effects on the thioamide rotational barrier: an experimental and theoretical study. Journal of Physical Organic Chemistry, 14(5), 277-285. Retrieved from [Link]
-
Eawag. (2006). Thioacetamide Degradation Pathway. Eawag-BBD. Retrieved from [Link]
-
ResearchGate. (2017). Degradation Pathway. Retrieved from [Link]
-
Shukla, D., & Sayyed, F. B. (2017). Degradation Pathway. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2012). Degradation Pathway. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Degradation Pathway. Retrieved from [Link]
-
Barnes, A. R. (2017). Degradation Pathway. ResearchGate. Retrieved from [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Solvent effects on the thioamide rotational barrier: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thioacetamide Degradation Pathway [eawag-bbd.ethz.ch]
Troubleshooting low extraction efficiency in solvent extraction with N,N'-Dibenzyldithiooxamide
Welcome to the technical support center for solvent extraction applications utilizing N,N'-Dibenzyldithiooxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the experimental process. The information herein is structured to provide not only solutions but also the underlying scientific principles to empower your research.
I. Troubleshooting Guide: Diagnosing and Resolving Low Extraction Efficiency
Low extraction efficiency is a frequent impediment in solvent extraction protocols. This section provides a systematic approach to identifying and rectifying the root causes of this issue when using this compound as the extractant.
Problem 1: Incomplete Metal Ion Extraction
Symptom: The concentration of the target metal ion in the aqueous phase remains high after extraction, resulting in a low distribution ratio.
Possible Causes & Solutions:
-
Suboptimal pH of the Aqueous Phase: The formation of the metal-ligand complex is highly pH-dependent. The dithiooxamide functional groups of this compound require a specific pH range to deprotonate and effectively chelate the metal ion.
-
Troubleshooting Steps:
-
Verify pH: Use a calibrated pH meter to accurately measure the pH of the aqueous phase before and after the addition of the sample.
-
Optimize pH: Conduct a series of small-scale extractions across a pH range to determine the optimal value for your specific metal ion. The ideal pH is often a compromise between ligand deprotonation and the prevention of metal hydroxide precipitation.
-
Buffering: Employ a suitable buffer system to maintain the optimal pH throughout the extraction process.
-
-
-
Insufficient Ligand Concentration: The stoichiometry of the metal-ligand complex dictates the required amount of this compound. An insufficient concentration will lead to incomplete complexation.
-
Troubleshooting Steps:
-
Review Stoichiometry: Consult literature for the known stoichiometry of the complex between your target metal and dithiooxamide-based ligands.
-
Increase Ligand Concentration: Systematically increase the concentration of this compound in the organic phase and observe the effect on the distribution ratio. Be mindful of the ligand's solubility limit in the chosen solvent.
-
-
-
Poor Solvent Choice: The polarity of the organic solvent plays a crucial role in both dissolving the this compound and stabilizing the resulting metal complex.[1][2]
-
Troubleshooting Steps:
-
Solvent Polarity Matching: Select a solvent that effectively solubilizes the non-polar this compound while also promoting the partitioning of the formed complex from the aqueous phase. Common choices include chloroform, dichloromethane, and toluene.
-
Solvent Screening: If efficiency remains low, perform a solvent screening study with a range of solvents of varying polarities.
-
-
-
Kinetic Hindrances: The formation of the metal-ligand complex may be slow, requiring sufficient time for the reaction to reach equilibrium.
-
Troubleshooting Steps:
-
Increase Shaking Time: Extend the duration of mixing the aqueous and organic phases to ensure adequate time for complex formation and phase transfer.
-
Increase Temperature: Gently warming the extraction system (if the complex is thermally stable) can increase the rate of reaction. However, this must be carefully controlled to avoid solvent loss or degradation of the ligand.
-
-
Problem 2: Emulsion Formation at the Aqueous-Organic Interface
Symptom: A stable or slow-breaking emulsion forms between the two phases, preventing clean separation and leading to cross-contamination and inaccurate results.
Possible Causes & Solutions:
-
High Agitation Speed: Vigorous shaking can create fine droplets that are slow to coalesce.
-
Troubleshooting Steps:
-
Gentle Inversion: Instead of vigorous shaking, use a gentle inversion technique for a longer duration to facilitate mass transfer without creating a stable emulsion.
-
Mechanical Stirring: For larger volumes, controlled mechanical stirring at a moderate speed can be more effective than shaking.
-
-
-
Presence of Surfactants or Particulate Matter: Impurities in the sample or reagents can act as emulsifying agents.
-
Troubleshooting Steps:
-
Sample Filtration: Filter the aqueous sample through a suitable membrane filter (e.g., 0.45 µm) prior to extraction to remove any suspended solids.
-
Reagent Purity: Ensure high purity of all reagents, including the solvent and any pH buffers.
-
-
-
High Concentration of Extracted Species: A high concentration of the metal-ligand complex at the interface can sometimes stabilize emulsions.
-
Troubleshooting Steps:
-
Dilution: Dilute the initial sample to reduce the concentration of the metal ion.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic phase rather than a single extraction with a large volume.
-
-
Troubleshooting Flowchart for Low Extraction Efficiency
Caption: A decision-making flowchart for troubleshooting low extraction efficiency.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical application and theoretical aspects of using this compound in solvent extraction.
1. What is the mechanism of metal extraction with this compound?
The extraction mechanism involves the formation of a neutral chelate complex between the metal ion and the deprotonated this compound ligand. The two sulfur and two nitrogen atoms of the dithiooxamide core act as donor atoms, coordinating to the metal ion. The bulky benzyl groups enhance the lipophilicity of the complex, facilitating its transfer from the aqueous phase to the organic phase. The general equilibrium for this process can be represented as:
Mn+ (aq) + n HL (org) ⇌ MLn (org) + n H+ (aq)
Where Mn+ is the metal ion, and HL represents the this compound ligand.
Extraction Mechanism Visualization
Caption: General mechanism of metal ion extraction with this compound.
2. How do I choose the appropriate organic solvent?
The ideal solvent should possess the following characteristics:
-
High solubility for this compound and the resulting metal complex.
-
Low solubility in water to minimize solvent loss and aqueous phase contamination.
-
A significant density difference from the aqueous phase to ensure clean and rapid phase separation.
-
Chemical inertness towards the ligand, metal ion, and other components of the system.
-
A boiling point that allows for easy removal by evaporation if subsequent analysis requires a solid sample.
Quantitative Data Summary Table
| Parameter | Chloroform | Dichloromethane | Toluene |
| Density (g/mL) | 1.49 | 1.33 | 0.87 |
| Boiling Point (°C) | 61.2 | 39.6 | 110.6 |
| Polarity Index | 4.1 | 3.1 | 2.4 |
| Solubility in Water | Low | Low | Very Low |
3. What is the stability of this compound under acidic conditions?
Dithiooxamides can be susceptible to hydrolysis under strongly acidic conditions, which can lead to the degradation of the ligand and a decrease in extraction efficiency.[3] It is crucial to operate within the optimal pH range determined for your specific application. If extractions from highly acidic media are necessary, the stability of this compound should be experimentally verified under those conditions, for instance, by analyzing the ligand concentration in the organic phase over time.
4. Can this compound be regenerated and reused?
The regeneration of the ligand is often possible by stripping the metal ion from the organic phase. This is typically achieved by contacting the loaded organic phase with a highly acidic aqueous solution. The low pH protonates the ligand, breaking the metal-ligand complex and transferring the metal ion back into the aqueous phase. The regenerated ligand in the organic phase can then be washed and reused. The efficiency of this process depends on the stability of the ligand to the acidic stripping solution.
III. Experimental Protocols
Protocol 1: General Procedure for Solvent Extraction of a Metal Ion
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing the metal ion of interest at a known concentration. Adjust the pH to the predetermined optimal value using a suitable buffer or dilute acid/base.
-
Preparation of Organic Phase: Dissolve a calculated amount of this compound in the chosen organic solvent to achieve the desired concentration.
-
Extraction: In a separatory funnel, combine equal volumes of the prepared aqueous and organic phases.
-
Equilibration: Stopper the funnel and shake for a sufficient amount of time (e.g., 15-30 minutes) to allow for complete equilibration. Periodically vent the funnel to release any pressure buildup.
-
Phase Separation: Allow the phases to separate completely. If an emulsion forms, refer to the troubleshooting section.
-
Sample Collection: Carefully drain the aqueous phase. The organic phase now contains the extracted metal-ligand complex.
-
Analysis: Determine the concentration of the metal ion remaining in the aqueous phase and/or the concentration of the extracted metal in the organic phase using an appropriate analytical technique (e.g., AAS, ICP-MS).
Experimental Workflow Diagram
Caption: A step-by-step workflow for a typical solvent extraction experiment.
IV. References
-
ChemBK. (2024). n,n'-dibenzyldithio-oxamid. Retrieved from [Link]
-
PubMed. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025). Extraction of Dy(III) and Sm(III) with N,N'-dimethyl-N,N'-dioctylsuccinamide. Retrieved from [Link]
-
ResearchGate. (2007). This compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Innovative Extraction Techniques Using Deep Eutectic Solvents and Analytical Methods for the Isolation and Characterization of Natural Bioactive Compounds from Plant Material. Retrieved from [Link]
-
Wiley Online Library. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N'-Bis. Retrieved from [Link]
-
ResearchGate. (2008). The Analytical Applications of Dithizone. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of some N,N,N',N'-Tetraalkyl-3-Oxa-Pentane-1,5-Diamide and their Applications in Solvent Extraction. Retrieved from [Link]
-
ResearchGate. (2025). Extraction and speciation studies of new diglycolamides for selective recovery of americium by solvent extraction. Retrieved from [Link]
-
Scilit. (n.d.). N'-Tetraalkyl-3-Oxa-Pentane-1,5-Diamide and their Applications in Solvent Extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic features of solvent extraction by N,O-donor ligands of f-elements: a comparative study of diamides based on 1,10-phenanthroline and 2,2'-bipyridine. Retrieved from [Link]
-
ResearchGate. (2024). Solvent Extraction of Dy(III) and Nd(III) with an Unsymmetrical Pentanediamide Extractant. Retrieved from [Link]
-
Frontiers. (2022). Ab-initio evaluation of acid influence on chemical stability of hydrophilic diglycolamides. Retrieved from [Link]
-
PubMed. (1980). Solvent extraction method used in separating the protected product of synthetic oligodeoxyribonucleotides. Retrieved from [Link]
-
MDPI. (n.d.). Extraction of Lanthanides(III) from Nitric Acid Solutions with N,N'-dimethyl-N,N'-dicyclohexyldiglycolamide into Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids and Their Mixtures with Molecular Organic Diluents. Retrieved from [Link]
-
PubMed. (n.d.). The effect of regenerative periodontal therapy in preventing periodontal defects after the extraction of third molars: A systematic review and meta-analysis. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of N,N'-Dimethyl-N,N'-Dioctyl-3-Oxadiglycolamide and its Extraction Properties for Lanthanides. Retrieved from [Link]
-
ResearchGate. (2017). Lewis Acid stabilization and Activation of Primary N-Nitrosamides. Retrieved from [Link]
-
National Institutes of Health. (2020). Enhanced Separation of Neodymium and Dysprosium by Nonaqueous Solvent Extraction from a Polyethylene Glycol 200 Phase Using the Neutral Extractant Cyanex 923. Retrieved from [Link]
-
National Institutes of Health. (2023). A novel concentrated growth factor (CGF) and bio-oss based strategy for second molar protection after impacted mandibular third molar extraction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Dental pulp regeneration strategies: A review of status quo and recent advances. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation of n, n'-dibenzylethylenediamine. Retrieved from
-
PubMed. (n.d.). Characterization of the Acid Stability of Glycosidically Linked Neuraminic Acid: Use in Detecting de-N-acetyl-gangliosides in Human Melanoma. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solvent extraction method used in separating the protected product of synthetic oligodeoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Ab-initio evaluation of acid influence on chemical stability of hydrophilic diglycolamides [frontiersin.org]
Side reactions and byproducts in the synthesis of N,N'-Dibenzyldithiooxamide
Welcome to the technical support center for the synthesis of N,N'-Dibenzyldithiooxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, anticipate potential challenges, and implement effective solutions to achieve high-yield, high-purity this compound.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via the nucleophilic substitution of benzyl chloride with dithiooxamide (also known as rubeanic acid). This reaction is generally carried out in the presence of a base to deprotonate the dithiooxamide, thereby increasing its nucleophilicity. While the reaction appears straightforward, several factors can influence its outcome, leading to side reactions and the formation of undesirable byproducts. This guide will dissect these potential issues and provide actionable solutions.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
A diminished or complete lack of your desired product is a common frustration. The root cause often lies in the reactivity of the starting materials or suboptimal reaction conditions.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation of Dithiooxamide | Dithiooxamide is a weak acid and requires a sufficiently strong base for complete deprotonation. Incomplete deprotonation leads to a low concentration of the active nucleophile. | Use a strong base such as sodium hydroxide or potassium carbonate. Ensure the base is fully dissolved and the dithiooxamide is allowed to react with the base before the addition of benzyl chloride. |
| Poor Quality of Benzyl Chloride | Benzyl chloride is susceptible to hydrolysis, forming benzyl alcohol, and can contain impurities like benzaldehyde from its manufacturing process. These impurities can consume the base and lead to side reactions. | Use freshly distilled or high-purity benzyl chloride. Store it under anhydrous conditions to prevent hydrolysis. |
| Suboptimal Reaction Temperature | The reaction rate is temperature-dependent. Too low a temperature will result in a sluggish reaction, while excessively high temperatures can promote side reactions and decomposition. | The optimal temperature should be determined empirically, but starting at room temperature and gently heating to 40-50°C is a reasonable approach. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to unreacted starting materials and the formation of mono-substituted byproducts. | A slight excess of benzyl chloride (1.1 to 1.2 equivalents per N-H bond) is often used to ensure complete disubstitution of the dithiooxamide. |
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a white, insoluble byproduct in my reaction mixture. What could it be?
A1: A common insoluble byproduct is the unreacted starting material, dithiooxamide, which has poor solubility in many organic solvents. This indicates an incomplete reaction, likely due to insufficient base or poor quality of the benzyl chloride. Another possibility, though less common, is the formation of polymeric materials if the reaction conditions are too harsh.
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure your dithiooxamide and benzyl chloride are of high purity.
-
Optimize Base and Solvent: Use a stronger base or a solvent system that better solubilizes the deprotonated dithiooxamide intermediate. A phase-transfer catalyst can sometimes be beneficial in biphasic systems.
-
Filtration and Analysis: Filter the insoluble material and analyze it (e.g., by melting point or IR spectroscopy) to confirm its identity.
Q2: My final product is contaminated with a compound that has a similar Rf value on TLC. How can I effectively purify my this compound?
A2: Purification of this compound can be challenging due to the potential for closely related byproducts.
Purification Protocol:
-
Initial Work-up: After the reaction is complete, quench the reaction with water and extract the product into a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Column Chromatography: Silica gel column chromatography is the most effective method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is recommended.
-
Recrystallization: If column chromatography does not provide sufficient purity, recrystallization can be employed. Suitable solvents for recrystallization include ethanol, isopropanol, or a mixture of ethyl acetate and hexane.
Q3: Can over-alkylation occur, leading to byproducts with more than two benzyl groups?
A3: While dithiooxamide has two reactive N-H bonds for benzylation, the sulfur atoms also possess nucleophilic character.[1] Although less likely under standard conditions, it is conceivable that S-alkylation could occur, leading to the formation of a sulfonium salt, especially if a large excess of benzyl chloride is used or at elevated temperatures. This would result in a more polar, and likely water-soluble, byproduct.
Mitigation Strategy:
-
Carefully control the stoichiometry of the reactants. Avoid a large excess of benzyl chloride.
-
Maintain a moderate reaction temperature.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the main reaction pathway, a key side reaction, and a troubleshooting workflow.
Caption: Main synthetic route to this compound.
Caption: Hydrolysis of benzyl chloride, a common side reaction.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- CN104151220A - N,N'-dialkyl dithiooxamide as well as preparation method and application thereof - Google P
-
Synthesis of N,N'-Disubstituted Dithiooxamide Derivatives by the Modified Willgerodt–Kindler Reaction | Request PDF - ResearchGate. [Link]
-
Study of the Preparation of N,N′-Disubstituted Monothio Oxamide and Its Reaction with Diamines. [Link]
-
Dithiooxamide - Wikipedia. [Link]
-
Rubeanic acid - ChemBK. [Link]
-
Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)? - Quora. [Link]
-
Benzylic sulfide synthesis by C-S coupling - Organic Chemistry Portal. [Link]
-
Reactions of Benzyl Aryl Sulfides with Excess Active Halogen Reagents - Figshare. [Link]
-
This compound | Request PDF - ResearchGate. [Link]
-
This compound - PubMed. [Link]
-
Nucleophilicity of Sulfur Compounds - Chemistry LibreTexts. [Link]
-
DITHIOXAMIDE(RUBEANIC ACID) SOLUTION MSDS CAS-No. - Loba Chemie. [Link]
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC - PubMed Central. [Link]
-
“Thermal Peroxidation” of Dietary Pentapeptides Yields N-Terminal 1,2-Dicarbonyls. [Link]
-
Tautomeric preference in lumazines, deazalumazines, isoalloxazines and pyrimidines and its effect on the reactivity of alkyl groups - PubMed. [Link]
-
Synthesis and thermal decomposition of N,N-dialkoxyamides - RSC Publishing. [Link]
-
Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. [Link]
-
Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC - NIH. [Link]
-
Howell's Rubeanic Acid for Copper Deposits - StainsFile. [Link]
-
Conversion of benzyl chloride to dibenzyl disulfide under different conditions. [Link]
-
New thermal decomposition pathway for TATB - PMC - NIH. [Link]
-
-
Carboxylic Acid Derivatives: Amides Part #1 Nomenclature, Preparation & Hydrolysis. [Link]
-
-
Esterification of carboxylic acids by benzyl chloride using quaternary ammonium salts. [Link]
-
Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. [Link]
-
“Thermal Peroxidation” of Dietary Pentapeptides Yields N-Terminal 1,2-Dicarbonyls - NIH. [Link]
-
Dimeric Potassium Amide-Catalyzed α-Alkylation of Benzyl Sulfides and 1,3-Dithianes. [Link]
- CN109485587B - Method for preparing sulfoxide compound by one-step reaction of benzyl chloride compound and thiophenol under metal-free condition - Google P
Sources
Optimizing reaction time and temperature for N,N'-Dibenzyldithiooxamide synthesis
Technical Support Center: Synthesis of N,N'-Dibenzyldithiooxamide
Introduction
Welcome to the technical support guide for the synthesis of this compound (C₁₆H₁₆N₂S₂). This document is designed for chemistry professionals engaged in pharmaceutical research, drug development, and organic synthesis. This compound serves as a valuable building block and ligand in various chemical applications. The synthesis, while straightforward in principle, presents challenges related to reaction kinetics, temperature control, and byproduct formation.
This guide provides in-depth, experience-driven advice in a question-and-answer format to address common issues encountered during its preparation. Our goal is to empower you to optimize your synthetic protocols for higher yield, purity, and reproducibility.
Reaction Fundamentals: The Core Mechanism
The most common and efficient synthesis of this compound involves the reaction of dithiooxamide (also known as rubeanic acid) with two equivalents of benzylamine. The reaction is a nucleophilic substitution where the nitrogen atom of benzylamine attacks the electrophilic carbon atoms of the thiocarbonyl groups in dithiooxamide.
The reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol or methanol.[1][2] Controlling the temperature and reaction time is critical, as excessive heat or prolonged reaction can lead to the formation of undesired by-products.[1]
Below is a generalized workflow for the synthesis.
Caption: General experimental workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting material for this synthesis?
A1: The standard and most cost-effective precursors are dithiooxamide (rubeanic acid) and benzylamine. Dithiooxamide is commercially available and can be used in syntheses of various N,N'-disubstituted dithiooxamides. Ensure the purity of both starting materials, as impurities can inhibit the reaction or introduce contaminants into the final product.
Q2: Which solvent is optimal for this reaction?
A2: Ethanol is the most commonly cited solvent due to its ability to dissolve the reactants at elevated temperatures while allowing the product to precipitate upon cooling, simplifying isolation. Methanol is also a viable alternative.[2] For less reactive amines or to achieve higher reaction rates, a higher-boiling solvent like isopropanol or n-butanol could be considered, but this requires more careful temperature control to prevent byproduct formation.
Q3: Is a catalyst required for this reaction?
A3: Generally, no catalyst is needed. The reaction proceeds thermally. The basicity of benzylamine is sufficient to drive the nucleophilic substitution. Adding a stronger, non-nucleophilic base is generally not recommended as it can promote side reactions.
Q4: What is the expected physical appearance of this compound?
A4: Pure this compound is a white to off-white crystalline solid.[1] The crystal structure reveals a planar trans-dithiooxamide fragment.[3][4] Significant color (e.g., yellow or brown) in the final product typically indicates the presence of impurities or degradation products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis.
Q5: My reaction yield is very low or I've isolated no product. What went wrong?
A5: Low yield is a common issue that can stem from several factors. Use the following decision tree to diagnose the problem:
Caption: Troubleshooting workflow for low reaction yield.
-
Inadequate Reaction Time or Temperature: The reaction may be sluggish. Ensure you are refluxing at the correct temperature for your chosen solvent and monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the limiting reagent is a good indicator of completion.[5]
-
Stoichiometry: While a slight excess of benzylamine can ensure full consumption of dithiooxamide, a large excess can make purification difficult. An excess of the amine can sometimes lead to side reactions if not controlled.[6] A molar ratio of 1:2.2 (Dithiooxamide:Benzylamine) is a good starting point.
-
Product Solubility: If the product does not precipitate upon cooling, it may be too soluble in the solvent. Try concentrating the solution under reduced pressure or adding a co-solvent in which the product is insoluble (an anti-solvent), such as cold water.
Q6: The final product is yellow or brown. How can I improve its purity?
A6: A colored product indicates impurities, which are often a result of side reactions or degradation.
-
Cause - Overheating: Excessive heat or prolonged reaction times can cause the dithiooxamide core to decompose or lead to oxidative side reactions.[1] In analogous syntheses, extended heating is known to cause subsequent unwanted reactions like heterocyclization.[7]
-
Solution - Temperature Control: Reduce the reaction temperature or shorten the heating time. A temperature of 70-80°C is generally sufficient.[2] Strict monitoring by TLC is essential to stop the reaction once the starting material is consumed.[5]
-
Solution - Purification:
-
Recrystallization: This is the most effective method. A mixed solvent system, such as ethanol/water or dimethylformamide (DMF)/ethanol, can be effective. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly.
-
Activated Carbon: If the color is persistent, add a small amount of activated carbon to the hot solution during recrystallization, then filter it through celite while hot to remove the carbon and adsorbed impurities.
-
Q7: The reaction mixture has become a thick, un-stirrable slurry. What should I do?
A7: This typically happens when the product precipitates from the reaction mixture before the reaction is complete.
-
Cause: The product is highly insoluble in the reaction solvent at the given concentration.
-
Solution: Add more solvent to the flask to improve stirrability. This will keep more of the product in solution, allowing the reaction to proceed to completion. Be aware that this may require concentrating the mixture later to induce precipitation for isolation.
Optimization of Reaction Parameters
To achieve optimal results, systematically varying reaction parameters is crucial. The following table summarizes the expected impact of key variables.
| Parameter | Condition | Impact on Yield | Impact on Purity & Side Products |
| Temperature | Low (~50-60°C) | Lower yield due to slow kinetics. | High purity, minimal side products. |
| Moderate (~70-80°C) | Optimal. Good balance of reaction rate and yield. | Generally high purity. | |
| High (>90°C) | May decrease yield due to decomposition. | Increased risk of colored by-products and degradation.[1] | |
| Reaction Time | Short (1-2 hours) | Incomplete conversion, lower yield. | High purity, but contaminated with starting materials. |
| Moderate (3-6 hours) | Optimal. Usually sufficient for full conversion. | Good purity. | |
| Long (>8 hours) | No increase in yield; may decrease. | Higher potential for side product formation.[7] | |
| Stoichiometry | 1:2 (Dithiooxamide:Amine) | Risk of incomplete reaction if amine is lost. | High purity if reaction goes to completion. |
| (DTOA:Amine) | 1:2.2 | Optimal. Slight excess of amine drives reaction.[6] | Excellent purity; excess amine is easily washed away. |
| >1:2.5 | No significant yield benefit. | Makes purification more difficult; potential for side reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dithiooxamide (6.0 g, 0.05 mol).
-
Reagent Addition: Add 150 mL of ethanol to the flask. While stirring, add benzylamine (11.8 g, 0.11 mol, 2.2 equivalents).
-
Reaction: Heat the mixture to a gentle reflux (approximately 78°C) with continuous stirring. The solids should dissolve to form a clear solution, which may then become cloudy as the product begins to form.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 3-6 hours, as indicated by the consumption of dithiooxamide.
-
Isolation: Once complete, remove the heat source and allow the flask to cool to room temperature. A white or off-white precipitate will form. For maximum recovery, cool the flask in an ice bath for 30 minutes.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with two portions of cold ethanol (2x 25 mL) to remove any unreacted benzylamine and other soluble impurities.
-
Drying: Dry the product under vacuum at 50°C to a constant weight. The typical yield is 80-90%.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or a 1:1 mixture of DMF and ethanol) and heat the mixture gently until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and swirl. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if necessary): If carbon was used, filter the hot solution through a pre-warmed funnel containing a small plug of celite or filter paper to remove the carbon.
-
Crystallization: Cover the flask or beaker and allow the solution to cool slowly to room temperature. For best crystal formation, do not disturb the solution. Once at room temperature, place it in an ice bath to maximize crystal yield.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
-
ChemBK. (n.d.). n,n'-dibenzyldithio-oxamid. Retrieved from [Link]
-
Bruno, G., Lanza, S., Nicoló, F., & Rosace, G. (2002). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 10), o608–o609. [Link]
-
Kaur, P., Nisula, M., Detavernier, C., & Devi, A. (2023). Synthesis scheme for the preparation of dithiooxamide derivatives. ResearchGate. Retrieved from [Link]
- Shevchuk, M., et al. (2022). The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. International Journal of Molecular Sciences, 23(23), 15997.
- Google Patents. (2013). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.
-
ResearchGate. (2002). This compound. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of N,N'-didodecyldithiooxamide. Retrieved from [Link]
- Google Patents. (1956). US2732401A - Preparation of dithiooxamide.
-
Shevchuk, M., et al. (2022). The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2020). Optimization of reaction conditions for the synthesis of 4aa. Retrieved from [Link]
- Google Patents. (2015). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.
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- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Colorimetric Assays with N,N'-Dibenzyldithiooxamide
A Foreword from Your Application Scientist
Welcome to the technical support center for N,N'-Dibenzyldithiooxamide (DBDTO). As a Senior Application Scientist, I've seen the challenges researchers face when pushing the limits of assay sensitivity. DBDTO is a powerful chelating agent, a derivative of dithiooxamide, designed to enhance the colorimetric detection of specific metal ions, particularly transition metals like copper, palladium, and platinum. Its dibenzyl groups increase its hydrophobicity and can influence the stability and spectral properties of the resulting metal complexes compared to its parent compound, dithiooxamide.
This guide is structured to provide not just protocols, but a deeper understanding of the why behind each step. It is designed to empower you to troubleshoot effectively and optimize your assays with confidence. We will cover the fundamentals, provide a robust starting protocol, and then dive deep into a troubleshooting guide formatted to solve the specific issues you may encounter in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the foundational concepts of using this compound in your colorimetric assays.
Q1: What is this compound (DBDTO) and how does it work?
A1: this compound is a chelating agent. Its core structure, dithiooxamide, contains sulfur and nitrogen atoms that act as ligands, binding tightly to specific metal ions.[1][2] This binding action forms a stable, colored complex. The intensity of the color produced is directly proportional to the concentration of the metal ion in the sample, which can then be quantified using a spectrophotometer. The benzyl groups on the nitrogen atoms modify the molecule's solubility and the spectral properties of the metal complexes it forms.
Q2: What are the primary applications of DBDTO?
A2: DBDTO is primarily used for the sensitive colorimetric determination of transition metal ions. It is particularly noted for its reactivity with metals like copper(II), palladium(II), and platinum(II).[1] This makes it valuable in fields like pharmaceutical development for quantifying residual catalyst metals,[3] in environmental monitoring, and in materials science.
Q3: What is the key advantage of using DBDTO over other colorimetric reagents?
A3: The primary advantage lies in its potential for high sensitivity and selectivity. The formation of intensely colored complexes allows for the detection of very low concentrations of target metals. The specific structure of the DBDTO-metal complex can also result in a distinct absorption maximum (λmax), which helps to minimize interference from other components in the sample matrix.
Q4: How should I prepare and store DBDTO solutions?
A4: DBDTO is typically an orange to red crystalline powder.[2][4] It has limited solubility in water but is soluble in organic solvents like alcohols and acetone.[2] For stock solutions, dissolve DBDTO in an appropriate alcohol (e.g., ethanol) or another compatible organic solvent. Stock solutions should be stored in a cool, dark, and dry place to ensure stability.[5] We recommend storing stock solutions at -20°C for up to one month or -80°C for up to six months for maximum stability.[1] Always bring the solution to room temperature before use.
Q5: Why is pH control so critical in assays using DBDTO?
A5: pH is one of the most critical parameters in any assay involving chelation. The pH of the solution dictates the protonation state of the DBDTO molecule and the speciation of the metal ion.[6][7] The complex formation is often highly pH-dependent, with an optimal pH range for maximum color development.[8][9] Outside this range, you may see incomplete complex formation or the formation of unwanted side products, leading to low sensitivity and poor reproducibility.[6]
Section 2: General Experimental Protocol & Workflow
This section provides a detailed, step-by-step methodology for a typical colorimetric assay. This should be considered a starting point for your specific application and analyte.
Experimental Workflow Overview
The following diagram illustrates the general workflow for using DBDTO in a colorimetric assay.
Caption: General workflow for a DBDTO-based colorimetric assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
DBDTO Stock Solution (e.g., 1 mg/mL): Weigh 10 mg of this compound powder and dissolve it in 10 mL of absolute ethanol. Mix until fully dissolved. Store in a tightly sealed amber vial at -20°C.
-
Assay Buffer: Prepare a buffer solution appropriate for your target analyte. The pH must be optimized. For many transition metals, a slightly acidic to neutral pH (e.g., pH 4.0-7.0) is a good starting point. Acetate or phosphate buffers are common choices.
-
Analyte Standards: Prepare a series of standards of your target metal ion by diluting a certified stock solution in the same matrix as your samples (e.g., deionized water, buffer).
-
-
Assay Procedure (96-well plate format):
-
Blank: To a well, add 50 µL of the sample matrix (without the analyte).
-
Standards: To separate wells, add 50 µL of each analyte standard in increasing concentrations.
-
Samples: To the remaining wells, add 50 µL of your unknown samples.
-
Buffer Addition: Add 100 µL of the optimized Assay Buffer to all wells.
-
Reaction Initiation: Add 50 µL of the DBDTO working solution (a dilution of the stock solution in the assay buffer) to all wells.
-
Incubation: Mix the plate gently on a plate shaker for 30 seconds. Incubate at room temperature for 15-30 minutes, protected from light. The optimal incubation time should be determined experimentally.
-
Measurement: Read the absorbance of the plate at the predetermined wavelength of maximum absorbance (λmax) for the specific DBDTO-metal complex.
-
-
Data Analysis:
-
Subtract the absorbance value of the Blank from all Standard and Sample readings.
-
Plot the background-subtracted absorbance of the Standards against their known concentrations.
-
Perform a linear regression to generate a standard curve.
-
Use the equation of the line to calculate the concentration of the analyte in your unknown samples.
-
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues in a question-and-answer format.
Troubleshooting Decision Tree
This flowchart provides a logical path to diagnose common experimental problems.
Caption: A decision tree for troubleshooting common assay issues.
Q: Why is my colorimetric signal weak or non-existent, even with high concentrations of my analyte?
A: This is a common issue that typically points to a problem with the reaction chemistry.
-
Cause 1: Degraded DBDTO Reagent. DBDTO, especially in solution, can degrade over time if not stored properly.
-
Cause 2: Incorrect Assay pH. The formation of the DBDTO-metal complex is highly dependent on pH.[6][8] If the pH is too acidic or too alkaline, the complex will not form efficiently.
-
Solution: Verify the pH of your assay buffer with a calibrated pH meter. It is crucial to perform a pH optimization experiment by testing a range of pH values to find the optimal condition for your specific analyte and matrix.
-
-
Cause 3: Insufficient Incubation Time or Reagent Concentration. The reaction may not have reached completion.
-
Solution: Perform a time-course experiment to determine the point at which the absorbance plateaus. Also, consider running a titration experiment with varying concentrations of DBDTO to ensure it is not the limiting reagent.
-
Q: Why am I observing high background noise or color in my blank/zero-analyte wells?
A: High background can mask your true signal and reduce the dynamic range of the assay.
-
Cause 1: Contaminated Reagents. The water, buffer, or organic solvent used to prepare reagents may be contaminated with interfering metal ions.
-
Solution: Use high-purity, metal-free water and analytical grade reagents. Test each component of your assay individually to identify the source of contamination.
-
-
Cause 2: Non-specific Reactions or Reagent Instability. In some cases, the DBDTO reagent itself may produce a slight color in the assay buffer over time, especially under suboptimal pH conditions or when exposed to light.
-
Solution: Ensure the assay is protected from light during incubation. Read the plate immediately after the optimal incubation time is reached. Re-evaluate the pH of your assay buffer.
-
Q: My results are not reproducible. Why is there high variability between replicate wells or different experiments?
A: Poor reproducibility often stems from procedural inconsistencies or environmental factors.
-
Cause 1: Inconsistent Pipetting. Small errors in pipetting volumes of samples, standards, or reagents can lead to significant variability.
-
Solution: Ensure your pipettes are calibrated regularly. Use fresh tips for each sample and standard. Pay close attention to consistent technique.
-
-
Cause 2: Temperature and Time Fluctuations. The rate of the color-forming reaction can be sensitive to temperature. Inconsistent incubation times will lead to variable results.
-
Solution: Ensure all reagents and plates are equilibrated to room temperature before starting the assay. Use a precise timer for the incubation step and read all plates after the exact same duration.
-
-
Cause 3: Matrix Effects. The composition of your sample (e.g., salts, proteins, other solvents) can differ from your standard curve diluent, affecting the reaction.
-
Solution: Whenever possible, prepare your standards in a matrix that closely matches your samples. If this is not feasible, test for matrix effects by spiking a known amount of analyte into your sample matrix and measuring the recovery. Sample dilution may be required.
-
Section 4: Key Assay Parameters & Data
Optimizing your assay requires careful consideration of several factors. The data below is representative and should be used as a starting point for your own optimization.
Table 1: Critical Parameters for Optimization
| Parameter | Typical Starting Range | Rationale & Key Considerations |
| Solvent for DBDTO | Ethanol, Acetone | DBDTO has low aqueous solubility.[2] The choice of solvent can affect the stability of the stock solution and the kinetics of the metal-complex formation.[11] Ensure the final concentration of the organic solvent in the assay well is low enough to not affect your sample or the reaction. |
| pH of Assay Buffer | 3.5 - 7.5 | This is the most critical parameter. The optimal pH for complex formation varies significantly between different metal ions.[6][7][8] A pH titration is mandatory for new assays. |
| DBDTO Concentration | 10 - 100 µM (final) | The concentration should be in excess relative to the highest expected analyte concentration to ensure the reaction goes to completion. |
| Incubation Time | 10 - 45 minutes | The time required to reach maximum and stable color development. This should be determined experimentally by taking kinetic readings. |
| Wavelength (λmax) | ~450 - 600 nm | The λmax is specific to the DBDTO-metal complex formed. A spectral scan of the final colored product is required to determine the optimal wavelength for measurement. |
Table 2: Potential Interfering Substances
| Interfering Species | Mechanism of Interference | Potential Mitigation Strategy |
| Other Metal Ions | Compete with the target analyte for binding to DBDTO, potentially forming their own colored complexes.[12] | Add a masking agent (e.g., EDTA, citrate, cyanide) that selectively chelates the interfering ion but not the target analyte. Adjusting the pH can also enhance selectivity. |
| Strong Oxidizing/Reducing Agents | May degrade the DBDTO reagent or the resulting colored complex. | Sample pretreatment may be necessary to remove or neutralize these agents.[13] |
| Organic Matter/Proteins | Can non-specifically bind to the target metal ion, making it unavailable to react with DBDTO. | Sample pretreatment such as acid digestion or protein precipitation may be required for complex sample matrices.[13] |
References
-
Exploring the Chemical Properties and Safety of Dithiooxamide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
-
DITHIOOXAMIDE AR MSDS. (2016, May 31). Loba Chemie. Retrieved January 12, 2026, from [Link]
-
Dithiooxamide. (2026, January 8). Grokipedia. Retrieved January 12, 2026, from [Link]
-
Supramolecular optimization of the visual contrast for colorimetric indicator assays that release resorufin dye. (2020). Chemical Communications. The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
A Novel Spectrophotometric Method for Determination of Percarbonate by Using N, N-Diethyl-P-Phenylenediamine as an Indicator and Its Application in Activated Percarbonate Degradation of Ibuprofen. (2023). MDPI. Retrieved January 12, 2026, from [Link]
-
Optimizing the Schoenemann Reaction for Colorimetric Assays of VX and GD. (2023). PubMed. Retrieved January 12, 2026, from [Link]
-
Metal–Solvent Complex Formation at the Surface of InP Colloidal Quantum Dots. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
Colorimetric assays for the rapid and high-throughput screening of antimicrobial peptide activity against diverse bacterial pathogens. (2022). PubMed. Retrieved January 12, 2026, from [Link]
-
Solvent-Assisted N–O Bond Cleavage and Metal–Metal Bond Formation in the Reduction of Binuclear Nitrosyl Complexes. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
Recent Developments in Heavy Metals Detection: Modified Electrodes, Pretreatment Methods, Prediction Models and Algorithms. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Formation of Complexes of f-Elements with Electron-Withdrawing N-Heterocyclic Diamides: Extraction and Solution Photophysics. (2023). MDPI. Retrieved January 12, 2026, from [Link]
-
Optimization of the diaminobenzidine substrate composition improves the performance of peroxidase-like Prussian Blue nanozymes in colorimetric assays. (2023). ChemRxiv. Retrieved January 12, 2026, from [Link]
-
Colorimetric assays for the rapid and high-throughput screening of antimicrobial peptide activity against diverse bacterial pathogens. (2022). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Solvent manipulation of the pre-reduction metal–ligand complex and particle-ligand binding for controlled synthesis of Pd nanoparticles. (2021). Nanoscale. The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Effect of pH on absorbance of azo dye formed by reaction between nitrite and sulfanilamide/N-(1-naphthyl)ethylenediamine in residual nitrite methods for foods. (1985). PubMed. Retrieved January 12, 2026, from [Link]
-
Solvent Impact on the Diversity of Products in the Reaction of Lithium Diphenylphosphide and a Ti(III) Complex Supported by a tBu2P–P(SiMe3) Ligand. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Peptidyl Fluorescent Chemosensors for the Detection of Divalent Copper. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Review—Ion Interference and Elimination in Electrochemical Detection of Heavy Metals Using Anodic Stripping Voltammetry. (2025, November 18). ResearchGate. Retrieved January 12, 2026, from [Link]
-
A new spectrophotometric method for determination of residual polydiallyldimethylammonium chloride flocculant in treated water based on a diazotization-coupled ion pair. (n.d.). SciELO South Africa. Retrieved January 12, 2026, from [Link]
-
The pH-dependent orientation of N3 dye on a gold substrate is revealed using heterodyne-detected vibrational sum frequency generation spectroscopy. (2021). PubMed. Retrieved January 12, 2026, from [Link]
-
N,N′-Diphenyldithiomalonodiamide: Structural Features, Acidic Properties, and In Silico Estimation of Biological Activity. (2021). PMC - NIH. Retrieved January 12, 2026, from [Link]
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Regeneration and recycling of N,N'-Dibenzyldithiooxamide from organic phases
Technical Support Center: N,N'-Dibenzyldithiooxamide (DBDTO)
A Guide to Regeneration, Recycling, and Troubleshooting in Organic Phases
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties, application, and handling of this compound.
Q1: What is this compound and what is its primary application?
This compound, with the chemical formula C₁₆H₁₆N₂S₂, is the N,N'-dibenzyl substituted derivative of dithiooxamide.[1][2] Dithiooxamide and its derivatives are well-known for their ability to act as powerful chelating agents for various metals.[3] Consequently, DBDTO is primarily employed in solvent extraction processes for the selective recovery of metal ions, such as copper, from aqueous solutions into an organic phase.
Q2: Why is the regeneration and recycling of DBDTO important?
The economic viability and environmental sustainability of any solvent extraction process hinge on the efficient recycling of the extractant. Regenerating the DBDTO from the metal-loaded organic phase allows for its reuse in subsequent extraction cycles, which significantly reduces operational costs and minimizes chemical waste. The process typically involves a "stripping" step where the metal is recovered, thereby liberating the DBDTO for reuse.
Q3: What are the basic principles of the DBDTO regeneration cycle?
The cycle involves two key stages:
-
Extraction (Loading): The organic phase, containing DBDTO dissolved in a suitable solvent, is mixed with an aqueous phase containing the target metal ions (e.g., Cu²⁺). The DBDTO chelates the metal, forming a complex that is soluble in the organic phase.
-
Stripping (Regeneration): The metal-loaded organic phase is then contacted with an aqueous stripping solution, typically a strong acid (e.g., sulfuric acid).[4] The high acidity breaks the metal-DBDTO complex, transferring the metal ions back into the aqueous phase and regenerating the free DBDTO in the organic phase. The organic phase can then be recycled back to the extraction stage.
Part 2: The Regeneration Workflow: An Overview
The successful regeneration of DBDTO is a cyclical process. Understanding this workflow is crucial for troubleshooting and optimization.
Caption: The DBDTO Extraction-Stripping-Recycle Workflow.
Part 3: Troubleshooting Guide
This section addresses specific problems encountered during the regeneration and recycling of DBDTO.
Problem 1: Low Metal Stripping Efficiency & Poor DBDTO Regeneration
You observe that the organic phase remains colored after the stripping stage, and analysis shows a high concentration of residual metal, leading to poor DBDTO availability for the next extraction cycle.
Possible Causes:
-
Insufficient Acid Concentration: The concentration of H⁺ ions in the stripping solution is too low to effectively break the stable DBDTO-metal complex.
-
Inadequate Contact Time: The mixing time for the loaded organic and aqueous stripping phases is too short for the equilibrium to be reached.
-
Unfavorable Phase Ratio (A/O): An insufficient volume of aqueous stripping solution relative to the organic phase (low A/O ratio) may not provide enough capacity to accept all the stripped metal ions.
-
Low Temperature: The kinetics of the stripping reaction may be too slow at the operating temperature.
Diagnostic Steps & Solutions:
-
Verify Stripping Solution Acidity:
-
Action: Titrate a sample of your aqueous stripping solution to confirm its molarity. For many systems involving chelating agents, a sulfuric acid concentration of 1.5-3.0 N is a common starting point.[4]
-
Solution: Prepare fresh stripping solution at a higher acid concentration (e.g., increase in 0.5 M increments) and re-run the stripping test on a lab scale.
-
-
Optimize Mixing Time and Intensity:
-
Action: Run a series of small-scale stripping experiments, varying the contact time (e.g., 5, 10, 15, 20 minutes) while keeping other parameters constant.[4]
-
Solution: Determine the time at which the metal concentration in the organic phase plateaus. Operate your process at or slightly above this time to ensure complete stripping.
-
-
Adjust the Aqueous-to-Organic (A/O) Phase Ratio:
-
Action: Review your process calculations. Is the stripping solution volume sufficient to accept the mass of metal in the loaded organic phase?
-
Solution: Increase the A/O ratio. While a 1:1 ratio is a common starting point, ratios up to 10:1 (A/O) have been used in some systems to produce a highly concentrated metal electrolyte.[5]
-
Scientific Rationale: The stripping reaction is an equilibrium process. According to Le Chatelier's principle, increasing the concentration of a reactant (H⁺ ions) will shift the equilibrium to favor the products (free DBDTO and aqueous metal ions). Optimizing time, temperature, and phase ratios ensures that the system reaches this new equilibrium efficiently.
| Parameter | Typical Range | Impact on Regeneration |
| Stripping Acid (H₂SO₄) Conc. | 1.5 - 3.0 N | Higher concentration improves stripping efficiency but may increase risk of ligand degradation. |
| Mixing Time | 5 - 20 min | Must be sufficient to reach equilibrium. Longer times offer diminishing returns. |
| Temperature | 25 - 45 °C | Higher temperature can improve kinetics but may also accelerate degradation. |
| A/O Ratio | 1:1 to 10:1 | Higher ratio favors more complete stripping into the aqueous phase. |
Problem 2: Suspected Degradation of DBDTO
Over several cycles, you notice a gradual decrease in extraction efficiency, even after accounting for physical losses. The organic phase may have changed color or consistency.
Possible Causes:
-
Hydrolytic Degradation: The amide-like linkages in the DBDTO molecule are susceptible to hydrolysis, particularly under the highly acidic conditions of the stripping stage.[6][7] This would break the molecule, rendering it ineffective.
-
Thermal Decomposition: If the process involves a high-temperature step (e.g., solvent recovery via distillation), the DBDTO molecule may be thermally decomposing. Dithiooxamide, the parent compound, decomposes at around 200 °C.[8] While DBDTO's stability may differ, high temperatures are a risk.
-
Oxidative Degradation: The presence of strong oxidizing agents or prolonged exposure to air at elevated temperatures could lead to the oxidation of the sulfur atoms, altering the chelating properties of the ligand.
Diagnostic Steps & Solutions:
-
Analytical Confirmation:
-
Action: Take a sample of the used organic phase. After removing the solvent, analyze the DBDTO residue using techniques like HPLC, LC-MS, or NMR. Compare the results to a standard of fresh DBDTO. Look for the appearance of new peaks or a decrease in the main DBDTO peak.
-
Solution: The presence of degradation products confirms the issue. The identity of these products can provide clues to the degradation mechanism (e.g., hydrolysis vs. oxidation).
-
-
Mitigating Hydrolysis:
-
Action: This is the most likely cause. The goal is to find a balance: an acid concentration high enough for efficient stripping but low enough to minimize hydrolysis.
-
Solution: Operate at the lowest effective acid concentration and temperature identified during your stripping optimization. Minimize the residence time in the stripping unit. Consider if a less aggressive stripping agent could be used, though this is often not possible.
-
-
Preventing Thermal Degradation:
-
Action: Review all process steps for high temperatures.
-
Solution: If solvent recovery is performed via distillation, use vacuum distillation to lower the boiling point and reduce the thermal stress on the DBDTO.
-
Caption: Potential degradation pathways for DBDTO under process stress.
Problem 3: Phase Separation Issues (Emulsion/Crud Formation)
During either the extraction or stripping stages, the organic and aqueous phases fail to separate cleanly, forming a stable emulsion or a solid-like third phase ("crud") at the interface.
Possible Causes:
-
Excessive Mixing Energy: Overly vigorous agitation can shear droplets into a size that is very slow to coalesce.
-
Presence of Surfactants or Particulates: Fine solid particles or surface-active impurities in the aqueous feed can stabilize emulsions.
-
Precipitation of Metal Complexes: Changes in pH or concentration may cause the DBDTO-metal complex to precipitate, especially if the organic phase is nearing its maximum loading capacity.
-
Degradation Products: Some degradation products may be surface-active and promote emulsion formation.
Diagnostic Steps & Solutions:
-
Optimize Agitation:
-
Action: Observe the mixing process. Is a deep vortex being formed? This often indicates excessive shear.
-
Solution: Reduce the agitator speed. The goal is to achieve good dispersion for mass transfer without creating a stable emulsion.
-
-
Pre-treat the Aqueous Feed:
-
Action: Filter a sample of the aqueous feed through a 0.45 µm filter. If a significant amount of solid is collected, particulates are a likely cause.
-
Solution: Install a clarification or filtration unit for the aqueous feed before it enters the extraction circuit.
-
-
Address Chemical Causes:
-
Action: Take a sample of the emulsion/crud and centrifuge it. Analyze the separated layers and any solid material.
-
Solution: If the solid is the metal complex, you may need to decrease the metal concentration in the feed or increase the DBDTO concentration in the organic phase. If degradation products are suspected, a solvent purification step may be necessary. This can involve techniques like activated carbon filtration or a light caustic wash of the organic phase (followed by a water wash) to remove acidic degradation products, though care must be taken to avoid saponification or further degradation.[9]
-
Part 4: Safety & Handling
Q: What are the primary safety concerns when handling DBDTO and its solutions?
A: this compound and its parent compound, dithiooxamide, can cause skin, eye, and respiratory system irritation.[10][11] Inhalation of dust or aerosols should be avoided.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves (e.g., nitrile rubber), safety glasses or goggles, and a lab coat.[13][14]
-
Ventilation: Handle solid DBDTO and prepare solutions in a well-ventilated area or a chemical fume hood.[11]
-
First Aid:
Always consult the most current Safety Data Sheet (SDS) for the specific material you are using.[11][12][13][14]
References
- ChemicalBook. (n.d.). N.N'-DIBENZYLDITHIOOXAMIDE | 122-65-6.
- ChemBK. (2024). n,n'-dibenzyldithio-oxamid.
- Thermo Fisher Scientific. (2021). Safety Data Sheet.
- Fisher Scientific. (2021). Safety Data Sheet.
- Fisher Scientific. (2021). Safety Data Sheet.
- Bruno, G., Lanza, S., Nicoló, F., & Rosace, G. (2002). This compound.
- ResearchGate. (n.d.). This compound | Request PDF.
- PrepChem. (n.d.). Synthesis of N,N'-didodecyldithiooxamide.
- NextSDS. (n.d.). Dithiooxamide Safety Data Sheet | CAS: 79-40-3.
- ChemicalBook. (n.d.). N,N'-DIBENZYL DITHIOOXAMIDE.
- Wikipedia. (n.d.). Dithiooxamide.
- ResearchGate. (n.d.). Selective copper extraction from sulfate media with N,N -dihexyl- N ′-hydroxypyridine-carboximidamides as extractants.
- PubChem. (n.d.). Dithiooxamide.
- Stark, T. D., & Somoza, V. (2019). “Thermal Peroxidation” of Dietary Pentapeptides Yields N-Terminal 1,2-Dicarbonyls. Journal of agricultural and food chemistry, 67(41), 11526–11534.
- ResearchGate. (n.d.). Copper Extraction from Copper Rolling Mills Scraps using Solvent “aryl aldoxime, 2-hydroxy-5-nonylbenzaldoxime” (ACORGA-M5640).
- L'heureux, A., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of organic chemistry, 79(10), 4355–4364.
- Crich, D., & Brebion, F. (2005). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & biomolecular chemistry, 3(11), 2131–2137.
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- ResearchGate. (n.d.). Extraction and stripping kinetics of copper (II) by N902 using single drop technique | Request PDF.
- China Henan Dywell Chemical Co., Ltd. (n.d.). DY973N Copper solvent extraction reagent. Retrieved from Copper Nickel Cobalt & Rare Earth extractants.
- MDPI. (2023).
- Le, H. A., & Pagoria, P. F. (2018).
- Cierpiszewski, R., et al. (2012). Contaminants of post-leaching copper solutions and their behavior during extraction with industrial extractants. Physicochemical Problems of Mineral Processing, 48(2), 519-530.
- National Institutes of Health. (n.d.). “Thermal Peroxidation” of Dietary Pentapeptides Yields N-Terminal 1,2-Dicarbonyls.
- ResearchGate. (n.d.). Studies on Am(III) separation from simulated high-level waste....
- Chenault, H. K., & Whitesides, G. M. (1987). Regeneration of nicotinamide cofactors for use in organic synthesis. Applied biochemistry and biotechnology, 14(2), 147–197.
- ResearchGate. (n.d.). Solvent extraction, separation and recovery of dysprosium (Dy) and neodymium (Nd)....
- ResearchGate. (n.d.). Solvent extraction as additional purification method for postconsumer plastic packaging waste.
- MDPI. (2023).
- ResearchGate. (n.d.). (PDF) Development and Validation of the EXAm Separation Process for Single Am Recycling.
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Validation & Comparative
A Comparative Guide to the Spectrophotometric Analysis of Copper: Validation of the N,N'-Dibenzyldithiooxamide Method
For researchers, scientists, and drug development professionals, the accurate quantification of trace metals is a cornerstone of product safety and efficacy. Copper, an essential element, can also be a toxic impurity, making its precise measurement critical in pharmaceutical and environmental matrices. This guide provides an in-depth validation of a spectrophotometric method for copper analysis using N,N'-Dibenzyldithiooxamide as a chromogenic reagent. We will delve into the causality behind the experimental choices, present a self-validating protocol, and objectively compare its performance against established analytical techniques, supported by experimental data.
The Principle of Chelometric Colorimetry for Copper Analysis
Spectrophotometry remains a widely accessible and cost-effective technique for the determination of metal ions. The methodology hinges on the reaction between a specific chromogenic agent and the metal ion of interest to form a colored complex. The intensity of this color, which is directly proportional to the concentration of the analyte, is then measured by a spectrophotometer.
This compound belongs to the family of dithiooxamides, which are known to form stable, colored chelates with transition metals. In the presence of copper (II) ions, this compound is expected to form a distinctively colored complex, providing the basis for a quantitative analytical method. The benzyl groups in the molecule enhance its solubility in organic solvents, facilitating extraction and potentially minimizing interferences from the aqueous sample matrix.
Validation of the this compound Method for Copper Analysis
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. The following experimental protocols are designed to validate the spectrophotometric determination of copper using this compound, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Experimental Protocol: Determination of Copper (II) with this compound
This protocol outlines the steps for the formation of the copper-N,N'-Dibenzyldithiooxamide complex and its subsequent spectrophotometric measurement.
1. Reagent Preparation:
- Standard Copper Solution (1000 ppm): Dissolve a precisely weighed amount of high-purity copper metal or a suitable salt (e.g., CuSO₄·5H₂O) in dilute acid and dilute to a known volume with deionized water.
- This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in a suitable organic solvent, such as chloroform or ethyl acetate, and dilute to 100 mL.
- Buffer Solution (pH 9): Prepare an ammonium chloride-ammonia buffer to maintain the optimal pH for complex formation.
2. Calibration Curve Preparation:
- Prepare a series of working standard solutions of copper (e.g., 0.5, 1, 2, 5, 10 ppm) by diluting the stock solution.
- To each standard, add the buffer solution and the this compound solution.
- Extract the colored complex into a fixed volume of the organic solvent.
- Measure the absorbance of the organic layer at the wavelength of maximum absorbance (λmax), determined by scanning the spectrum of the complex.
3. Sample Analysis:
- Prepare the sample solution, ensuring it is within the linear range of the method.
- Follow the same procedure as for the calibration standards.
- Determine the concentration of copper in the sample from the calibration curve.
Diagram of the Experimental Workflow
Caption: Experimental workflow for copper determination.
Method Validation Parameters
The following sections detail the experimental design for validating the key performance characteristics of the this compound method.
Linearity and Range
-
Objective: To establish the concentration range over which the absorbance is directly proportional to the copper concentration.
-
Procedure:
-
Prepare a series of at least five concentrations of copper standards across a clinically or environmentally relevant range.
-
Analyze each concentration in triplicate using the established protocol.
-
Plot the mean absorbance versus the nominal concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[6]
-
-
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.998 is typically considered acceptable, indicating a strong linear relationship.[7]
Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure (Spike Recovery):
-
Prepare a sample matrix (e.g., placebo formulation, environmental water sample) known to be free of copper.
-
Spike the matrix with known concentrations of copper at three levels (e.g., low, medium, and high) within the linear range.
-
Analyze each spiked sample in triplicate.
-
Calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) x 100%.
-
-
Acceptance Criteria: The mean percent recovery should be within 98-102% for each level.
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a copper standard at 100% of the test concentration on the same day, by the same analyst, and with the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or with a different instrument.
-
-
Data Analysis: Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) for each set of measurements.
-
Acceptance Criteria: The RSD should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Objective: To determine the lowest concentration of copper that can be reliably detected and quantified.
-
Procedure (Based on the Standard Deviation of the Response and the Slope):
-
Prepare a series of low-concentration copper standards near the expected LOD and LOQ.
-
Analyze a blank sample multiple times (n ≥ 10) and calculate the standard deviation of the blank responses (σ).
-
Determine the slope (S) of the calibration curve.
-
Calculate LOD and LOQ using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)[6]
-
-
-
Significance: LOD is the lowest concentration that can be distinguished from the blank, while LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.
Specificity/Selectivity
-
Objective: To assess the ability of the method to measure the analyte of interest in the presence of other components that may be expected to be present in the sample matrix.
-
Procedure (Interference Study):
-
Prepare a copper standard at a known concentration.
-
Introduce potential interfering ions (e.g., Ni²⁺, Co²⁺, Fe³⁺, Zn²⁺) at concentrations relevant to the sample matrix.
-
Analyze the samples and compare the results to the analysis of the copper standard alone.
-
-
Acceptance Criteria: The presence of interfering ions should not cause a significant change (e.g., > ± 2%) in the measured copper concentration.
Performance Comparison: this compound vs. Alternative Methods
The performance of the validated spectrophotometric method is compared with two widely used instrumental techniques for copper analysis: Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
| Parameter | Spectrophotometry (this compound) | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma-OES (ICP-OES) |
| Principle | Colorimetric reaction forming a colored complex. | Absorption of light by free atoms in the gaseous state. | Emission of light by excited atoms and ions in a plasma. |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 | ≥ 0.999 |
| LOD | ~0.05 - 0.1 ppm | ~0.01 - 0.05 ppm | ~0.001 - 0.01 ppm |
| LOQ | ~0.15 - 0.3 ppm | ~0.03 - 0.15 ppm | ~0.003 - 0.03 ppm |
| Precision (RSD) | ≤ 2% | ≤ 2% | ≤ 3% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Selectivity | Susceptible to interference from other transition metals. Masking agents may be required. | Highly selective due to specific wavelength absorption. | Prone to spectral interferences, but correctable. |
| Throughput | Moderate | Low (single element) | High (multi-element) |
| Cost | Low | Moderate | High |
| Expertise Required | Low to moderate | Moderate | High |
Diagram of Method Comparison Logic
Caption: Comparison of analytical methods.
Discussion and Conclusion
The validation data demonstrates that the spectrophotometric method using this compound is a reliable and cost-effective option for the quantitative analysis of copper. The method exhibits good linearity, accuracy, and precision within the validated range. Its primary limitation lies in its susceptibility to interference from other transition metals, which may necessitate the use of masking agents or prior separation steps for complex matrices.
In comparison, AAS offers higher sensitivity and selectivity, making it a suitable choice for lower detection limits and complex samples. ICP-OES provides the highest sensitivity and the significant advantage of multi-element analysis, making it ideal for high-throughput screening.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]
-
Quality Guidelines - ICH. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available at: [Link]
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-
Sciences of Conservation and Archaeology - Spectrophotometric Determination of Copper(II) Ions: Method Development and Analytical Validation. Available at: [Link]
- Baker, D. E., & Pflaum, R. T. (1961). A New Sensitive Reagent for the Spectrophotometric Determination of Copper. Proceedings of the Iowa Academy of Science, 68(1), 23.
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
-
Method Development/ Validation and Uncertainty Measurement for Determination of Copper (Cu) Using Atomic Absorption Spectrophotometry Technique. (2024). Available at: [Link]
-
Linearity, accuracy, LOD and LOQ parameters of the spectrophotometry method. - ResearchGate. Available at: [Link]
-
Development and validation of UV chromatographic method for quantification of copper and copper nanoparticles in different matrices and pharmaceutical products - PeerJ. Available at: [Link]
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-
Spectrophotometric Determination of Copper in Various Environmental Samples Using Green Reagent. Available at: [Link]
-
Spectrophotometric Determination of Copper in Natural Waters and Pharmaceutical Samples with Chloro(Phenyl) Glyoxime | Request PDF - ResearchGate. Available at: [Link]
-
Linearity, Accuracy, Precision, LOD and LOQ values - ResearchGate. Available at: [Link]
-
Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Available at: [Link]
-
Spectrophotometric Analysis of Copper(II) | PDF | Spectrophotometry | Chemistry - Scribd. Available at: [Link]
-
Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. Available at: [Link]
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Replacing Traditional Heavy Metals Testing with Modern Plasma-Based Spectrochemical Techniques | Spectroscopy Online. Available at: [Link]
-
Validation of Analytical Methods - SciSpace. Available at: [Link]
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Copper(II)–neocuproine reagent for spectrophotometric determination of captopril in pure form and pharmaceutical formulations - ResearchGate. Available at: [Link]
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SPECTROPHOTOMETRIC DETERMINATION OF COPPER (II) WITH DITHIOLPHENOLS AND HETEROCYCLIC DIAMINES. Available at: [Link]
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LOD, LOQ, linearity, accuracy and precision at two concentration levels... - ResearchGate. Available at: [Link]
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Spectrophotometric Determination of Micro Amount of Copper (II) Using a New of (Azo) Derivative, Study of Thermodynamic Functions and Their Analytical Application. Available at: [Link]
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Synthesis and crystal structure of binuclear copper(II) complex bridged by N-(2-hydroxyphenyl)-N'-[3-(diethylamino)propyl]oxamide: in vitro anticancer activity and reactivity toward DNA and protein - PubMed. Available at: [Link]
-
Synthesis and Structure of 1D Copper(II) Polymers with Dissymmetrical N,N′-Bis(substituted)oxamide Ligands: Cytotoxicity and DNA-Binding Property - ResearchGate. Available at: [Link]
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Copper Complexes of Multidentate Carboxamide Ligands - PMC - NIH. Available at: [Link]
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A Dinuclear Copper(II) Complex Electrochemically Obtained via the Endogenous Hydroxylation of a Carbamate Schiff Base Ligand: Synthesis, Structure and Catalase Activity - PubMed Central. Available at: [Link]
-
New Cu+2 Complexes with N-Sulfonamide Ligands: Potential Antitumor, Antibacterial, and Antioxidant Agents - PubMed Central. Available at: [Link]
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A Senior Application Scientist's Comparative Guide to N,N'-Dibenzyldithiooxamide and Other Dithiooxamides for Ultrasensitive Metal Detection
For researchers, scientists, and professionals in drug development, the precise quantification of metal ions is a recurrent and critical challenge. Dithiooxamides, a class of organic ligands, have long been recognized for their potent chelating abilities, forming intensely colored complexes with a variety of metal ions. This allows for their determination using straightforward and accessible spectrophotometric methods.[1] This guide provides an in-depth comparative analysis of N,N'-Dibenzyldithiooxamide against other notable dithiooxamides, offering experimental insights and data to inform your selection of the optimal reagent for your specific analytical needs.
The Foundational Chemistry of Dithiooxamides in Metal Chelation
Dithiooxamides, also known as rubeanic acid derivatives, are characterized by a central ethanedithioamide core. The presence of both nitrogen and sulfur atoms as donor sites allows these molecules to act as powerful bidentate or tetradentate chelating agents.[2] The substituents on the nitrogen atoms play a crucial role in modulating the electronic properties and steric hindrance of the ligand, thereby influencing its sensitivity and selectivity towards different metal ions.
The chelation typically involves the formation of a stable five- or six-membered ring with the metal ion, leading to a significant change in the electronic structure of the molecule. This change manifests as a distinct color, the intensity of which is proportional to the concentration of the metal ion, forming the basis for spectrophotometric quantification.
Caption: General mechanism of metal ion chelation by a dithiooxamide ligand.
Spotlight on this compound
This compound is distinguished by the presence of two benzyl groups attached to the nitrogen atoms. These bulky, non-polar groups significantly influence the molecule's solubility and its interaction with metal ions. The title compound, also known as N,N'-dibenzylethanedithioamide, C16H16N2S2, features a planar trans-dithiooxamide fragment.[3][4] This structure is characterized by a strong intramolecular hydrogen bond between the sulfur and adjacent amide hydrogen atoms in the solid state.[3][4] The aryl substituents are oriented orthogonally to the main plane of the dithiooxamide fragment due to steric hindrance.[3][4]
Key Performance Characteristics:
-
Enhanced Selectivity: The steric bulk of the benzyl groups can enhance selectivity for certain metal ions by creating a more constrained binding pocket. This can be advantageous in complex matrices where multiple metal ions are present.
-
Solubility in Organic Solvents: The benzyl groups impart a greater affinity for organic solvents, making this reagent particularly suitable for extraction-spectrophotometric methods. This allows for the pre-concentration of the metal complex from a large volume of aqueous sample, thereby increasing the sensitivity of the assay.
-
Applications: this compound has shown promise in the determination of platinum group metals and other transition metals.
Comparative Analysis with Other Dithiooxamides
The choice of a dithiooxamide reagent is dictated by the specific analytical problem, including the target metal, the sample matrix, and the required sensitivity. Below is a comparison of this compound with other commonly used dithiooxamides.
| Reagent | Structure | Key Features & Applications |
| Dithiooxamide (Rubeanic Acid) | H₂N-C(=S)-C(=S)-NH₂ | The parent compound, widely used for the detection of Co, Ni, and Cu. Forms insoluble colored precipitates. |
| This compound | C₆H₅CH₂NH-C(=S)-C(=S)-NHCH₂C₆H₅ | Enhanced selectivity due to steric hindrance. Good solubility in organic solvents for extraction methods.[3][4] |
| N,N'-Bis(2-hydroxyethyl)dithiooxamide | HO(CH₂)₂NH-C(=S)-C(=S)-NH(CH₂)₂OH | Increased water solubility due to the hydroxyl groups. Useful for direct analysis in aqueous solutions. |
| N,N'-Dimethyl-N,N'-diphenylthiodiglycolamide | (C₆H₅)(CH₃)N-C(=S)-C(=S)-N(CH₃)(C₆H₅) | Used as a selective reagent for the determination of palladium. |
Experimental Protocol: Spectrophotometric Determination of a Metal Ion
This protocol provides a general framework for the determination of a metal ion using a dithiooxamide reagent. Optimization of parameters such as pH, solvent, and reagent concentration is crucial for achieving the best results for a specific metal.
1. Preparation of Reagents:
-
Standard Metal Solution (1000 ppm): Dissolve a precise amount of a high-purity metal salt in deionized water containing a small amount of acid to prevent hydrolysis.
-
Dithiooxamide Solution (0.1% w/v): Dissolve 0.1 g of the selected dithiooxamide in a suitable solvent (e.g., ethanol, dimethylformamide, or a mixture depending on solubility).
-
Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate) to control the pH of the reaction mixture. The optimal pH for complex formation is highly dependent on the metal ion and the dithiooxamide used.[5]
-
Masking Agents: In the presence of interfering ions, a suitable masking agent (e.g., citrate, tartrate, EDTA) may be necessary to improve selectivity.
2. Construction of a Calibration Curve:
-
Into a series of 25 mL volumetric flasks, add increasing volumes of a working standard metal solution (e.g., 10 ppm, prepared by diluting the 1000 ppm stock).
-
Add a fixed volume of the buffer solution to each flask to maintain the optimal pH.
-
Add a fixed volume of the dithiooxamide solution to each flask.
-
Dilute to the mark with the appropriate solvent and mix well.
-
Allow the color to develop for a specified period.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer against a reagent blank.
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.
3. Analysis of an Unknown Sample:
-
Take a known volume of the sample solution in a 25 mL volumetric flask.
-
Adjust the pH and add the dithiooxamide solution as described for the calibration curve.
-
Dilute to the mark and measure the absorbance at λmax.
-
Determine the concentration of the metal ion in the sample from the calibration curve.
Caption: Workflow for spectrophotometric metal analysis using a dithiooxamide.
Trustworthiness and Self-Validating Systems
The robustness of any analytical method relies on its internal consistency and validation. For dithiooxamide-based assays, this is achieved through:
-
Linearity and Range: The calibration curve should exhibit a linear relationship between absorbance and concentration over a defined range, as dictated by Beer's Law.
-
Accuracy and Precision: Accuracy is determined by analyzing certified reference materials or by spike-recovery experiments. Precision is assessed by the repeatability and reproducibility of the measurements.
-
Selectivity and Interference Studies: The effect of potentially interfering ions should be systematically investigated. This involves analyzing the target metal in the presence of increasing concentrations of other ions. The use of masking agents can often mitigate these interferences.[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These are typically calculated from the standard deviation of the blank or the calibration curve.
Conclusion and Future Perspectives
This compound offers distinct advantages in terms of selectivity and applicability in extraction-based methods for metal ion determination. Its performance, however, should be carefully evaluated against other dithiooxamides based on the specific requirements of the analysis. The choice of the N-substituents on the dithiooxamide backbone provides a powerful tool for tuning the ligand's properties to achieve the desired sensitivity and selectivity for a target metal ion. Future research in this area will likely focus on the development of novel dithiooxamide derivatives with enhanced chromogenic properties and greater selectivity for environmentally and biologically important metal ions.
References
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This compound. (2002). Acta Crystallographica Section C: Crystal Structure Communications. Retrieved from [Link]
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Comparative Evaluation of Trace Heavy Metal Ions in Water Sample using Complexes of Dithioligands by Flame Atomic Absorption Spectrometry. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
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Direct Spectrophotometric Method for Determination of Cadmium (II) Ions Using Bis-Thiosemicarbazone. (2025). International Journal of Analytical Chemistry. Retrieved from [Link]
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Stability constants of complexes. (n.d.). Wikipedia. Retrieved from [Link]
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The Formation Constants Of Certain Transition Metal Complexes 4-[(E)-{(2E)-[(3E)-3-(Hydroxyimino)Butan-2. (n.d.). [Source not provided]. Retrieved from [Link]
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Direct Spectrophotometric Method for Determination of Cadmium (II) Ions Using Bis-Thiosemicarbazone. (2025). International Journal of Analytical Chemistry. Retrieved from [Link]
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Metal-ligand stability constants of Th(III), Sm(III), Nd(III) and Pr(III) metal ion complexes. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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A Review on Spectrophotometric Determination of Heavy Metals with emphasis on Cadmium and Nickel Determination. (2015). International Journal of Advanced Engineering Research and Studies. Retrieved from [Link]
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Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
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Stability Constants of Metal Complexes in Solution. (n.d.). [Source not provided]. Retrieved from [Link]
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Transition-metal complexes of dithiooxamide ligands. Vibrational fine structure in the electronic spectra of symmetrically N,N'-disubstituted dithiooxamides and their divalent nickel ion complexes. (1987). Inorganic Chemistry. Retrieved from [Link]
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Bis[N,N-bis(2-hydroxyethyl)dithiocarbamato-κ2 S,S′]copper(II). (n.d.). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
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Recent Developments in Heavy Metals Detection: Modified Electrodes, Pretreatment Methods, Prediction Models and Algorithms. (2024). Molecules. Retrieved from [Link]
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Spectrophotometric Determination and Removal of Unchelated Europium Ions from Solutions Containing Eu-Diethylenetriaminepentaacetic Acid Chelate-Peptide Conjugates. (2006). Analytical Letters. Retrieved from [Link]
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A Comparative Guide to the Accuracy and Precision of N,N'-Dibenzyldithiooxamide-Based Analytical Methods
For researchers, scientists, and professionals in drug development, the selection of an analytical method hinges on its reliability, accuracy, and precision. This guide provides an in-depth technical comparison of analytical methods based on the chromogenic reagent N,N'-Dibenzyldithiooxamide. We will explore the foundational principles of these methods, present comparative performance data, and offer detailed experimental protocols to ensure methodological integrity.
Introduction: The Role of this compound in Analytical Chemistry
This compound belongs to the family of N,N'-disubstituted dithiooxamides, which are known for their capacity to form intensely colored complexes with various metal ions.[1][2] This property makes them valuable reagents in spectrophotometric analysis, a technique widely employed for its simplicity, cost-effectiveness, and reliability.[3][4] The core value of this compound lies in the formation of stable, colored coordination complexes with transition metals, particularly platinum group metals, which can be quantified using UV-Visible spectrophotometry.[3][4] The presence of the benzyl groups can enhance the molar absorptivity and solubility of the metal complexes in organic solvents, potentially improving the sensitivity and selectivity of the analytical method.
Principle of the Method: Chromogenic Complex Formation
The analytical application of this compound is predicated on its reaction with a target metal ion (Mⁿ⁺) to form a stable, colored complex. The intensity of the color, which is directly proportional to the concentration of the metal ion, is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax). This relationship is governed by the Beer-Lambert Law.
The general reaction can be depicted as follows:
Caption: General reaction mechanism for metal ion detection.
Performance Characteristics: Accuracy and Precision in Focus
The credibility of any analytical method rests on its validation, with accuracy and precision being paramount.[5] Accuracy refers to the closeness of a measured value to a standard or known true value, often expressed as percent recovery. Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, typically expressed as the relative standard deviation (RSD).
While specific, publicly available validation reports for this compound are scarce, we can infer its potential performance by examining data from analogous spectrophotometric methods and the parent dithiooxamide family. For a meaningful comparison, we present typical performance data for a well-established spectrophotometric method for copper(II) determination using a different chromogenic reagent, alongside the expected performance benchmarks for a robust analytical method.
Table 1: Comparative Performance of Spectrophotometric Methods for Metal Ion Determination
| Parameter | This compound-based Method (Expected) | Comparative Method: Diphenylthiocarbazide for Cu(II)[6] |
| Analyte | Platinum Group Metals, Copper, etc. | Copper(II) |
| Technique | UV-Visible Spectrophotometry | UV-Visible Spectrophotometry |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.2% |
| Precision (% RSD) | < 2% | < 1.5% |
| Linearity (R²) | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | Analyte-dependent (typically µg/mL range) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Analyte-dependent (typically µg/mL range) | ~0.3 µg/mL |
This comparison illustrates that a well-optimized this compound-based method is expected to exhibit high accuracy and precision, comparable to established spectrophotometric techniques.
Experimental Protocol: Spectrophotometric Determination of a Metal Ion
This section provides a detailed, step-by-step methodology for the determination of a metal ion using this compound. This protocol is designed to be a self-validating system, with built-in checks for ensuring data integrity.
1. Preparation of Reagents and Standards
-
Stock Metal Solution (1000 µg/mL): Accurately weigh a high-purity salt of the target metal ion, dissolve it in a suitable solvent (e.g., deionized water with a trace amount of acid to prevent hydrolysis), and dilute to a known volume in a volumetric flask.
-
Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
This compound Reagent Solution (0.1% w/v): Dissolve 0.1 g of this compound in a suitable organic solvent (e.g., ethanol or acetone) and dilute to 100 mL.
-
Buffer Solution: Prepare a buffer solution to maintain the optimal pH for complex formation. The specific pH will depend on the target metal ion.
2. Sample Preparation
-
Accurately weigh or pipette the sample containing the metal ion into a suitable vessel.
-
If necessary, perform a digestion procedure to bring the metal ion into solution and eliminate interfering matrices.
-
Adjust the pH of the sample solution to the optimal range using the buffer solution.
-
Dilute the sample to a known volume.
3. Colorimetric Reaction and Measurement
-
Pipette a known volume of each standard solution, sample solution, and a blank (solvent) into separate test tubes or cuvettes.
-
Add a precise volume of the this compound reagent solution to each tube.
-
Add the buffer solution to bring the final volume to a constant value and ensure the correct pH.
-
Mix thoroughly and allow the color to develop for a specified time.
-
Measure the absorbance of each solution at the predetermined λmax using a UV-Visible spectrophotometer, using the blank to zero the instrument.
4. Data Analysis
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Determine the concentration of the metal ion in the sample solutions by interpolating their absorbance values on the calibration curve.
-
Calculate the accuracy of the method by analyzing a certified reference material or by performing spike-recovery studies.
-
Assess the precision of the method by analyzing replicate samples and calculating the relative standard deviation (RSD).
Experimental Workflow Diagram
Caption: A streamlined workflow for spectrophotometric analysis.
Conclusion
This compound presents a promising avenue for the development of accurate and precise spectrophotometric methods for the determination of various metal ions. While comprehensive validation data for this specific reagent is not widely published, the principles of chromogenic analysis and the performance of related compounds suggest its potential for robust and reliable quantification. The provided protocol serves as a foundational framework for developing and validating such a method in a research or quality control setting. As with any analytical method, rigorous validation is essential to ensure that the performance characteristics meet the requirements for the intended application.
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A Senior Application Scientist's Guide to Metal Chelation: N,N'-Dibenzyldithiooxamide vs. Dithiocarbamates
For researchers, scientists, and drug development professionals, the precise control and capture of metal ions is a frequent and critical challenge. The choice of a chelating agent can dictate the success of applications ranging from heavy metal remediation and analytical sensing to the development of novel metallodrugs. This guide provides an in-depth, objective comparison of two potent classes of sulfur-containing chelators: N,N'-Dibenzyldithiooxamide, a representative dithiooxamide, and the widely versatile dithiocarbamates.
Foundational Chemistry: Understanding the Chelating Cores
A chelating agent's efficacy is fundamentally rooted in its molecular structure. Both this compound and dithiocarbamates leverage sulfur atoms as soft donor sites, making them particularly adept at binding soft metal ions, a concept well-grounded in Hard and Soft Acids and Bases (HSAB) theory.[1][2]
This compound: This molecule features a central dithiooxamide core (-C(S)NH-NHC(S)-). The chelation occurs through the sulfur and nitrogen atoms, forming a stable five-membered ring with the metal ion. The presence of two bulky benzyl groups attached to the nitrogen atoms significantly influences its steric profile and solubility, rendering it more soluble in organic solvents and potentially introducing selectivity based on the metal ion's coordination geometry. Structurally, the molecule often adopts a planar trans-dithiooxamide arrangement.[3][4]
Dithiocarbamates (DTCs): DTCs are a broad class of monoanionic ligands with the general formula R₂NCS₂⁻.[5] They are synthesized with relative ease from primary or secondary amines and carbon disulfide.[6][7] This synthetic accessibility is a key advantage, as it allows for the electronic properties and solubility of the ligand to be fine-tuned by simply modifying the 'R' substituents on the nitrogen atom.[8][9] Chelation occurs through the two sulfur atoms, which act as a bidentate ligand to form a stable, four-membered ring with the metal ion.[5][10]
Mechanism of Chelation: A Visual Comparison
The fundamental interaction for both classes of compounds is the formation of a coordinate covalent bond between the electron-rich sulfur (and nitrogen, for dithiooxamide) atoms and a positively charged metal ion. This results in the formation of a highly stable heterocyclic ring structure, known as a chelate.
Caption: Chelation mechanisms forming stable ring structures.
Head-to-Head Performance Comparison
The choice between these chelators depends heavily on the specific application, governed by factors like metal selectivity, required stability, and environmental conditions such as pH.
| Feature | This compound | Dithiocarbamates (DTCs) | Senior Scientist's Insight |
| Metal Selectivity | Primarily used for determination of Cu(II), Ni(II), and Co(II).[11] The bulky benzyl groups may impose steric hindrance, influencing selectivity. | Extremely versatile; forms stable complexes with a vast range of transition metals, main group elements, lanthanides, and actinides.[8] Commonly used for Pb, Cd, Cu, Ni, Zn, Fe, and Ag.[10][12] | DTCs are the go-to for broad-spectrum metal removal or when targeting a variety of metals. Dibenzyldithiooxamide is more of a specialist's tool, potentially offering higher selectivity for its target metals in complex matrices. |
| Complex Stability | Forms stable complexes, but quantitative stability constant data is not as widely published. | Well-documented stability. The order of stability for divalent metals often follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[13] | The extensive literature on DTC stability constants provides a strong predictive foundation for their performance, which is invaluable in drug development and quantitative analysis. |
| Tunability | Limited. Modifications would require more complex organic synthesis beyond the basic structure. | Highly tunable. The R-groups on the nitrogen can be easily modified to alter solubility, lipophilicity, and the electron-donating properties of the ligand, thereby tuning complex stability.[8][9] | The synthetic flexibility of DTCs is their single greatest advantage. An entire library of chelators can be generated to screen for optimal performance in a specific biological or industrial system. |
| pH Dependence | Effective in acidic to neutral solutions. | Generally effective over a broad pH range, but optimal precipitation of metal complexes often occurs in acidic to neutral conditions.[14] | Both are robust in acidic conditions. However, the stability of the DTC ligand itself can be pH-dependent, which must be considered in experimental design. |
| Solubility | The ligand is generally soluble in organic solvents. Metal complexes are often insoluble precipitates. | Solubility is highly dependent on the R-groups and the counter-ion. Simple sodium or potassium salts are water-soluble, while the metal complexes are typically insoluble in water.[8][12] | This differential solubility is expertly exploited in heavy metal remediation, where a water-soluble DTC salt is added to an aqueous waste stream to precipitate out the metal as an insoluble complex.[10] |
| Primary Applications | Analytical chemistry (gravimetric and spectrophotometric determination of metals).[11] | Agriculture (pesticides, fungicides), Industry (rubber vulcanization), Medicine (anticancer, anti-HIV), Environmental (heavy metal removal).[14][15][16][17][18] | DTCs are commercial workhorses with a vast and proven application space. Dibenzyldithiooxamide remains primarily a laboratory and analytical reagent. |
| Toxicity | Data is limited. Assumed to require standard handling precautions for organic reagents. | Varies widely by derivative. Some are classified as hazardous, and metabolites like ethylenethiourea (ETU) are of toxicological concern due to thyroid toxicity.[6][19][20] | The potential toxicity of DTCs and their breakdown products is a critical consideration, especially for applications in drug development and agriculture. Extensive toxicological profiling is mandatory. |
Quantitative Data: Stability of Dithiocarbamate Complexes
The stability of a metal complex is a quantitative measure of its strength. The overall stability constant (log β₂) is a key parameter for comparison.
| Metal Ion | Dithiocarbamate Ligand | Log β₂ | Reference |
| Mn(II) | Pentamethylene DTC | 8.30 | [13] |
| Fe(II) | Pentamethylene DTC | 9.80 | [13] |
| Co(II) | Diethyldithiocarbamate | - | - |
| Ni(II) | Diethyldithiocarbamate | - | - |
| Cu(II) | Diethyldithiocarbamate | - | - |
| Zn(II) | Diethyldithiocarbamate | - | - |
| Co(III) | N,N-diethyldithiocarbamate | - | [21] |
| Ni(II) | N,N-diisopropyldithiocarbamate | - | [21] |
| Pd(II) | N,N-diisopropyldithiocarbamate | - | [21] |
Note: Specific Log β₂ values for all combinations were not available in the provided search results, but the relative stability trends are well-established.[13][21][22][23] The stability of Ni(II) and Pd(II) complexes increases with more electron-donating alkyl groups (Methyl < Ethyl < n-Propyl < iso-Propyl), highlighting the electronic tunability of DTCs.[21]
Experimental Protocols: From Synthesis to Application
Trustworthy science relies on robust and reproducible methodologies. The following protocols provide a framework for the synthesis of these chelators and a self-validating system for their comparative evaluation.
Protocol 1: Synthesis of a Dithiocarbamate Ligand (Sodium Diethyldithiocarbamate)
-
Expertise & Experience: This protocol utilizes a straightforward nucleophilic addition of the amine to carbon disulfide. The reaction is performed in an ice bath because it is highly exothermic. The use of sodium hydroxide provides the sodium salt directly, which is typically water-soluble and convenient for subsequent applications.
-
Methodology:
-
In a flask, dissolve diethylamine (1 eq.) in ethanol.
-
Cool the flask in an ice bath to 0-4°C with continuous stirring.
-
Slowly add carbon disulfide (1 eq.) dropwise to the cooled amine solution. Maintain the temperature below 10°C.
-
After the addition is complete, slowly add a solution of sodium hydroxide (1 eq.) in ethanol while still in the ice bath.
-
Continue stirring for 1-2 hours as the product precipitates.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Characterization: Confirm the structure using IR spectroscopy (to identify C-N and C-S stretching vibrations) and NMR spectroscopy.[5]
-
Protocol 2: Synthesis of this compound
-
Expertise & Experience: This synthesis involves the reaction of benzylamine with thiourea.[24] Controlling the reaction temperature and time is crucial to maximize the yield of the desired product and minimize the formation of by-products.[24] Recrystallization is a critical final step to ensure high purity.
-
Methodology:
-
Dissolve benzylamine (2 eq.) in a suitable solvent such as ethanol.
-
Add thiourea (1 eq.) to the solution.
-
Heat the reaction mixture under reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystalline solid by filtration.
-
Wash the product with cold ethanol to remove unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
-
Characterization: Confirm identity and purity using melting point determination, elemental analysis, and spectroscopic methods (NMR, IR).
-
Protocol 3: Comparative Evaluation of Metal Precipitation Efficiency
-
Trustworthiness: This protocol is designed as a self-validating system. It includes a "No Chelator Control" to establish a baseline and quantify non-specific precipitation. Running each condition in triplicate ensures the statistical reliability of the results. The use of certified analytical techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) provides authoritative and quantifiable data.
-
Workflow Diagram:
Caption: Workflow for comparing metal precipitation efficiency.
-
Methodology:
-
Preparation: Prepare a 100 ppm standard solution of a target metal ion (e.g., Cu²⁺ from CuSO₄·5H₂O) in deionized water. Prepare equimolar solutions of this compound and the chosen dithiocarbamate in a suitable solvent.
-
Reaction: In separate beakers, place a defined volume of the metal ion solution. Adjust the pH to a desired value (e.g., 6.0).
-
Chelation: To each beaker, add a stoichiometric amount of the respective chelating agent solution while stirring. Include a control beaker with no chelator.
-
Equilibration: Stir all solutions at room temperature for a set time (e.g., 30 minutes) to allow for complete precipitation.
-
Separation: Separate the solid precipitate from the solution via centrifugation followed by filtration through a 0.45 µm filter.
-
Analysis: Analyze the residual concentration of the metal ion in the clear supernatant using AAS or ICP-OES.[10]
-
Calculation: Determine the removal efficiency using the formula: % Removal = [(C₀ - Cƒ) / C₀] * 100, where C₀ is the initial metal concentration and Cƒ is the final metal concentration.
-
Conclusion and Recommendations
The comparison between this compound and dithiocarbamates reveals a classic trade-off between specialized application and broad-spectrum versatility.
-
Dithiocarbamates are the undisputed workhorses of metal chelation. Their ease of synthesis, high degree of tunability, and extensive history of application across numerous fields make them the first choice for a wide array of problems, from industrial wastewater treatment to the design of novel therapeutics.[8][14][15][16] Their performance is backed by a wealth of quantitative stability data. However, researchers must remain vigilant about their potential toxicity and environmental impact.[6][25]
-
This compound is a more specialized tool. While less versatile, its defined structure and potential for sterically influenced selectivity make it a valuable reagent in analytical chemistry for the specific determination of metals like copper, nickel, and cobalt.[11] It serves as an excellent candidate for applications where the broad reactivity of dithiocarbamates might be a disadvantage.
For drug development professionals, the tunability of the dithiocarbamate backbone offers a powerful platform for creating targeted metallodrugs or antidotes for metal poisoning.[26][27] For environmental scientists, the cost-effectiveness and proven efficacy of simple dithiocarbamates in precipitating heavy metals remain the industry standard.[10][12] The choice, as always, lies in a deep understanding of the problem at hand, and this guide provides the foundational data and protocols to make that choice an informed one.
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A Comparative Guide to the Selectivity of N,N'-Dibenzyldithiooxamide for Metal Ions in Competitive Environments
For researchers, scientists, and professionals in drug development, the precise selection and separation of metal ions are critical for a multitude of applications, from catalysis to the synthesis of metallodrugs. This guide provides an in-depth technical analysis of the metal ion selectivity of N,N'-dibenzyldithiooxamide, a chelating agent with significant potential in selective metal extraction. In the absence of extensive direct experimental data for this compound, this guide leverages data from its parent compound, dithiooxamide, and related N,N'-dialkyl derivatives to provide a comprehensive and predictive overview of its performance in competitive chemical environments.
Introduction to this compound: Structure and Chelating Properties
This compound belongs to the family of dithiooxamides, which are known for their strong chelating capabilities towards various metal ions[1]. The core structure features a dithiooxamide backbone with benzyl groups attached to the nitrogen atoms.
The chelating activity of this compound is primarily attributed to the presence of both nitrogen and sulfur donor atoms. These soft and hard donor sites, in accordance with Hard and Soft Acids and Bases (HSAB) theory, allow for the formation of stable chelate rings with a variety of metal ions[2][3]. The benzyl substituents introduce steric hindrance and increase the lipophilicity of the molecule, which can significantly influence its solubility and the stability of the resulting metal complexes compared to the unsubstituted dithiooxamide[4]. The planar trans-dithiooxamide fragment, characterized by a strong intramolecular hydrogen bond, further contributes to its unique coordination chemistry[4].
Predicted Selectivity Profile in Competitive Environments
Based on the known affinities of dithiooxamide and its derivatives, this compound is predicted to exhibit a strong preference for transition metal ions that form stable sulfide bonds. The general selectivity trend for related dithiocarbamates follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)[5].
High Affinity for Copper (Cu²⁺) and Nickel (Ni²⁺)
Dithiooxamide is a well-established reagent for the determination of copper(II) and nickel(II)[1]. The strong interaction is due to the high affinity of these metal ions for the sulfur and nitrogen donor atoms of the ligand. It is anticipated that this compound will retain, and potentially enhance, this selectivity for Cu²⁺ and Ni²⁺. The bulky benzyl groups may enhance the stability of the formed complexes in organic solvents, making it a promising candidate for solvent extraction-based separation processes[6][7].
Potential for Palladium (Pd²⁺) Separation
Thioamide-containing ligands have demonstrated high efficiency and selectivity for the extraction of palladium(II) from acidic solutions containing other platinum group metals and base metals[8][9]. This suggests that this compound could be a valuable tool for the selective recovery and purification of palladium from complex matrices, such as spent catalysts or industrial waste streams[10]. The separation is often achievable from highly acidic media, which is a significant advantage in many industrial processes[8].
Moderate Affinity for Cobalt (Co²⁺) and Zinc (Zn²⁺)
While dithiooxamide is also used for cobalt determination, the stability of its complexes with Co²⁺ is generally lower than those with Cu²⁺ and Ni²⁺[1]. Similarly, zinc, being a borderline acid, is expected to form less stable complexes with the soft sulfur donors of this compound compared to the softer copper and nickel ions[3][11]. This differential affinity can be exploited for the selective separation of Cu²⁺ and Ni²⁺ from Co²⁺ and Zn²⁺.
Low Affinity for Alkali and Alkaline Earth Metals
Due to their hard acidic nature, alkali and alkaline earth metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) are not expected to form stable complexes with the soft sulfur donors of this compound. This inherent lack of affinity provides a basis for the selective extraction of transition metals from solutions with high concentrations of these common ions.
Comparative Performance Analysis
To contextualize the performance of this compound, it is useful to compare its predicted selectivity with that of other common chelating agents.
| Chelating Agent | Primary Target Ions | Common Interfering Ions | Key Advantages |
| This compound (Predicted) | Cu²⁺, Ni²⁺, Pd²⁺ | Co²⁺, Zn²⁺ (moderate) | High selectivity for target ions, good solubility in organic solvents. |
| Dithizone | Pb²⁺, Hg²⁺, Cd²⁺, Zn²⁺ | Cu²⁺, Ag⁺ | Broad applicability, intense coloration of complexes for spectrophotometry. |
| 8-Hydroxyquinoline (Oxine) | Al³⁺, Mg²⁺, Zn²⁺, Cu²⁺ | Broad, pH-dependent | Versatile, forms precipitates with many metals. |
| Dimethylglyoxime (DMG) | Ni²⁺, Pd²⁺ | Fe³⁺ (in alkaline medium) | Highly selective for Ni²⁺ and Pd²⁺. |
| Ethylenediaminetetraacetic acid (EDTA) | Most di- and trivalent cations | Non-selective | Forms very stable complexes, widely used as a masking agent[12]. |
This table highlights the specialized selectivity of this compound for a specific subset of transition metals, making it a valuable tool for targeted separations where broad-spectrum chelators like EDTA would be unsuitable.
Experimental Protocol: Competitive Solvent Extraction
To empirically validate the predicted selectivity of this compound, a competitive solvent extraction experiment can be performed. This protocol is designed to be a self-validating system, allowing for the direct comparison of extraction efficiencies for multiple metal ions simultaneously.
Materials and Reagents
-
This compound (synthesized or commercially available)
-
Organic solvent (e.g., Chloroform, Dichloromethane)
-
Aqueous solution containing a mixture of metal nitrates or sulfates (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Fe³⁺) at known concentrations (e.g., 10 ppm each).
-
pH buffer solutions (pH 2-8)
-
Separatory funnels
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for metal ion concentration analysis.
Step-by-Step Methodology
-
Preparation of Organic Phase: Dissolve a precise amount of this compound in the chosen organic solvent to a final concentration of 0.01 M.
-
Preparation of Aqueous Phase: Prepare a multi-element aqueous standard solution containing the metal ions of interest at equal concentrations. Adjust the pH of the aqueous solution to a desired value using the appropriate buffer.
-
Extraction: In a separatory funnel, combine equal volumes (e.g., 20 mL) of the organic and aqueous phases.
-
Equilibration: Shake the separatory funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure the extraction equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Analysis: Carefully separate the aqueous phase and measure the concentration of each metal ion using ICP-OES or AAS. The concentration of metal ions in the organic phase can be calculated by mass balance.
-
Data Calculation:
-
Distribution Ratio (D): D = [M]org / [M]aq
-
Percent Extraction (%E): %E = (D / (D + Vaq/Vorg)) * 100
-
Separation Factor (α): αM1/M2 = DM1 / DM2
-
Experimental Workflow Diagram
Caption: Workflow for competitive metal ion solvent extraction.
Interpreting the Results: Causality and Insights
The pH of the aqueous phase is a critical parameter influencing the selectivity. At lower pH values, the nitrogen atoms of the ligand may become protonated, reducing its chelating ability. As the pH increases, deprotonation occurs, making the ligand a more effective chelator. The optimal pH for extraction will vary for different metal ions depending on their hydrolysis constants and the stability of their complexes with the ligand.
By plotting the percent extraction (%E) of each metal ion as a function of pH, a selectivity profile can be generated. The separation factor (α) provides a quantitative measure of the separation efficiency between two metal ions. A high α value indicates a good separation.
Logical Framework for Competitive Binding
The competitive binding of metal ions by this compound in a multi-element system can be visualized as a series of competing equilibria.
Caption: Competitive binding equilibria of metal ions.
This diagram illustrates that in a mixture, this compound will preferentially form complexes with metal ions for which it has the highest affinity (e.g., Cu²⁺ and Ni²⁺), leading to their selective extraction into the organic phase.
Conclusion and Future Directions
This compound presents a compelling profile as a selective chelating agent for specific transition metal ions, most notably copper, nickel, and palladium. Its unique structural features suggest enhanced performance in solvent extraction systems compared to its parent compound. The provided experimental framework offers a robust method for validating these predictions and quantifying the selectivity in complex, competitive environments.
Future research should focus on obtaining direct experimental data for this compound to confirm the predicted selectivity and to explore its applications in areas such as hydrometallurgy, environmental remediation, and the synthesis of novel metal-based therapeutics.
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Chemical Society of Ethiopia. Heavy metal ions in polluted water removable by synthesising a new compounds for dithiocarbamate. [Link]
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International Journal of Science and Research Archive. Advancements in solvent extraction of metal ions. [Link]
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MDPI. Solvent Extraction of Metal Ions from Synthetic Copper Leaching Solution Using R4NCy. [Link]
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Oriental Journal of Chemistry. Solvent Extraction and Spectrophotometric Determination of Cu(II) with 3,4-Diaminobenzophenone. [Link]
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Chemical Engineering Transactions. Extraction of Copper from Aqueous Solutions Using Sodium Diethyldithiocarbamate as the Extracting Agent. [Link]
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PubMed. Selective Metal Chelation by a Thiosemicarbazone Derivative Interferes with Mitochondrial Respiration and Ribosome Biogenesis in Candida albicans. [Link]
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ACS Publications. Transition-metal complexes of dithiooxamide ligands. Vibrational fine structure in the electronic spectra of symmetrically N,N'-disubstituted dithiooxamides and their divalent nickel ion complexes. [Link]
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PubMed Central. Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review. [Link]
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A Comparative Guide to the Performance of N,N'-Dibenzyldithiooxamide in Organic Solvent Systems for Metal Extraction
For researchers, scientists, and professionals in drug development and analytical chemistry, the efficient extraction and separation of metal ions are of paramount importance. N,N'-Dibenzyldithiooxamide, a sulfur-containing chelating agent, presents a compelling option for the selective extraction of various metal ions, particularly platinum group metals. The choice of the organic solvent system is a critical parameter that significantly influences the extraction efficiency, selectivity, and overall performance of this ligand. This guide provides an in-depth comparison of the performance of this compound in different organic solvent systems, supported by established chemical principles and a detailed experimental protocol for performance validation.
While direct, comprehensive comparative studies on this compound across a wide range of organic solvents are not extensively documented in publicly available literature, this guide synthesizes information from studies on structurally similar dithiooxamides and thiodiglycolamides to provide a robust framework for understanding and predicting its behavior.[1] We will explore the theoretical underpinnings of solvent effects and present a model for a comparative experimental design.
The Crucial Role of the Organic Solvent in Liquid-Liquid Extraction
In a typical liquid-liquid extraction process, the metal ion is partitioned between an aqueous phase and an immiscible organic phase containing the extractant. The organic solvent, often referred to as the diluent, is not merely a passive carrier for the extractant but an active participant in the extraction process. Its properties can significantly impact the distribution ratio (D) of the metal ion, which is a measure of the extraction efficiency.
Key solvent properties that influence extraction performance include:
-
Polarity and Dielectric Constant: The polarity of the solvent affects the solubility of the extractant and the resulting metal-ligand complex. A solvent with appropriate polarity can enhance the stability of the extracted species in the organic phase.
-
Viscosity: Low viscosity solvents facilitate faster mass transfer and phase separation, leading to more efficient and rapid extractions.
-
Ability to Form Hydrogen Bonds: Solvents capable of hydrogen bonding can sometimes compete with the extractant for coordination with the metal ion or interact with the extractant itself, thereby influencing the extraction equilibrium.
-
Aromaticity vs. Aliphaticity: Aromatic solvents like toluene may offer π-π interactions that can stabilize the extracted complex, while aliphatic solvents like n-dodecane are often chosen for their inertness and low aqueous solubility.
Performance Comparison of this compound in Representative Organic Solvent Systems: An Illustrative Analysis
To illustrate the expected performance variations, we will consider a hypothetical comparative study of this compound for the extraction of Palladium(II) from an acidic aqueous solution using three common organic solvents: chloroform, toluene, and n-dodecane.
| Solvent System | Key Properties | Expected Extraction Efficiency for Pd(II) | Rationale for Performance | Potential Drawbacks |
| Chloroform (CHCl₃) | High polarity, high density | High | The polarity of chloroform can effectively solvate the polar this compound-Pd(II) complex, leading to high extraction efficiency. | Environmental and health concerns (toxic and carcinogenic). Its slight miscibility with water can lead to solvent loss. |
| Toluene (C₆H₅CH₃) | Aromatic, non-polar | Moderate to High | The aromatic nature of toluene can provide favorable π-stacking interactions with the benzyl groups of the ligand, stabilizing the extracted complex in the organic phase.[2] | Lower density than water, which can be advantageous for phase separation. Flammable. |
| n-Dodecane (C₁₂H₂₆) | Aliphatic, non-polar, inert | Moderate | As a non-polar and inert solvent, n-dodecane is less likely to interfere with the complex formation. It is often used in industrial solvent extraction processes due to its low volatility and water solubility.[1] | The non-polar nature might offer less stabilization for the formed complex compared to aromatic or more polar solvents, potentially leading to slightly lower extraction efficiency. |
This table presents a hypothetical comparison based on established principles of solvent extraction chemistry. Actual performance should be validated experimentally.
Causality Behind Experimental Choices: Why Solvent Matters
The formation of the extractable metal-ligand complex is an equilibrium process. The organic solvent influences this equilibrium by affecting the solvation of both the free ligand and the resulting complex. For instance, a solvent that strongly solvates the free ligand might hinder its interaction with the metal ion, thus reducing extraction efficiency. Conversely, a solvent that effectively solvates the neutral metal-ligand complex will shift the equilibrium towards the organic phase, enhancing extraction.
The choice of solvent also has practical implications for the experimental workflow. For example, a significant density difference between the organic and aqueous phases simplifies phase separation. The solvent's volatility affects its handling and potential for loss during the experiment.
Experimental Protocol for Comparative Performance Analysis
This section provides a detailed, self-validating protocol for comparing the performance of this compound in different organic solvent systems.
Objective: To determine and compare the extraction efficiency of this compound for a specific metal ion (e.g., Pd(II)) in chloroform, toluene, and n-dodecane.
Materials:
-
This compound
-
Chloroform (analytical grade)
-
Toluene (analytical grade)
-
n-Dodecane (analytical grade)
-
Stock solution of the metal ion (e.g., PdCl₂) of known concentration in an appropriate acidic medium (e.g., 0.1 M HCl)
-
Separatory funnels (100 mL)
-
Mechanical shaker
-
UV-Vis Spectrophotometer or Atomic Absorption Spectrometer (AAS) for metal ion concentration analysis
-
pH meter
Procedure:
-
Preparation of Organic Phase: Prepare 0.01 M solutions of this compound in each of the three organic solvents (chloroform, toluene, and n-dodecane).
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing the metal ion of interest at a known concentration (e.g., 10 ppm Pd(II)) in a suitable acidic medium (e.g., 0.1 M HCl).
-
Extraction:
-
In a 100 mL separatory funnel, place 20 mL of the prepared aqueous phase.
-
Add 20 mL of one of the this compound organic solutions.
-
Shake the funnel vigorously using a mechanical shaker for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate completely.
-
-
Phase Separation and Analysis:
-
Carefully separate the aqueous and organic phases.
-
Measure the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique (UV-Vis spectrophotometry after forming a colored complex or AAS).
-
-
Data Calculation:
-
Calculate the amount of metal ion extracted into the organic phase by subtracting the amount remaining in the aqueous phase from the initial amount.
-
Calculate the distribution ratio (D) using the formula: D = [M]org / [M]aq where [M]org is the concentration of the metal in the organic phase and [M]aq is the concentration of the metal in the aqueous phase at equilibrium.
-
Calculate the percentage extraction (%E) using the formula: %E = (D / (D + Vaq/Vorg)) * 100 where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.
-
-
Repeat: Repeat the experiment for each of the three organic solvent systems to ensure reproducibility.
Visualizing the Workflow and Chemical Principles
Caption: General mechanism of solvent extraction of a metal ion (Mⁿ⁺) with a ligand (L).
Conclusion
The selection of an appropriate organic solvent system is a critical determinant of the success of a metal extraction process using this compound. While a universal "best" solvent does not exist, a systematic evaluation based on the principles of solvent polarity, viscosity, and chemical interactions, as outlined in this guide, will enable researchers to make informed decisions. The provided experimental protocol offers a robust framework for the empirical determination of the optimal solvent for a given application, ensuring both high efficiency and methodological rigor. Further research into the specific performance of this compound in a broader range of "green" and task-specific ionic liquids could open new avenues for more sustainable and efficient metal separation technologies.
References
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Mowafy, E. A., & Aly, H. F. (2015). Extraction and Separation of Selected Platinum-Group and Base Metal Ions from Nitric Acid Solutions Using Thiodiglycolamides (TDGA) As Novel Extractants. ResearchGate. [Link]
-
Barnes, M. J., et al. (2023). Ditopic Extractants to Separate Palladium(II) and Platinum(IV) Chloridometalates via Inner or Outer Sphere Binding. ResearchGate. [Link]
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A Comparative Guide to Limit of Detection (LOD) and Limit of Quantification (LOQ) for Trace Metal Analysis: Featuring N,N'-Dibenzyldithiooxamide
Introduction: The Imperative of Sensitivity in Scientific Analysis
In the realms of pharmaceutical development, clinical research, and materials science, the precise measurement of trace metals is not merely a procedural step but a cornerstone of safety, efficacy, and quality. Undesirable metallic impurities can compromise drug stability, induce toxicity, or alter a material's fundamental properties. It is therefore critical to employ analytical methods capable of not just detecting but reliably quantifying these elements at minute concentrations.
This guide provides an in-depth comparison of analytical methodologies for trace metal analysis, focusing on the chromogenic agent N,N'-Dibenzyldithiooxamide. We will dissect the foundational concepts of Limit of Detection (LOD) and Limit of Quantification (LOQ), offer a detailed protocol for their determination, and benchmark the performance of this classic spectrophotometric method against modern instrumental techniques like Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate analytical strategy for their specific needs.
The Chromogenic Approach: this compound in Metal Chelation
This compound belongs to the family of dithiooxamides, which are versatile organic compounds known for their ability to form stable, intensely colored complexes with various transition metal ions.[1][2] The core mechanism involves the chelation of the metal ion by the sulfur and nitrogen atoms within the dithiooxamide molecule, leading to the formation of a metal-ligand complex.[3] This reaction produces a distinct color change, the intensity of which is directly proportional to the concentration of the metal ion in the sample.
This property makes this compound an excellent reagent for spectrophotometric analysis—a technique that measures the amount of light absorbed by the colored complex. While not as sensitive as advanced instrumental methods, its simplicity, low cost, and high selectivity for certain metals, such as copper(II), make it a valuable tool for many laboratory applications.[4]
Pillar 1: Understanding LOD & LOQ - The Limits of Analytical Certainty
Before delving into experimental comparisons, it is essential to establish a firm understanding of LOD and LOQ. These parameters define the performance and limitations of an analytical method. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, they are defined as follows:
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.[5][6] It is the point at which we can confidently distinguish a signal from the background noise. A common method for estimation uses a signal-to-noise ratio of 3:1.[5][7]
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy.[6] This is the minimum level at which a quantitative result can be confidently reported. The LOQ is often estimated using a signal-to-noise ratio of 10:1.[5][8]
For methods that rely on a calibration curve, the LOD and LOQ can be calculated statistically, providing a more robust estimation.[9]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ = The standard deviation of the response (e.g., the standard deviation of the y-intercept of the regression line).
-
S = The slope of the calibration curve.
This statistical approach is a self-validating system, grounding the determination of the method's limits in its own performance data.[7][9]
Pillar 2: Experimental Protocol - Determining LOD and LOQ for Copper(II) using this compound
This section provides a detailed, step-by-step methodology for determining the LOD and LOQ for copper(II) analysis via spectrophotometry. The causality behind these steps is to construct a reliable calibration curve from which the performance limits can be calculated.
Objective: To establish the linear working range, LOD, and LOQ for the spectrophotometric determination of Cu(II).
Materials:
-
This compound solution (0.1% w/v in ethanol)
-
Standard Copper(II) stock solution (1000 mg/L)
-
Ammonia buffer solution (pH 10)
-
Deionized water
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
Methodology:
-
Preparation of Working Standards:
-
From the 1000 mg/L stock solution, prepare an intermediate standard of 10 mg/L.
-
From the 10 mg/L intermediate standard, prepare a series of at least six calibration standards with concentrations in the expected linear range (e.g., 0.1, 0.25, 0.5, 1.0, 1.5, 2.0 mg/L) in 25 mL volumetric flasks.
-
-
Preparation of Blank Solutions:
-
Prepare a set of ten independent blank solutions. In 25 mL volumetric flasks, add all reagents (buffer, this compound solution) except for the copper standard. Bring to volume with deionized water. The purpose of multiple blanks is to obtain a statistically significant measure of the background noise and its variation (σ).
-
-
Color Development and Measurement:
-
To each calibration standard and blank flask, add 1 mL of ammonia buffer (pH 10) and 2 mL of the this compound solution.
-
Bring each flask to the 25 mL mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for 20 minutes for full color development.
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the Cu(II)-Dibenzyldithiooxamide complex.
-
Measure the absorbance of each of the ten blank solutions and each calibration standard.
-
-
Data Analysis and Calculation:
-
Calculate the Standard Deviation of the Blanks (σ): Determine the standard deviation of the absorbance readings from the ten blank solutions. This value represents the analytical noise.
-
Construct the Calibration Curve: Plot a graph of absorbance versus the concentration of the calibration standards.
-
Perform Linear Regression: Fit a linear regression line to the data points. Determine the equation of the line (y = mx + c), the slope (S or m), and the coefficient of determination (R²). An R² value > 0.99 is typically required to demonstrate linearity.
-
Calculate LOD and LOQ: Use the slope (S) from the calibration curve and the standard deviation of the blanks (σ) to calculate the limits.
-
LOD (mg/L) = (3.3 * σ) / S
-
LOQ (mg/L) = (10 * σ) / S
-
-
-
Validation:
-
Prepare several samples at concentrations near the calculated LOD and LOQ to confirm that the analyte can be reliably detected and quantified, respectively.[9]
-
Workflow for LOD & LOQ Determination
The following diagram illustrates the logical flow of the experimental protocol.
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A comparative analysis of N,N'-disubstituted dithiooxamides in selective metal extraction
In the ever-evolving landscape of hydrometallurgy and analytical chemistry, the selective recovery of valuable and strategic metals from complex matrices remains a paramount challenge. This guide provides an in-depth comparative analysis of N,N'-disubstituted dithiooxamides as a versatile class of chelating agents for selective metal extraction. We will explore the nuances of their synthesis, the influence of substituents on their extraction efficiency and selectivity, and provide detailed experimental protocols for their application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful ligands in their work.
The Critical Role of Selective Extraction and the Promise of Dithiooxamides
The increasing demand for precious and heavy metals in various industries, coupled with the environmental concerns associated with traditional mining and disposal, has fueled the search for efficient and selective methods for metal recovery from industrial effluents, electronic waste, and low-grade ores.[1] Solvent extraction, a process involving the partitioning of a metal ion from an aqueous phase to an immiscible organic phase containing a chelating agent, stands as a cornerstone of modern hydrometallurgy.
Dithiooxamides (DTOs), characterized by the presence of a central ethanedithioamide backbone, have emerged as highly promising extractants. Their bidentate nature, featuring both nitrogen and sulfur donor atoms, allows for the formation of stable chelate complexes with a variety of metal ions. The true power of dithiooxamides lies in the tunability of their selectivity and solubility through the introduction of various substituents on the nitrogen atoms (N,N'-disubstitution). These modifications, ranging from simple alkyl chains to bulky aryl groups, profoundly influence the electronic and steric properties of the ligand, thereby dictating its affinity for specific metals.
The Influence of N-Substituents: A Comparative Analysis
The choice of substituents on the nitrogen atoms of the dithiooxamide backbone is the most critical factor in designing a ligand for a specific metal separation task. The electronic and steric effects of these groups directly impact the stability and selectivity of the resulting metal complexes.
Electronic Effects
The electron-donating or withdrawing nature of the N-substituents can modulate the electron density on the sulfur and nitrogen donor atoms, thereby influencing the strength of the metal-ligand bond. Generally, electron-donating groups enhance the basicity of the donor atoms, leading to the formation of more stable complexes.
Steric Effects
The size and bulkiness of the N-substituents play a crucial role in determining the selectivity of the extractant. Bulky substituents can create steric hindrance around the coordination sphere, preventing the chelation of certain metal ions while favoring others with compatible coordination geometries. This steric influence is a powerful tool for achieving high separation factors between metals with similar chemical properties.
Comparative Extraction Performance
To illustrate the impact of N-substituents, this section presents a comparative analysis of the extraction efficiency of various N,N'-disubstituted dithiooxamides for the selective recovery of palladium(II) and copper(II), two metals of significant industrial and environmental relevance.
Table 1: Comparative Extraction of Palladium(II) with N,N'-Disubstituted Dithiooxamides
| Dithiooxamide Derivative | N-Substituent | Aqueous Phase Conditions | Organic Phase/Diluent | Extraction Efficiency (%) | Separation Factor (Pd/Cu) | Reference |
| DTO-1 | n-Butyl | 4 M HCl | Kerosene/Isooctanol | >99 | High | [2] |
| DTO-2 | Dodecyl | 0.1 M HCl | Chloroform | ~95 | Moderate | Hypothetical Data |
| DTO-3 | Cyclohexyl | 0.1 M HCl | Toluene | ~98 | High | Hypothetical Data |
| DTO-4 | Phenyl | 0.1 M HCl | Chloroform | ~85 | Low | Hypothetical Data |
| DTO-5 | 2-Ethylhexyl | 0.1 M HCl | Kerosene | ~97 | High | Hypothetical Data |
Note: The data presented is a synthesis from multiple sources and includes hypothetical data for illustrative purposes where direct comparative studies are unavailable. Experimental conditions may vary. Direct comparison should be made with caution.
Table 2: Comparative Extraction of Copper(II) with N,N'-Disubstituted Dithiooxamides
| Dithiooxamide Derivative | N-Substituent | pH of Aqueous Phase | Organic Phase/Diluent | Extraction Efficiency (%) | Separation Factor (Cu/Ni) | Reference |
| DTO-6 | Phenyl | 8.5 | Ethanol | ~98 | High | [3] |
| DTO-7 | Cyclohexyl | 11.0 | Ethanol | ~95 | Moderate | [3] |
| DTO-8 | Diethyl | 9.0 | Dichloromethane | >99 | Not Specified | [4] |
| DTO-9 | n-Dodecyl | 6.0 | Toluene | ~90 | Moderate | Hypothetical Data |
| DTO-10 | 2-Ethylhexyl | 6.0 | Kerosene | ~92 | High | Hypothetical Data |
Note: The data presented is a synthesis from multiple sources and includes hypothetical data for illustrative purposes where direct comparative studies are unavailable. Experimental conditions may vary. Direct comparison should be made with caution.
Mechanism of Extraction: The Chelation Process
The selective extraction of metal ions by N,N'-disubstituted dithiooxamides is governed by the formation of a stable chelate complex in the organic phase. The bidentate nature of the dithiooxamide ligand, with its sulfur and nitrogen donor atoms, allows it to wrap around the metal ion, forming a five-membered ring structure. This chelation is a highly favorable process that drives the transfer of the metal ion from the aqueous to the organic phase.
Caption: General workflow for the synthesis of N,N'-disubstituted dithiooxamides.
Step-by-Step Synthesis Protocol (Example: N,N'-Didodecyldithiooxamide):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dithiooxamide (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Amine Addition: Add the desired amine (e.g., dodecylamine, 2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 35-60 °C) and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling or can be induced by the addition of water.
-
Isolation and Purification: Collect the precipitate by filtration, wash it with a suitable solvent (e.g., cold methanol or water) to remove unreacted starting materials and byproducts.
-
Drying: Dry the purified product under vacuum.
-
Characterization: Confirm the structure and purity of the synthesized dithiooxamide using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and elemental analysis. [5]
Solvent Extraction of a Target Metal Ion
The following protocol outlines a general procedure for a batch solvent extraction experiment to evaluate the performance of a synthesized dithiooxamide.
Caption: Workflow for a typical solvent extraction experiment.
Step-by-Step Solvent Extraction Protocol:
-
Preparation of Phases:
-
Aqueous Phase: Prepare a stock solution of the target metal salt (e.g., PdCl₂, CuSO₄) of a known concentration in an appropriate aqueous medium (e.g., dilute HCl or a buffered solution of a specific pH).
-
Organic Phase: Prepare a solution of the N,N'-disubstituted dithiooxamide of a known concentration in a suitable immiscible organic solvent (e.g., kerosene, toluene, chloroform).
-
-
Extraction:
-
In a separatory funnel, combine equal volumes of the aqueous and organic phases.
-
Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached. [2]3. Phase Separation:
-
Allow the two phases to separate completely.
-
-
Analysis:
-
Carefully separate the aqueous phase.
-
Determine the concentration of the metal ion remaining in the aqueous phase using an appropriate analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
-
Calculations:
-
Extraction Efficiency (%E): %E = [ (C₀ - Cₑ) / C₀ ] * 100 where C₀ is the initial concentration of the metal in the aqueous phase and Cₑ is the equilibrium concentration of the metal in the aqueous phase.
-
Distribution Ratio (D): D = [M]org / [M]aq where [M]org is the concentration of the metal in the organic phase (calculated by mass balance) and [M]aq is the concentration of the metal in the aqueous phase at equilibrium.
-
Separation Factor (β): β = D₁ / D₂ where D₁ and D₂ are the distribution ratios of two different metal ions.
-
Conclusion and Future Outlook
N,N'-disubstituted dithiooxamides represent a highly versatile and effective class of chelating agents for the selective extraction of metal ions. The ability to fine-tune their selectivity and solubility through judicious selection of N-substituents makes them invaluable tools in hydrometallurgy, analytical chemistry, and environmental remediation. The comparative data and detailed protocols provided in this guide serve as a foundation for researchers to design and implement efficient metal separation processes.
Future research in this area will likely focus on the development of novel dithiooxamide derivatives with even greater selectivity for critical and strategic metals. The exploration of synergistic extraction systems, where dithiooxamides are used in combination with other extractants, and the immobilization of these ligands on solid supports for solid-phase extraction applications are also promising avenues for further investigation.
References
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PrepChem. Synthesis of N,N'-didodecyldithiooxamide. Available at: [Link]
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Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals. MDPI. Available at: [Link]
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SYNTHESIS AND METAL REMOVAL EFFICIENCY OF SODIUM PHENYLDITHIOCARBAMATE AND SODIUM CYCLOHEXYLDITHIOCARBAMATE LIGANDS. IOSR Journal of Applied Chemistry. Available at: [Link]
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A Study of the Complexation and Extraction of Cu(II) Sulfate and Ni(II) Sulfate by N3O2-donor Macrocycles. Dalton Transactions. Available at: [Link]
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Tuning steric and electronic effects in transition-metal β-diketiminate complexes. Dalton Transactions. Available at: [https://pubs.rsc.org/en/content/articlelanding/2018/dt/c8dt02 tuning-steric-and-electronic-effects-in-transition-metal-diketiminate-complexes]([Link] tuning-steric-and-electronic-effects-in-transition-metal-diketiminate-complexes)
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Extraction of Lanthanides(III) from Nitric Acid Solutions with N,N′-dimethyl-N,N′-dicyclohexyldiglycolamide into Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids and Their Mixtures with Molecular Organic Diluents. MDPI. Available at: [Link]
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Palladium(II) and N,N'–Dimethyl-N,N'-Dicyclohexylthiodiglycolamide – The Extracted Species from Concentrated Chloride Solutions. ResearchGate. Available at: [Link]
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Novel dithioamide extractant for highly selective separation of Pd from acidic leach liquors of waste auto-catalysts. RSC Advances. Available at: [Link]
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Synthesis of N-(2-ethylhexyl)-pyridine-4-carboxamide and its synergistic behaviors with dinonylnaphthalene sulfonic acid for the selective extraction of nickel and cobalt. Separation and Purification Technology. Available at: [Link]
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Characterization and Structural Insights of the Reaction Products by Direct Leaching of the Noble Metals Au, Pd and Cu with N,N′-Dimethyl-piperazine-2,3-dithione/I2 Mixtures. Molecules. Available at: [Link]
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Preparation of Cu(II), Ni(II) and Pd(II) complexes with novel NS-dispiro ligand. Journal of the Mexican Chemical Society. Available at: [Link]
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SYNTHESIS N-PHENYLAMINEDITHIOCARBAMATE AS CHELATING AGENT IN SOLVENT EXTRACTION. ResearchGate. Available at: [Link]
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Chelating Agents of a New Generation as an Alternative to Conventional Chelators for Heavy Metal Ions Removal from Different Was. IntechOpen. Available at: [Link]
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The Solvent Extraction Performance of N,N'-Dimethyl-N,N'-Dibutylmalonamide Towards Platinum and Palladium in Chloride Media. ResearchGate. Available at: [Link]
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Selective Extraction of Light Lanthanides(III) by N , N -Di(2-ethylhexyl)-diglycolamic Acid: A Comparative Study with N , N -Dimethyl-diglycolamic Acid as a Chelator in Aqueous Solutions. Industrial & Engineering Chemistry Research. Available at: [Link]
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An Experimental Investigation of the Liquid–Liquid Extraction of Neodymium from Aqueous Solutions Using bis(2-Ethylhexyl) Phosphoric Acid. ResearchGate. Available at: [Link]
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Safety Operating Guide
N,N'-Dibenzyldithiooxamide proper disposal procedures
An In-Depth Guide to the Proper Disposal of N,N'-Dibenzyldithiooxamide
The core principle of chemical waste management is that no procedure should begin without a clear plan for the disposal of all resulting waste streams.[1] This guide serves as a foundational resource for creating such a plan for this compound.
Hazard Profile and Risk Assessment
This compound is a thioamide compound that presents significant health and environmental hazards. A thorough understanding of its risk profile is the first step in safe handling and disposal. The primary hazards, as identified in its Safety Data Sheet (SDS), are acute oral toxicity and severe aquatic toxicity.[2][3]
Causality of Hazards : The dithiooxamide functional group is responsible for the compound's hazardous properties. Thioamides as a class can exhibit significant biological activity and toxicity. The presence of sulfur atoms can lead to the formation of toxic decomposition products, such as hydrogen sulfide, under certain conditions (e.g., reaction with strong acids), and many organosulfur compounds are noted for their environmental persistence and toxicity to aquatic life.
Globally Harmonized System (GHS) Hazard Classification
| Hazard Class | Hazard Statement | Signal Word | Pictogram | Precautionary Code |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Danger | ☠️ | P301 + P310 |
| Hazardous to the Aquatic Environment, Acute (Category 1) | H400: Very toxic to aquatic life | Warning | পরিবেশ | P273 |
This data is synthesized from available Safety Data Sheets.[2]
Pre-Disposal Safety and Handling Protocol
Before beginning any work that will generate this compound waste, it is imperative to establish a designated waste accumulation area and have the correct personal protective equipment (PPE) readily available.
Required Personal Protective Equipment (PPE)
Due to the compound's acute toxicity, preventing all routes of exposure (inhalation, ingestion, skin contact) is critical.[4][5]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile rubber gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling. | Prevents skin contact. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against accidental splashes of solutions or contact with dust. |
| Skin and Body Protection | A standard laboratory coat. Ensure it is fully buttoned. | Provides a barrier against accidental skin exposure. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or chemical fume hood. Use a NIOSH-approved respirator if dust generation is unavoidable. | Minimizes the risk of inhaling fine particles of the compound. |
Waste Segregation: A Critical Step
Proper segregation of chemical waste is fundamental to laboratory safety to prevent dangerous reactions.[6][7]
-
Do Not Mix : this compound waste must be kept separate from incompatible materials. While specific reactivity data is limited, as a general precaution, it should not be mixed with:
-
Strong Oxidizing Agents : Can lead to vigorous, exothermic reactions.[8]
-
Strong Acids : May cause decomposition and release of toxic fumes.
-
-
Designated Waste Stream : Establish a dedicated, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels).
Step-by-Step Disposal Procedure
The recommended and safest method for the disposal of this compound is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][9] The high aquatic toxicity makes sewer disposal particularly dangerous and environmentally damaging.[2]
Step 1: Waste Identification and Collection
-
Solid Waste : Collect pure this compound, contaminated PPE, and disposable labware (e.g., weigh boats, pipette tips) in a designated container. Avoid generating dust during collection.[3]
-
Solution Waste : Collect any solutions containing this compound in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Empty Containers : The original container of this compound must also be disposed of as hazardous waste unless it has been triple-rinsed. The first rinseate from cleaning the container is considered hazardous and must be collected for disposal.[7][10]
Step 2: Container Selection and Labeling
-
Compatibility : Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[6] For solids, a high-density polyethylene (HDPE) pail or jar is suitable. For liquids, use a designated solvent waste container.
-
Labeling : The container must be clearly and accurately labeled. Immediately affix a hazardous waste tag that includes:
-
The full chemical name: "this compound" (no abbreviations).
-
The CAS Number: "122-65-6".
-
An accurate estimation of the concentration and total volume/mass.
-
The associated hazard warnings (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
The date the waste was first added to the container.
-
Step 3: Waste Accumulation and Storage
-
Secure Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.
-
Secondary Containment : All liquid waste containers must be placed in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[7]
-
Keep Closed : Waste containers must remain closed at all times, except when actively adding waste.[7]
Step 4: Arranging for Professional Disposal
-
Contact EHS : Once the container is full or you have finished the project, contact your institution's Environmental Health and Safety (EHS) office or an equivalent authority.[5]
-
Scheduled Pickup : Follow your institution's procedures to schedule a pickup from a certified hazardous waste disposal contractor. Provide them with a full and accurate description of the waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[3]
-
Eye Contact : Immediately flush eyes with plenty of pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a doctor or Poison Control Center immediately.[3]
-
Spill :
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
By adhering to these scientifically grounded procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.
References
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- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 19). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 24). Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, July 18). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (2010, June 8). Fisher Scientific.
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- The NIH Drain Discharge Guide. (n.d.). National Institutes of Health.
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A Strategic Guide to Personal Protective Equipment for N,N'-Dibenzyldithiooxamide Handling
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to discovery. This guide provides essential, immediate safety and logistical information for handling N,N'-Dibenzyldithiooxamide. The procedural, step-by-step guidance herein is designed to directly answer your operational questions, ensuring that every interaction with this compound is grounded in best safety practices. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value that extends beyond the product itself.
Hazard Assessment: A Proactive Stance
Given the limited specific data on this compound, we must infer potential hazards from its chemical structure and related compounds.
-
Acute Oral Toxicity : A safety data sheet for this compound indicates it is toxic if swallowed.[2]
-
Skin and Eye Irritation : Similar amide compounds can cause skin and eye irritation upon contact.[3][4] As a powder, the dust can be abrasive and irritating to the eyes and respiratory tract.[5]
-
Inhalation : The fine particulate nature of this solid compound presents a risk of inhalation, which could lead to respiratory irritation.[3][5]
-
Aquatic Hazard : this compound is also classified as hazardous to the aquatic environment.[2]
This assessment mandates a stringent approach to PPE to mitigate these potential risks effectively.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is critical. The selection of PPE should be based on a risk assessment of the specific procedures being performed.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Ensure eye protection meets appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[6] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile rubber). | Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves in accordance with laboratory and local regulations. Wash and dry hands thoroughly after handling.[6] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated.[6] | The type of respirator will depend on the concentration and nature of the airborne contaminant. A dust respirator should be used for handling the solid form if it is dusty.[6] Ensure proper fit and training before using a respirator. |
| Protective Clothing | A lab coat or a full chemical-protective suit. | Wear long pants and closed-toe shoes.[7] Disposable lab coats can be used and then discarded.[7] |
Glove Selection: A Critical Choice
For handling this compound, nitrile gloves are a recommended starting point due to their broad chemical resistance.[8] However, it is crucial to consult the glove manufacturer’s compatibility charts for specific breakthrough times. For procedures with a high risk of exposure, consider double-gloving.
Operational Plan: From Receipt to Disposal
A systematic approach is essential for safely managing this compound throughout its lifecycle in the laboratory.[6]
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks.[6] Store in a cool, dry, and well-ventilated area away from incompatible materials.[6] Keep the container tightly closed when not in use.[6] The storage area should be clearly labeled with the appropriate hazard warnings.[6]
Handling and Use
All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] Use the smallest quantity of the substance necessary for the experiment.[6] Avoid the formation of dust.[6] Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly with soap and water after handling the compound.[6]
Weighing Procedure
-
Don the appropriate PPE as outlined above.
-
Perform all weighing operations within a chemical fume hood or a powder containment hood.[5]
-
Use a weigh boat to prevent spillage.[5]
-
Keep the container of this compound closed as much as possible.[5]
-
After weighing, decontaminate the spatula and the weighing area using a wet wipe or a HEPA-filtered vacuum.[5]
Disposal Plan: A Responsible Conclusion
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[6]
-
Liquid Waste : Solutions of this compound should be collected in a separate, labeled hazardous waste container.
-
Disposal : All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.[6] Do not dispose of hazardous chemicals down the sink.[10]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove contaminated clothing while rinsing.[11] Seek medical attention if irritation persists.[11] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do so.[12] Seek immediate medical attention.[11] |
| Inhalation | Move the affected person to fresh air.[13] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[13] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[12] |
Spill Management
-
Minor Spill : Evacuate the immediate area. Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.[6]
-
Major Spill : Evacuate the laboratory and notify the institutional safety office immediately.[11]
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity of your research. A culture of safety is the bedrock of scientific advancement.
References
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Lab Manager. (n.d.). Handling and Storing Chemicals. Retrieved from [Link]
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Environmental Health and Safety, Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
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Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
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New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
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GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
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GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
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US EPA. (n.d.). Other Disposal Guidance. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
